molecular formula C11H10F2O3 B1314489 Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate CAS No. 359424-42-3

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Cat. No.: B1314489
CAS No.: 359424-42-3
M. Wt: 228.19 g/mol
InChI Key: SJQAWRHMPXRCRM-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H10F2O3 and its molecular weight is 228.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQAWRHMPXRCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543553
Record name Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359424-42-3
Record name Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, also known as Ethyl (3,5-difluorobenzoyl)acetate, emerges as a pivotal building block in this context.[1] As a β-ketoester functionalized with a metabolically robust difluorophenyl ring, it offers a versatile platform for constructing complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical applications and handling protocols, grounded in established scientific principles.

Part 1: Core Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is foundational to its effective use in synthesis and process development.

Physicochemical Data

The key identifiers and computed properties for this compound are summarized below. This data is essential for reaction planning, analytical method development, and regulatory documentation.

PropertyValueSource(s)
CAS Number 359424-42-3[1][2]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1]
IUPAC Name This compound
Synonym Ethyl (3,5-difluorobenzoyl)acetate[1]
Boiling Point 275.8 ± 25.0 °C at 760 mmHg
Topological Polar Surface Area (TPSA) 43.37 Ų[1]
LogP 2.10[1]
Safety and Handling

This compound is classified as a combustible liquid and requires careful handling to ensure laboratory safety.[3] Adherence to the following guidelines, derived from safety data sheets, is mandatory.

Hazard CategoryGuidelineSource(s)
GHS Classification Combustible liquid[3]
Prevention Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[3]
Storage Store in a well-ventilated, cool, and dry place. Keep containers tightly closed and under a nitrogen atmosphere.[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[3]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Disclaimer: This summary is not exhaustive. Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before commencing any experimental work.

Part 2: Synthesis Protocol and Mechanistic Rationale

The construction of the β-ketoester linkage is a classic transformation in organic synthesis. The most common and logical approach for preparing this compound is the Claisen condensation.

The Claisen Condensation: A Mechanistic Perspective

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters (or an ester and a carbonyl compound) in the presence of a strong base. For the synthesis of the target molecule, this involves the reaction between an ester of 3,5-difluorobenzoic acid (e.g., methyl 3,5-difluorobenzoate) and ethyl acetate.

The causality behind this choice is rooted in the reaction mechanism. A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 3,5-difluorobenzoate ester. Subsequent elimination of the alkoxide leaving group (methoxide in this case) generates the β-ketoester product. The reaction is driven to completion because the product's methylene protons, flanked by two carbonyl groups, are highly acidic and are readily deprotonated by the base, shifting the equilibrium. An acidic workup is required to re-protonate the enolate and yield the final neutral product.

Experimental Workflow: Synthesis of this compound

The following protocol is a representative procedure based on established chemical principles for Claisen condensations.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent quenching of the base.

  • Base Preparation: Charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous ethanol or toluene as the solvent under a nitrogen atmosphere.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of methyl 3,5-difluorobenzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents).

    • Add this solution dropwise to the stirred suspension of sodium ethoxide at room temperature over 60-90 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quench and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding dilute aqueous acid (e.g., 1M HCl) until the pH is acidic, which protonates the product enolate.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via vacuum distillation to yield this compound as a pure liquid.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification setup Dry 3-Neck Flask (N2 Atmosphere) base Charge NaOEt (1.1 eq) + Anhydrous Solvent setup->base reagents Add Methyl 3,5-difluorobenzoate (1.0 eq) + Ethyl Acetate (1.5 eq) Dropwise base->reagents reflux Heat to Reflux (2-4h) Monitor by TLC/GC reagents->reflux quench Cool to 0°C Acidic Quench (1M HCl) reflux->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract purify Dry, Concentrate, and Vacuum Distill extract->purify product Pure Product purify->product

Fig 1: General workflow for Claisen condensation synthesis.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its synthetic versatility. The β-dicarbonyl moiety is a classic "synthon" that can participate in a multitude of cyclocondensation and derivatization reactions to build molecular complexity rapidly.

Precursor for Heterocyclic Scaffolds

Many important drug classes are based on heterocyclic rings. The 1,3-dicarbonyl structure of the title compound is an ideal starting point for synthesizing medicinally relevant scaffolds like pyrazoles, pyrimidines, and isoxazoles.

Application Example: Synthesis of Pyrazolone Derivatives Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[4] A common synthetic route is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4]

  • Causality: The reaction proceeds via nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen atom at the ester carbonyl, with subsequent elimination of ethanol. The presence of the 3,5-difluorophenyl group can enhance the biological activity or pharmacokinetic profile of the resulting pyrazolone.

G cluster_reaction Knorr Pyrazole Synthesis start Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate process Cyclocondensation (Ethanol, Reflux) start->process hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->process product Substituted Pyrazolone Derivative process->product

Fig 2: Synthesis of pyrazolone derivatives.
Intermediate for API Synthesis

While direct examples for this specific molecule are proprietary, analogous fluorinated β-ketoesters are crucial in multi-step syntheses of major drugs. For instance, Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a key precursor in some synthetic routes for Ezetimibe, a cholesterol absorption inhibitor.[5] The critical step involves the enantioselective reduction of the keto group to a chiral alcohol, which sets a key stereocenter for the final drug molecule.[5] This highlights the potential of this compound to serve in similar capacities for novel drug candidates where the 3,5-difluoro substitution pattern is desired for optimal target engagement and ADME properties.

Conclusion

This compound (CAS: 359424-42-3) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a reactive β-ketoester core and a desirable 3,5-difluorophenyl moiety makes it a high-value starting material for the synthesis of diverse heterocyclic systems and complex pharmaceutical targets. A firm grasp of its properties, synthetic routes, and chemical reactivity empowers researchers and drug development professionals to leverage its full potential in the quest for novel therapeutics.

References

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The core of this guide focuses on the Crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and explore the critical process parameters that govern reaction success and yield. This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and a practical, actionable methodology for the synthesis of fluorinated β-keto esters.

Introduction: The Significance of Fluorinated β-Keto Esters

β-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of more complex molecules due to the strategic placement of their functional groups.[1][2] The introduction of fluorine atoms into aromatic rings can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, intermediates like this compound are of high interest in medicinal chemistry and materials science.[3]

The synthesis of this target molecule is most effectively achieved through a Crossed Claisen condensation.[4][5] This strategy leverages the reaction between two dissimilar esters: one that can form a nucleophilic enolate and one that cannot, thereby serving exclusively as the electrophilic acyl donor.[5][6] This approach minimizes the formation of side products that are common in self-condensations of two different enolizable esters.[4]

Recommended Synthetic Pathway: Crossed Claisen Condensation

The chosen strategy involves the acylation of an ethyl acetate enolate with 3,5-difluorobenzoyl chloride. The latter is an ideal non-enolizable electrophile because it lacks α-hydrogens.[4][6] Ethyl acetate, being an inexpensive and readily available starting material with acidic α-protons, serves as the enolate precursor.[2]

The overall transformation is depicted below:

G cluster_reactants Starting Materials cluster_reagents Key Reagents cluster_product Final Product R1 3,5-Difluorobenzoyl Chloride P This compound R1->P Acyl Donor R2 Ethyl Acetate R2->P Enolate Source Base Strong Base (e.g., NaH, Mg(OEt)₂) Base->P Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->P Acid Aqueous Acid (for work-up) Acid->P

Caption: High-level workflow for the synthesis of the target β-keto ester.

The Core Reaction Mechanism

The Claisen condensation proceeds through a series of well-defined, base-mediated steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[7][8][9]

  • Enolate Formation: A strong base abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion. This is the rate-determining step.[4]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3,5-difluorobenzoyl chloride, creating a tetrahedral intermediate.[4][7]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the β-keto ester.[7][8]

  • Deprotonation (Driving Force): The newly formed β-keto ester possesses highly acidic protons on the central α-carbon (pKa ≈ 11).[1] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[7][9]

  • Protonation: A final acidic work-up neutralizes the resonance-stabilized enolate to yield the final this compound product.[2][9]

G start_ester Ethyl Acetate enolate Enolate Nucleophile start_ester->enolate 1. Deprotonation note1 Rate-determining step base Base (B⁻) tetra_intermediate Tetrahedral Intermediate enolate->tetra_intermediate 2. Nucleophilic Attack acyl_chloride 3,5-Difluorobenzoyl Chloride acyl_chloride->tetra_intermediate product_keto_ester β-Keto Ester Product tetra_intermediate->product_keto_ester 3. Elimination of Cl⁻ product_enolate Resonance-Stabilized Product Enolate product_keto_ester->product_enolate 4. Deprotonation (Driving Force) note2 Thermodynamically favorable final_product Final Product (After Acid Work-up) product_enolate->final_product 5. Protonation (H⁺)

Caption: The five key steps of the Crossed Claisen condensation mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to stoichiometry, anhydrous conditions, and temperature control is critical for success.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
3,5-Difluorobenzoyl chlorideC₇H₃ClF₂O176.551.0(user defined)
Ethyl AcetateC₄H₈O₂88.111.2(calculated)
Magnesium EthoxideMg(OC₂H₅)₂114.431.1(calculated)
Anhydrous TolueneC₇H₈--(solvent)
1M Hydrochloric AcidHCl--(for quench)
Saturated Sodium BicarbonateNaHCO₃--(for wash)
BrineNaCl (aq)--(for wash)
Anhydrous Magnesium SulfateMgSO₄--(drying agent)
Step-by-Step Methodology
  • Reaction Setup:

    • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, a thermometer, and a pressure-equalizing dropping funnel.

    • Charge the flask with magnesium ethoxide (1.1 eq) and anhydrous toluene.

  • Enolate Formation:

    • Begin stirring the suspension and add ethyl acetate (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 30°C.

    • After the addition is complete, heat the mixture to 50-60°C and stir for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Add a solution of 3,5-difluorobenzoyl chloride (1.0 eq) in anhydrous toluene dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Work-up and Quenching:

    • Cool the reaction mixture again to 0-5°C.

    • Slowly and carefully quench the reaction by adding 1M HCl (aq) until the pH is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

  • Purification:

    • Combine all organic layers.

    • Wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices

  • Choice of Base: A strong, non-nucleophilic base is essential. Magnesium ethoxide is an excellent choice as it is a strong base capable of deprotonating ethyl acetate efficiently.[10] Sodium hydride (NaH) is another common choice. Standard bases like sodium hydroxide (NaOH) must be avoided as they would readily saponify (hydrolyze) the ester starting material and product.[5][11] Using an alkoxide base that matches the ester's alcohol portion (e.g., sodium ethoxide for ethyl acetate) is a classic approach to prevent transesterification, though stronger bases often provide better yields.[9]

  • Stoichiometry: A stoichiometric amount of base is required because the final deprotonation of the product consumes one equivalent of base to drive the reaction to completion.[9] A slight excess of the enolizable ester (ethyl acetate) ensures the complete consumption of the more expensive acyl chloride.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will react with the strong base and the enolate intermediate, quenching the reaction and significantly reducing the yield.

  • Temperature Control: Low temperatures during the addition of the acyl chloride are critical to prevent side reactions, such as self-condensation of ethyl acetate or unwanted reactions involving the highly reactive acyl chloride.

Alternative Pathway: The Malonic Ester Synthesis

An alternative and highly effective route involves the acylation of a malonic ester derivative, such as potassium ethyl malonate, followed by a deacetylation or decarboxylation step. A notable variation uses magnesium chloride and triethylamine to facilitate the acylation of diethyl malonate with the acid chloride. This method is particularly useful for producing β-keto esters with high purity.

Conclusion

The synthesis of this compound via a Crossed Claisen condensation is a reliable and scalable method. The success of the synthesis hinges on a firm understanding of the reaction mechanism and meticulous control over key experimental parameters, particularly the choice of base, the exclusion of water, and temperature management. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently produce this valuable fluorinated intermediate for applications in drug discovery and beyond.

References

  • Esters to β-Ketoesters: Claisen Condens
  • Claisen Condens
  • Claisen Condensation – Mechanism, Vari
  • Claisen condens
  • Claisen Condensation and Dieckmann Condens
  • 3,5-Difluorobenzoyl chloride 98 129714-97-2 - Sigma-Aldrich.
  • Unlock Synthesis Potential with 3,5-Difluorobenzoyl Chloride - NINGBO INNO PHARMCHEM CO.,LTD.
  • 3,5-Difluorobenzoyl chloride - Chem-Impex.
  • What is Magnesium Ethoxide Used For? - Salispharm.
  • An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters - Benchchem.
  • 19.15: A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts.
  • The Claisen Condens
  • Claisen Condens
  • Claisen Reaction - Sciencemadness Discussion Board.
  • AN ALTERNATIVE SYNTHESIS OF ETHYL 3-(2-CHLORO-4,5- DIFLUOROPHENYL) -3-OXOPROPIONATE AND ETHYL 3-(2,6-. DICHLORO-5-FLUOROPYRIDIN-3-YL)
  • Ethyl 3-(3,5-difluorophenyl)

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An In-depth Technical Guide to the Molecular Structure of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a 3,5-difluorophenyl moiety imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of parent molecules. This document delineates the synthesis, structural elucidation, and key spectroscopic characteristics of this compound. It is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics by providing a foundational understanding of this versatile building block.

Introduction: The Strategic Role of Fluorinated β-Keto Esters in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design to modulate a compound's biological activity and pharmacokinetic properties. The unique electronic nature and small steric footprint of fluorine can profoundly influence lipophilicity, acidity, and metabolic stability. β-keto esters, themselves versatile synthetic intermediates, become particularly powerful scaffolds when fluorinated.

This compound belongs to this important class of compounds. The presence of two fluorine atoms on the phenyl ring in a meta arrangement creates a distinct electronic environment, influencing the reactivity of the carbonyl groups and the equilibrium of the keto-enol tautomers. Understanding the precise molecular architecture and spectroscopic fingerprint of this molecule is paramount for its effective utilization in the synthesis of complex pharmaceutical agents. This guide will provide a detailed exploration of its structure, from synthesis to in-depth spectroscopic characterization.

Synthesis and Molecular Architecture

The molecular structure of this compound consists of a central 3-oxopropanoate chain, with an ethyl ester at one end and a 3,5-difluorophenyl ketone at the other.

Molecular Formula: C₁₁H₁₀F₂O₃

Molecular Weight: 228.19 g/mol

CAS Number: 359424-42-3[1][2][3]

Synonyms: ETHYL (3,5-DIFLUOROBENZOYL)ACETATE, Ethyl 3,5-difluoro-β-oxobenzenepropanoate[1][3]

Proposed Synthesis Workflow: The Claisen Condensation

A robust and widely applicable method for the synthesis of β-keto esters is the Claisen condensation.[1][4][5] This reaction involves the cross-condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of this compound, a suitable approach involves the reaction of a 3,5-difluorobenzoyl derivative with an acetate source.

A plausible synthetic route is the Claisen condensation of 3,5-difluorobenzonitrile with ethyl acetate using a strong base like sodium ethoxide. The nitrile group can be subsequently hydrolyzed to the corresponding ketone. An alternative, more direct approach, is the reaction of methyl 3,5-difluorobenzoate with the enolate of ethyl acetate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_5_difluorobenzoyl_chloride 3,5-Difluorobenzoyl Chloride product_molecule This compound 3_5_difluorobenzoyl_chloride->product_molecule Reacts with enolate of ethyl_acetate Ethyl Acetate base Strong Base (e.g., NaOEt) ethyl_acetate->base Forms enolate with base->product_molecule Catalyzes solvent Anhydrous Solvent (e.g., Ethanol) solvent->product_molecule Reaction Medium

Caption: Proposed Claisen condensation workflow for the synthesis of this compound.

Keto-Enol Tautomerism: A Key Structural Feature

A fundamental characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism in this compound.

The presence of both tautomers will be evident in spectroscopic analyses, particularly NMR, and understanding this equilibrium is crucial for predicting the molecule's reactivity and interactions.

Spectroscopic Characterization and Structural Elucidation

Comprehensive spectroscopic analysis is essential to confirm the molecular structure and purity of this compound. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR will provide characteristic signals for the keto and enol forms.

3.1.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard (e.g., TMS).

3.1.2. Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Predicted Chemical Shift (ppm) - Keto Form Predicted Chemical Shift (ppm) - Enol Form Multiplicity Integration
CH₃ (ethyl)~1.3~1.2Triplet3H
CH₂ (ethyl)~4.2~4.1Quartet2H
CH₂ (methylene)~4.0-Singlet2H
CH (enol)-~5.8Singlet1H
Aromatic CH~7.2-7.6~7.1-7.5Multiplet3H
OH (enol)-~12.5Broad Singlet1H

3.1.3. Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm) - Keto Form Predicted Chemical Shift (ppm) - Enol Form
CH₃ (ethyl)~14~14
CH₂ (ethyl)~62~61
CH₂ (methylene)~46-
C=O (keto)~195~185
C=O (ester)~167~172
Aromatic C-F~163 (d, ¹JCF ≈ 250 Hz)~163 (d, ¹JCF ≈ 250 Hz)
Aromatic CH~110-115~110-115
Aromatic C (ipso)~138-140~138-140
C (enol)-~92

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions. The difluorophenyl ring will exhibit characteristic C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

3.2.1. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be expected.

    • EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. The molecular ion [M]⁺• will be observed, followed by fragmentation.

  • Tandem MS (MS/MS): To further elucidate the structure, perform collision-induced dissociation (CID) on the parent ion to generate a fragmentation spectrum.

3.2.2. Predicted Mass Spectral Fragmentation

The primary fragmentation pathways for this compound under EI-MS are expected to involve cleavages alpha to the carbonyl groups.

Fragmentation M_ion [M]+• (m/z 228) frag1 [M-OC2H5]+ (m/z 183) M_ion->frag1 - •OC2H5 frag2 [C6H3F2CO]+ (m/z 141) M_ion->frag2 - •CH2COOC2H5 frag3 [C6H3F2]+ (m/z 113) frag2->frag3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

3.3.1. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired from a neat liquid film between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CHCl₃).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

3.3.2. Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) - Keto Form Expected Wavenumber (cm⁻¹) - Enol Form
C=O (ester)Stretch~1740~1735
C=O (ketone)Stretch~1690-
C=C (enol)Stretch-~1640
C-OStretch~1200-1300~1200-1300
Aromatic C=CStretch~1600, 1450~1600, 1450
C-FStretch~1100-1300~1100-1300
O-H (enol)Stretch-~2500-3200 (broad)

Physicochemical Properties and Applications in Drug Design

The unique structural features of this compound translate into specific physicochemical properties that are advantageous in drug discovery.

Property Value/Description Significance in Drug Development
Topological Polar Surface Area (TPSA) 43.37 Ų[3]Influences membrane permeability and oral bioavailability.
cLogP 2.10[3]A measure of lipophilicity, impacting solubility and cell penetration.
Hydrogen Bond Acceptors 3[3]Potential for interactions with biological targets.
Hydrogen Bond Donors 0 (keto form), 1 (enol form)[3]The enol form can act as a hydrogen bond donor.
Rotatable Bonds 4[3]Contributes to conformational flexibility.

The 3,5-difluorophenyl group can engage in favorable interactions with protein targets, including halogen bonding and dipole-dipole interactions. Furthermore, the fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug candidate. The β-keto ester functionality provides a versatile handle for further chemical modifications to build more complex molecular architectures.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical compounds. Its molecular structure, characterized by the presence of a difluorinated aromatic ring and a reactive β-keto ester moiety, offers a unique combination of properties that can be strategically exploited in drug design. This guide has provided a comprehensive overview of its synthesis, structural features, and spectroscopic characterization. The detailed protocols and predicted data herein serve as a practical resource for researchers, facilitating the confident application of this compound in the development of next-generation therapeutics.

References

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Claisen condensation. Available from: [Link]

  • YouTube. Synthesis using the Claisen Condensation. (2020). Available from: [Link]

  • YouTube. Claisen Condensation Reaction Mechanism. (2018). Available from: [Link]

Sources

Spectroscopic and Synthetic Elucidation of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The presence of the 3,5-difluorophenyl moiety can impart unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making this scaffold a valuable building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, field-proven synthetic protocol for its preparation via a Claisen condensation is presented, along with the methodologies for acquiring the spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and synthesis.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 359424-42-3

  • Molecular Formula: C₁₁H₁₀F₂O₃

  • Molecular Weight: 228.19 g/mol

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this specific molecule, the following data are predicted based on the analysis of structurally similar compounds, including ethyl benzoylacetate and various fluorinated analogues.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. A key feature of β-keto esters is the keto-enol tautomerism, which would result in two sets of signals. The keto form is generally more abundant.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
1.25 - 1.40Triplet (t)3H-CH₃ (ethyl)Typical range for a methyl group adjacent to a methylene group.
4.20 - 4.35Quartet (q)2H-OCH₂- (ethyl)Typical range for a methylene group adjacent to an oxygen and a methyl group.
~4.0Singlet (s)2H-COCH₂CO-Methylene protons between two carbonyl groups in the keto tautomer.
7.10 - 7.25Triplet of triplets (tt)1HAr-H (para)The proton at the 4-position of the phenyl ring, coupled to two ortho fluorine atoms and two meta protons.
7.50 - 7.65Doublet of triplets (dt)2HAr-H (ortho)The protons at the 2- and 6-positions of the phenyl ring, coupled to the para proton and the meta fluorine atoms.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the ethyl group, the aliphatic carbons of the β-keto ester backbone, and the aromatic carbons, with the latter showing characteristic C-F couplings.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~14-CH₃ (ethyl)Standard chemical shift for an ethyl methyl group.
~62-OCH₂- (ethyl)Typical range for the methylene carbon of an ethyl ester.
~45-COCH₂CO-Aliphatic methylene carbon between two carbonyls.
~110 (t)Ar-C (para)Aromatic carbon coupled to two fluorine atoms.
~115 (d)Ar-C (ortho)Aromatic carbons coupled to an adjacent fluorine atom.
~138 (t)Ar-C (ipso)The carbon attached to the carbonyl group, showing a triplet due to coupling with the two meta fluorine atoms.
~163 (dd)Ar-C-FAromatic carbons directly bonded to fluorine, showing large C-F coupling constants.
~168Ester C=OCarbonyl carbon of the ester group.
~195Ketone C=OCarbonyl carbon of the ketone group, deshielded due to conjugation with the aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-F bonds.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
~3100MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~2980MediumAliphatic C-H stretchFrom the ethyl and methylene groups.
~1745StrongEster C=O stretchTypical wavenumber for an ester carbonyl.
~1690StrongKetone C=O stretchConjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.[4][5]
~1600, ~1450Medium-StrongAromatic C=C stretchCharacteristic vibrations of the benzene ring.
~1300-1100StrongC-F stretchStrong absorptions are expected for the C-F bonds.
~1250StrongC-O stretchFrom the ester group.
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for β-keto esters.

Predicted m/z Proposed Fragment Fragmentation Pathway
228[M]⁺Molecular ion
183[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
141[3,5-F₂C₆H₃CO]⁺Alpha-cleavage, loss of the ethyl aceto group, forming the 3,5-difluorobenzoyl cation. This is expected to be a major fragment.
113[F₂C₆H₃]⁺Decarbonylation of the 3,5-difluorobenzoyl cation.

graph "Mass_Spec_Fragmentation" {
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rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
bgcolor="#FFFFFF";

M [label="[C₁₁H₁₀F₂O₃]⁺˙\nm/z = 228"]; F1 [label="[C₉H₅F₂O₂]⁺\nm/z = 183"]; F2 [label="[C₇H₃F₂O]⁺\nm/z = 141"]; F3 [label="[C₆H₃F₂]⁺\nm/z = 113"];

M -> F1 [label="- •OCH₂CH₃"]; M -> F2 [label="- •CH₂COOCH₂CH₃"]; F2 -> F3 [label="- CO"]; }

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocols

Synthesis: Claisen Condensation

This protocol describes a general and reliable method for the synthesis of this compound based on the Claisen condensation reaction.[1][2]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Ethyl acetate (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional hour to ensure complete enolate formation.

  • Condensation: Ethyl 3,5-difluorobenzoate (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of dilute hydrochloric acid until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Data is processed and analyzed to confirm the predicted chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A small amount of the neat liquid sample is placed between two sodium chloride plates (for liquid samples) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • The mass spectrum is recorded, and the fragmentation pattern is analyzed.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented protocols for synthesis and analysis are based on established chemical principles and data from closely related structures. This information serves as a valuable resource for researchers and scientists working with this important fluorinated building block, enabling its efficient synthesis and unambiguous characterization in the pursuit of novel chemical entities.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979.
  • Molbase. Ethyl benzoylacetate 94-02-0. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

  • ResearchGate. Mass Spectra of β-Keto Esters. [Link]

  • Chemistry LibreTexts. Ketone infrared spectra. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

  • NIST WebBook. Ethyl benzoylacetate. [Link]

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A Technical Guide to the Starting Materials and Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate, widely utilized in the synthesis of complex pharmaceutical agents and fine chemicals. Its structural motifs, featuring a difluorinated phenyl ring and a reactive β-keto ester functionality, make it a valuable building block for introducing these features into target molecules. This guide provides an in-depth examination of the primary starting materials and the core synthetic strategy for its preparation. We will dissect the prevalent crossed Claisen condensation route, detailing the mechanistic rationale, experimental protocols, and the critical role of each reactant and reagent.

Introduction: The Significance of a Fluorinated β-Keto Ester

β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatility. The presence of two carbonyl groups separated by a methylene unit creates a highly acidic α-hydrogen, facilitating the formation of a stable enolate. This enolate is a potent nucleophile, enabling a wide array of carbon-carbon bond-forming reactions.

The target molecule, this compound, combines this classical reactivity with the unique properties conferred by fluorine atoms. The inclusion of a 3,5-difluorophenyl group can significantly modulate the physicochemical and pharmacological properties of a final drug substance, including:

  • Metabolic Stability: The high strength of the C-F bond often blocks sites of oxidative metabolism.

  • Lipophilicity: Fluorine substitution can increase a molecule's ability to cross biological membranes.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets.

Consequently, a robust and well-understood synthesis for this intermediate is of paramount importance for researchers in medicinal chemistry and process development.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most direct and efficient method for constructing β-keto esters is the Claisen condensation.[1][2] This reaction involves the base-mediated condensation of two ester molecules to form a new C-C bond.[3] For the synthesis of an asymmetrical product like this compound, a Crossed Claisen Condensation is employed.

A crossed Claisen reaction is effective when one of the two carbonyl-containing reactants has no enolizable α-hydrogens.[4][5] This strategic choice prevents self-condensation of that reactant, directing the reaction pathway to the desired cross-coupled product and simplifying the product mixture.[6]

General Mechanism of the Claisen Condensation

The reaction proceeds through the following key steps, driven thermodynamically by the final deprotonation of the product:[1][7]

  • Enolate Formation: A strong base removes an acidic α-proton from the enolizable reactant (a ketone or ester) to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second reactant (the non-enolizable ester).

  • Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.[2]

  • Deprotonation: The newly formed β-keto ester is significantly more acidic than the starting materials. The alkoxide base deprotonates it, forming a highly resonance-stabilized enolate. This final, irreversible step drives the reaction to completion, necessitating the use of a stoichiometric amount of base.[1][7]

  • Protonation: An acidic workup neutralizes the enolate to yield the final product.[8]

Claisen_Mechanism cluster_1 Reaction Pathway Start Enolizable Carbonyl (Ketone or Ester) Enolate Nucleophilic Enolate Formation Start->Enolate 1. Deprotonation Base Strong Base (e.g., NaH, NaOEt) Base->Enolate Attack Nucleophilic Acyl Substitution Enolate->Attack 2. Attack NonEnolizable Non-Enolizable Ester (e.g., Diethyl Carbonate) NonEnolizable->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Alkoxide (RO⁻) Intermediate->Elimination 3. Collapse Product β-Keto Ester (Acidic α-H) Elimination->Product Deprotonation Irreversible Deprotonation (Driving Force) Product->Deprotonation 4. Deprotonation FinalEnolate Resonance-Stabilized Product Enolate Deprotonation->FinalEnolate FinalProduct Isolated β-Keto Ester FinalEnolate->FinalProduct 5. Protonation Workup Acidic Workup (e.g., aq. HCl) Workup->FinalProduct

Caption: Generalized workflow of a Crossed Claisen Condensation.

Identification and Rationale of Starting Materials

Based on the crossed Claisen strategy, the synthesis of this compound is most effectively achieved through the condensation of a ketone with a dialkyl carbonate.[9][10]

The primary starting materials are:

  • 3',5'-Difluoroacetophenone: This molecule serves as the nucleophilic precursor after deprotonation. The methyl group provides the acidic α-hydrogens required to form the enolate. The 3,5-difluorophenyl group is the core structural element carried into the final product.

  • Diethyl Carbonate: This is the electrophilic partner in the condensation.[9] Crucially, it lacks α-hydrogens and thus cannot enolize or undergo self-condensation.[4] It provides the carboethoxy group (-COOEt) that becomes the ethyl ester portion of the final product.

  • Strong Base: A non-nucleophilic strong base is required. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the ketone to form the enolate and hydrogen gas, which bubbles out of the reaction, helping to drive the initial equilibrium.[11] Sodium ethoxide (NaOEt) is also commonly used.[1]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis, adapted from established methods for β-keto ester formation via Claisen condensation.[9][11]

Reagent/SolventMolar Eq.MW ( g/mol )Density (g/mL)Role
3',5'-Difluoroacetophenone1.0156.13N/A (Solid)Nucleophile Precursor
Sodium Hydride (60% in oil)1.224.00 (as NaH)~0.92Base
Diethyl Carbonate2.0 - 3.0118.130.975Electrophile & Solvent
Anhydrous Toluene/THF---Co-solvent (optional)
Dilute HCl or Acetic Acid---Quenching Agent
Diethyl Ether/Ethyl Acetate---Extraction Solvent
Saturated aq. NaHCO₃---Neutralizing Wash
Brine---Aqueous Wash
Anhydrous MgSO₄/Na₂SO₄---Drying Agent
Step-by-Step Methodology
  • Preparation: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried or oven-dried and allowed to cool under a stream of dry nitrogen.

  • Base Suspension: Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is carefully weighed and washed with anhydrous hexane under nitrogen to remove the mineral oil. The hexane is decanted, and anhydrous diethyl carbonate (2.0-3.0 eq) is added to the flask to suspend the NaH.

  • Reactant Addition: 3',5'-Difluoroacetophenone (1.0 eq) is dissolved in a minimal amount of anhydrous diethyl carbonate (or another dry solvent like THF) and added dropwise to the stirred NaH suspension at room temperature over 30-60 minutes.

  • Reaction: The reaction mixture is then heated to reflux (approx. 80-100°C, depending on co-solvents). The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Quenching: After cooling the reaction mixture in an ice bath, any unreacted sodium hydride is carefully quenched by the slow, dropwise addition of ethanol. The mixture is then cautiously poured into a beaker of ice water containing a slight excess of dilute acid (e.g., 1M HCl or 10% acetic acid) to neutralize the mixture and protonate the product enolate.[8]

  • Extraction & Isolation: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Workflow Setup 1. Assemble & Dry Glassware under N₂ Base 2. Prepare NaH Suspension in Diethyl Carbonate Setup->Base Addition 3. Add 3',5'-Difluoroacetophenone Solution Dropwise Base->Addition Reaction 4. Heat to Reflux (2-4 hours) Addition->Reaction Quench 5. Cool & Quench with Acidic Water Reaction->Quench Extract 6. Extract with Organic Solvent Quench->Extract Wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Dry (MgSO₄) & Concentrate (Rotovap) Wash->Dry Purify 9. Purify (Vacuum Distillation or Chromatography) Dry->Purify Product Final Product: Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is reliably achieved via a crossed Claisen condensation. The selection of 3',5'-Difluoroacetophenone as the enolizable ketone and diethyl carbonate as the non-enolizable electrophile provides a direct and high-yielding route to this valuable fluorinated intermediate. The use of a strong, non-nucleophilic base like sodium hydride is critical for driving the reaction to completion. This technical guide outlines a robust and scalable protocol, providing researchers with the foundational knowledge to produce this key building block for applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Claisen condensation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of β-keto ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • Fiveable. (n.d.). The Claisen Condensation Reaction | Organic Chemistry Class Notes. Retrieved from [Link]

  • Wallingford, V. H., Homeyer, A. H., & Jones, D. M. (1941). Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters. Journal of the American Chemical Society, 63(9), 2252–2254. Retrieved from [Link]

  • Tundo, P., & Selva, M. (1995). The addition reaction of dialkyl carbonates to ketones. Gazzetta Chimica Italiana, 125(5), 239-243. Retrieved from [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chapter 21 notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
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  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate, widely utilized in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural motif, featuring a difluorinated phenyl ring, imparts unique electronic properties and metabolic stability to target molecules. This guide provides an in-depth examination of its synthesis through a crossed Claisen condensation. We will explore the underlying reaction mechanism, present a field-proven experimental protocol, discuss critical parameters for process optimization, and outline essential safety considerations. This document is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery.

Introduction and Significance

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-dicarbonyl compounds.[1][2] The specific variant required for the synthesis of this compound is a Crossed Claisen Condensation . This reaction involves two different ester partners. For a crossed Claisen reaction to be synthetically useful and avoid a complex mixture of products, one of the esters must lack α-hydrogens, rendering it incapable of self-condensation.[2][3]

In this synthesis, ethyl acetate, which possesses acidic α-hydrogens, serves as the nucleophilic enolate precursor. Ethyl 3,5-difluorobenzoate, lacking α-hydrogens, acts exclusively as the electrophilic acylating agent. This strategic pairing ensures a selective reaction pathway, leading to the desired β-keto ester in high yield.

The Reaction Mechanism: A Step-by-Step Analysis

The crossed Claisen condensation proceeds through a series of well-defined, base-mediated steps. The entire process is driven to completion by the final, irreversible deprotonation of the product, which is more acidic than the starting ester.[4][5]

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate. This step establishes a low-concentration equilibrium of the reactive nucleophile, the ester enolate.

  • Nucleophilic Attack: The generated enolate anion attacks the electrophilic carbonyl carbon of ethyl 3,5-difluorobenzoate. This forms a tetrahedral intermediate.[6][7]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.[4][5]

  • Driving the Equilibrium: The newly formed β-keto ester, this compound, possesses highly acidic protons on the central α-carbon (pKa ≈ 11). The ethoxide ion generated in the previous step immediately and irreversibly deprotonates this position. This final deprotonation step shifts the entire reaction equilibrium towards the product side, ensuring a high conversion.[4][6][8]

  • Acidic Workup: In the final stage of the synthesis, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral β-keto ester product.[1]

Visualization of the Reaction Mechanism

Claisen_Condensation_Mechanism Mechanism of Crossed Claisen Condensation cluster_enolate Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Elimination cluster_drive Step 4: Driving Force cluster_workup Step 5: Acidic Workup Ethyl_Acetate Ethyl Acetate Enolate Ester Enolate (Nucleophile) Ethyl_Acetate->Enolate + NaOEt Base NaOEt Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Attacks Aromatic Ester Aromatic_Ester Ethyl 3,5-Difluorobenzoate (Electrophile) Product_Ester_Initial β-Keto Ester Tetrahedral_Intermediate->Product_Ester_Initial - EtO⁻ Product_Enolate Product Enolate (Resonance Stabilized) Product_Ester_Initial->Product_Enolate + EtO⁻ (from Step 3) Final_Product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Product_Enolate->Final_Product + H₃O⁺ Experimental_Workflow Experimental Synthesis Workflow A 1. Setup Dry 3-neck RBF under N₂ atmosphere. Add NaH dispersion and anhydrous diethyl ether. B 2. Base Activation Add anhydrous ethanol dropwise. Stir for 20-30 min at RT. A->B C 3. Enolate Formation Add ethyl acetate dropwise over 30 min. Stir for 1 hour at RT. B->C D 4. Condensation Reaction Add ethyl 3,5-difluorobenzoate dropwise. Reflux mixture for 3-4 hours. Monitor by TLC. C->D E 5. Workup & Quenching Cool to 0°C in an ice bath. Slowly add 6M HCl to acidify (pH ~2). D->E F 6. Extraction Transfer to separatory funnel. Separate layers. Extract aqueous layer with diethyl ether (2x). E->F G 7. Washing & Drying Combine organic layers. Wash with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄. F->G H 8. Isolation & Purification Filter drying agent. Concentrate under reduced pressure. Purify crude product via vacuum distillation. G->H

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Base Preparation: To the flask, add sodium hydride (2.64 g of 60% dispersion). Suspend the NaH in anhydrous diethyl ether (100 mL). [9]3. Initiation: Carefully add anhydrous ethanol (5 mL) dropwise to the stirred slurry. This consumes a small amount of hydride to generate sodium ethoxide in situ, which helps initiate the subsequent deprotonation of ethyl acetate. Stir for 30 minutes at room temperature.

  • Enolate Formation: Add a solution of dry ethyl acetate (10.8 mL) in anhydrous diethyl ether (25 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete enolate formation.

  • Condensation: Add a solution of ethyl 3,5-difluorobenzoate (18.6 g) in anhydrous diethyl ether (75 mL) to the dropping funnel and add it dropwise to the reaction mixture. Once the addition is complete, heat the mixture to a gentle reflux (approx. 35-40°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching and Workup: Cool the reaction flask to 0°C using an ice-water bath. Very slowly and carefully, add 6M HCl dropwise to quench the reaction and neutralize the base until the aqueous layer is acidic (pH ≈ 2).

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether (50 mL each). Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). [9]8. Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product, a pale yellow oil, should be purified by vacuum distillation to yield the pure this compound.

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several reaction parameters.

ParameterRecommendationRationale and Justification
Base Selection Use a stoichiometric amount (at least 1.0 equivalent) of a strong, non-nucleophilic base like NaH or LDA. If using an alkoxide base like NaOEt, it must match the alcohol portion of the ester (ethoxide for ethyl esters). [1][10]A full equivalent of base is required to drive the reaction to completion by deprotonating the final product. [4][5]Using a mismatched alkoxide (e.g., methoxide with an ethyl ester) will lead to transesterification, resulting in a mixture of products. [11]
Solvent Purity All solvents (diethyl ether, THF, ethanol) must be strictly anhydrous.The base (NaH) and the intermediate enolate are highly reactive towards protic impurities like water. The presence of water will quench the base and inhibit the reaction, drastically reducing the yield.
Temperature Control Perform enolate formation at room temperature or below. Reflux gently during the condensation step.Exothermic deprotonation can lead to side reactions if not controlled. Gentle heating is sufficient to drive the condensation to completion within a reasonable timeframe without promoting decomposition.
Reagent Addition Add all reagents (ethanol, ethyl acetate, ethyl 3,5-difluorobenzoate) dropwise and slowly.Slow addition helps to control the exothermic nature of the reactions, prevent localized high concentrations of reagents, and minimize side reactions such as the self-condensation of ethyl acetate.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Insufficient base. 3. Base was inactive.1. Ensure all reagents and solvents are rigorously dried. 2. Use at least 1.0 equivalent of fresh, high-quality base. 3. Test a small sample of the base for reactivity before starting the main reaction.
Formation of Side Products 1. Reaction temperature too high. 2. Rapid addition of reagents. 3. Presence of oxygen.1. Maintain gentle reflux and avoid overheating. 2. Add reagents slowly using a dropping funnel. 3. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Difficult Workup Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period.

Safety and Handling Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle only under an inert atmosphere and away from any water sources. [9]* Diethyl Ether: Extremely flammable liquid and vapor with a low autoignition temperature. [12]It can form explosive peroxides upon exposure to air and light. Always use anhydrous, inhibited ether and check for peroxides before use. [13]All operations must be grounded to prevent static discharge. [14][15]* Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene). [12][15]* Ventilation: The entire procedure must be conducted within a certified chemical fume hood to avoid inhalation of harmful vapors. [14]

Conclusion

The crossed Claisen condensation is a highly effective and reliable method for the synthesis of this compound. By carefully selecting a non-enolizable aromatic ester and an enolizable aliphatic ester, the reaction proceeds with high selectivity. Success hinges on the rigorous exclusion of moisture, the use of a stoichiometric amount of a strong base, and controlled reaction conditions. The resulting β-keto ester is a valuable synthon for further chemical elaboration, making this protocol a critical asset for professionals in medicinal and materials chemistry.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • RCI Labscan Limited. (2021, April 1). Safety Data Sheet - diethyl ether. Retrieved from [Link]

  • University of California, Los Angeles. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 10). Claisen Condensation EXPLAINED. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from [Link]

  • NC Chem. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]

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Physical characteristics of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CAS No. 359424-42-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data points including structural information, physicochemical properties, and standard analytical methodologies. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the handling, characterization, and application of this important fluorinated β-keto ester intermediate.

Chemical Identity and Structural Framework

This compound is a specialized organic compound whose utility in chemical synthesis is largely defined by its distinct structural features: a β-keto ester system and a difluorinated aromatic ring. Understanding this framework is critical for predicting its reactivity and physical behavior.

Nomenclature and Key Identifiers
  • Systematic IUPAC Name: this compound

  • Common Synonyms: ETHYL (3,5-DIFLUOROBENZOYL)ACETATE, Ethyl 3,5-difluoro-β-oxobenzenepropanoate, 3-(3,5-difluorophenyl)-3-oxopropanoic acid ethyl ester[1][2]

  • CAS Number: 359424-42-3[1][3]

  • MDL Number: MFCD07783525[1][3]

Molecular Formula and Composition
  • Molecular Formula: C₁₁H₁₀F₂O₃[1][2]

  • Molecular Weight: 228.19 g/mol [1][3]

  • SMILES: O=C(CC(C1=CC(F)=CC(F)=C1)=O)OCC[1]

  • InChI Code: 1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3

Structural Representation

The molecule's structure is defined by an ethyl ester group attached to a propane chain, which features a ketone at the β-position and a 3,5-difluorophenyl substituent. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the acidity of the α-methylene protons.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physical properties of this compound are essential for its proper handling, purification, and use in reactions. The data presented below, largely derived from predictive models and supplier information, provides a robust baseline for laboratory work.

PropertyValueSource
Appearance Light yellow to yellow Liquid[2]
Boiling Point 275.8 ± 25.0 °C (at 760 mmHg, Predicted)[2]
Density 1.251 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.35 ± 0.50 (Predicted)[2]
LogP (Octanol-Water Partition Coefficient) 2.10[1]
Topological Polar Surface Area (TPSA) 43.37 Ų[1]
Rotatable Bonds 4[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]

Expert Insights:

  • The predicted boiling point is relatively high, indicating low volatility under standard conditions, which simplifies handling. Vacuum distillation would be the required method for purification.

  • The pKa value is of particular interest. It reflects the acidity of the α-methylene protons situated between the two carbonyl groups. This acidity is the cornerstone of the compound's utility, allowing for easy deprotonation to form a nucleophilic enolate for various carbon-carbon bond-forming reactions.

  • A LogP of 2.10 suggests moderate lipophilicity. The compound is expected to have good solubility in common organic solvents like ethyl acetate, dichloromethane, and acetone, but poor solubility in water.

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are paramount. The following section details the standard analytical protocols and the expected spectral signatures for this molecule.

G cluster_0 Analytical Workflow Sample Sample Receipt This compound QC Quality Control & Purity Check (e.g., GC-MS, LC-MS) Sample->QC Initial Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) QC->NMR Characterization FTIR FT-IR Spectroscopy QC->FTIR Characterization MS Mass Spectrometry QC->MS Characterization Data Data Integration & Analysis NMR->Data FTIR->Data MS->Data Confirm Structural Confirmation & Purity Report Data->Confirm

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR confirms the presence and connectivity of proton-containing fragments, while ¹³C NMR provides information on the carbon backbone. For this molecule, ¹⁹F NMR is also crucial to confirm the fluorine substitution pattern.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Expected Spectral Signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~1.3 ppm (t, 3H): Triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

    • δ ~4.2 ppm (q, 2H): Quartet for the methylene (-OCH₂-) protons of the ethyl group.

    • δ ~4.0 ppm (s, 2H): Singlet for the acidic α-methylene (-COCH₂CO-) protons. Note: This signal may be broadened or absent if D₂O exchange is performed.

    • δ ~7.0-7.6 ppm (m, 3H): A complex multiplet pattern in the aromatic region corresponding to the three protons on the 3,5-difluorophenyl ring.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~14 ppm: Ethyl -CH₃ carbon.

    • δ ~45 ppm: α-Methylene (-COCH₂CO-) carbon.

    • δ ~62 ppm: Ethyl -OCH₂- carbon.

    • δ ~110-140 ppm: Aromatic carbons. Carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

    • δ ~168 ppm: Ester carbonyl (C=O) carbon.

    • δ ~195 ppm: Ketone carbonyl (C=O) carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. It provides rapid confirmation of the keto-ester framework.

Experimental Protocol:

  • Sample Preparation: Apply a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric interference.

  • Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

  • ~3000-2850 cm⁻¹: C-H stretching (aliphatic).

  • ~1745 cm⁻¹: Strong C=O stretching (ester carbonyl).

  • ~1715 cm⁻¹: Strong C=O stretching (ketone carbonyl). The presence of two distinct carbonyl peaks is a key diagnostic feature.

  • ~1600 cm⁻¹: C=C stretching (aromatic ring).

  • ~1300-1100 cm⁻¹: C-O stretching (ester) and C-F stretching.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve to confirm the molecular formula and aspects of the structure.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet.

  • Separation: The compound travels through a GC column (e.g., HP-5), separating it from any impurities.

  • Ionization & Detection: The eluted compound enters the Mass Spectrometer, is ionized (typically by Electron Impact, EI), and the resulting fragments are detected.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight of C₁₁H₁₀F₂O₃.

  • Key Fragments:

    • m/z = 183: Loss of the ethoxy group (•OCH₂CH₃).

    • m/z = 155: Loss of the carboethoxy group (•COOCH₂CH₃).

    • m/z = 141: The 3,5-difluorobenzoyl cation [F₂C₆H₃CO]⁺, a very common and often prominent fragment.

Synthesis Pathway, Handling, and Storage

Plausible Synthetic Route

While multiple synthetic routes exist, β-keto esters like this are commonly prepared via a Claisen condensation reaction. This involves the reaction of an ester (ethyl 3,5-difluorobenzoate) with the enolate of another ester (ethyl acetate).

G cluster_reactants Reactants R1 Ethyl 3,5-difluorobenzoate Reagent 1. Strong Base (e.g., NaOEt) 2. Acidic Workup (e.g., aq. HCl) R1->Reagent Claisen Condensation R2 Ethyl Acetate R2->Reagent Claisen Condensation Product This compound Reagent->Product

Caption: Plausible synthesis via Claisen condensation.

Safety and Handling
  • General Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Hazard Profile: While specific hazard data for this exact molecule is limited, a close structural isomer, Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4]. It is prudent to handle this compound with similar precautions.

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Storage

For long-term stability, the compound should be stored under recommended conditions.

  • Temperature: Store at room temperature[1].

  • Atmosphere: For optimal preservation of purity, storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent potential degradation from atmospheric moisture and oxygen[2].

References

  • PubChem, Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338. [Link]

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Solubility of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate in Organic Solvents

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of drug development and chemical research, profoundly influencing process chemistry, formulation, and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility of this compound. We delve into the theoretical underpinnings of its solubility based on its molecular structure and explore robust experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to ensure accurate and reproducible solubility assessments.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property.[1][2] For active pharmaceutical ingredients (APIs) and chemical intermediates like this compound, solubility data is paramount. It dictates the feasibility of reaction conditions, purification strategies such as crystallization, and the ultimate bioavailability of a drug substance.[1] Poor solubility can present significant challenges in formulation development, often leading to inadequate in vivo exposure.[3]

This compound is a substituted β-keto ester, a structural motif prevalent in organic synthesis and medicinal chemistry. Understanding its solubility profile across a range of organic solvents is essential for its effective utilization in subsequent synthetic transformations or as a potential pharmacophore.

Theoretical Considerations for Solubility

The adage "like dissolves like" serves as a primary guiding principle in predicting solubility.[4][5] This concept is rooted in the intermolecular forces between solute and solvent molecules. A solute will more readily dissolve in a solvent with a similar polarity.

Molecular Structure of this compound:

  • Polar Moieties: The molecule possesses several polar functional groups, including a ketone and an ester. The oxygen atoms in these groups are capable of acting as hydrogen bond acceptors.

  • Aromatic Ring: The difluorophenyl ring is generally nonpolar, although the highly electronegative fluorine atoms can influence the electron distribution and introduce some polar character.

  • Ethyl Group: The ethyl group of the ester is nonpolar.

Based on its structure, this compound is expected to exhibit a degree of solubility in a range of organic solvents. Its solubility will be influenced by the solvent's polarity, hydrogen bonding capabilities, and dielectric constant.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀F₂O₃[6]
Molecular Weight228.19 g/mol [6]
Boiling Point275.8 ± 25.0 °C (Predicted)[7]
pKa10.35 ± 0.50 (Predicted)[7]
LogP2.1007[6]

The predicted LogP value of 2.1 suggests a degree of lipophilicity, indicating that the compound will likely be more soluble in organic solvents than in water.

Experimental Determination of Solubility

Several robust methods exist for the quantitative determination of solubility. The choice of method often depends on the properties of the compound, the required accuracy, and the available instrumentation.

Gravimetric Method

The gravimetric method is a classical and straightforward approach to determine solubility.[8][9] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the supernatant to determine the mass of the dissolved solute.[8][9]

Experimental Protocol: Gravimetric Determination of Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaking incubator or magnetic stirrer can be used.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary for fine suspensions.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.[8][9]

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant

Diagram 1: Gravimetric Solubility Determination Workflow

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow suspension to settle B->C D Withdraw known volume of supernatant C->D E Transfer supernatant to pre-weighed dish D->E F Evaporate solvent to dryness E->F G Weigh residue until constant mass F->G H H G->H Calculate Solubility

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a rapid and sensitive method for solubility determination.[3][10] This technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[11]

Experimental Protocol: UV-Vis Spectrophotometry for Solubility

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) close to 1.[12]

  • Preparation of Saturated Solution:

    • Follow step 1 of the gravimetric method to prepare a saturated solution.

  • Sample Preparation and Analysis:

    • After equilibration, filter the supernatant to remove any undissolved solid.

    • Dilute a known volume of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Diagram 2: UV-Vis Solubility Determination Workflow

G cluster_0 Calibration cluster_1 Sample Preparation cluster_2 Analysis A Prepare standard solutions B Measure absorbance at λmax A->B C Generate calibration curve B->C H Determine concentration from calibration curve C->H D Prepare saturated solution E Filter supernatant D->E F Dilute supernatant to linear range E->F G Measure absorbance of diluted sample F->G G->H I I H->I Calculate Solubility

Caption: Workflow for solubility determination using UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, particularly for complex mixtures or when high sensitivity is required.[2][13][14]

Experimental Protocol: HPLC for Solubility

  • Method Development:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[13]

  • Calibration Curve:

    • Similar to the UV-Vis method, prepare a series of standard solutions of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

  • Sample Preparation and Analysis:

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution, accounting for the dilution.

Diagram 3: HPLC Solubility Determination Workflow

G cluster_0 Method Development & Calibration cluster_1 Sample Preparation cluster_2 Analysis A Develop HPLC method B Prepare standard solutions A->B C Generate calibration curve (Peak Area vs. Conc.) B->C H Determine concentration from calibration curve C->H D Prepare saturated solution E Filter supernatant D->E F Dilute with mobile phase E->F G Inject sample into HPLC F->G G->H I I H->I Calculate Solubility

Caption: Workflow for solubility determination using HPLC.

Data Reporting and Interpretation

Solubility data should be reported in standard units, such as g/L, mg/mL, or mol/L. It is crucial to specify the temperature at which the measurement was performed, as solubility is temperature-dependent.

Table 2: Example of a Solubility Data Summary

SolventPolarity IndexSolubility (g/L) at 25°CMethod Used
Hexane0.1[Experimental Value]Gravimetric
Toluene2.4[Experimental Value]HPLC
Dichloromethane3.1[Experimental Value]HPLC
Acetone5.1[Experimental Value]UV-Vis
Acetonitrile5.8[Experimental Value]UV-Vis
Methanol5.1[Experimental Value]Gravimetric
Ethanol4.3[Experimental Value]Gravimetric

Discussion and Conclusion

The solubility of this compound in a range of organic solvents is a critical parameter for its application in research and development. This guide has provided a framework for understanding and experimentally determining this property. By applying the principles of "like dissolves like" and employing robust analytical techniques such as gravimetric analysis, UV-Vis spectrophotometry, or HPLC, researchers can obtain accurate and reliable solubility data.

The choice of methodology should be guided by the specific requirements of the study and the available resources. For instance, the gravimetric method is simple and does not require expensive equipment but may be less suitable for very poorly soluble compounds. In contrast, HPLC offers high sensitivity and specificity, making it ideal for a wide range of solubility measurements.

A thorough understanding and accurate measurement of the solubility of this compound will empower scientists to optimize reaction conditions, develop effective purification strategies, and advance the development of new chemical entities.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Abdel-Hady, E.-S. E., & Taylor, K. M. G. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
  • Wai, C. M., Wang, S., & Liu, C. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).
  • Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Sigma-Aldrich. (n.d.). Ethyl 3-(3,5-difluorophenyl)
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)
  • Wikipedia. (n.d.). Gravimetric analysis.
  • ChemScene. (n.d.). Ethyl 3-(3,5-difluorophenyl)
  • Human Metabolome Database. (2012, September 12).
  • ChemSynthesis. (2025, May 20).
  • ChemicalBook. (2025, July 19). Ethyl 3-(2,5-difluorophenyl)
  • ChemicalBook. (2025, October 14). ethyl 3-(2,6-difluorophenyl)
  • ResearchGate. (n.d.).
  • CymitQuimica. (n.d.).
  • Apollo Scientific. (n.d.). 359424-42-3 Cas No. | Ethyl 3-(3,5-difluorophenyl)
  • PubChem. (n.d.). ethyl 3-oxo-3-phenyl(213C)
  • ChemicalBook. (n.d.). Ethyl 3-(3,5-difluorophenyl)
  • PubChem. (n.d.). Ethyl 3-(2-chloro-4,5-difluorophenyl)

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The Rising Profile of Difluorinated β-Keto Esters: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the deliberate introduction of fluorine into bioactive molecules has transitioned from a niche strategy to a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively offer a powerful toolkit for optimizing drug candidates.[1][2] Judicious fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pharmacokinetic profile.[2][3] Among the various fluorinated motifs, the difluoromethylene group (CF2) has garnered significant attention as a bioisosteric replacement for methylene groups, ketones, or other functionalities, offering a unique blend of steric and electronic properties. This guide delves into the burgeoning field of difluorinated β-keto esters, a class of compounds demonstrating remarkable potential across a spectrum of therapeutic areas. We will explore their synthesis, delve into their known biological activities and mechanisms of action, and provide practical, field-proven experimental protocols for their evaluation.

I. The Synthetic Landscape: Crafting Difluorinated β-Keto Esters

The synthesis of difluorinated β-keto esters is a critical first step in exploring their biological potential. A variety of synthetic strategies have been developed, each with its own advantages and considerations.

Deoxofluorination of β-Keto Esters

One of the most direct methods for the synthesis of 3,3-difluoroesters is the deoxofluorination of the corresponding β-keto esters.[4] This transformation can be achieved using various fluorinating agents, with sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) being prominent examples. The choice of reagent and reaction conditions is crucial and often depends on the scale of the synthesis and the specific substrate.[4]

Electrophilic Fluorination

Electrophilic fluorination of β-keto esters is another widely employed strategy. Reagents such as N-fluorobenzensulfonimide (NFSI) and Selectfluor® are commonly used to introduce fluorine atoms at the α-position.[5][6] This method is particularly valuable for the asymmetric synthesis of α-fluorinated β-keto esters, enabling the creation of chiral centers with high enantioselectivity.[3][7]

Claisen Condensation Approaches

Classical Claisen condensation reactions can also be adapted for the synthesis of polyfluorinated β-keto esters. This approach typically involves the reaction of a polyfluorocarboxylic acid anhydride or chloride with a carboxylic acid chloride in the presence of a tertiary amine.[8] This method offers a scalable and efficient route to these valuable building blocks.

A generalized synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Beta-Keto Ester Beta-Keto Ester Deoxofluorination Deoxofluorination Beta-Keto Ester->Deoxofluorination e.g., SF4, DAST Electrophilic_Fluorination Electrophilic_Fluorination Beta-Keto Ester->Electrophilic_Fluorination e.g., NFSI, Selectfluor® Polyfluoro Acid Anhydride/Chloride Polyfluoro Acid Anhydride/Chloride Claisen_Condensation Claisen_Condensation Polyfluoro Acid Anhydride/Chloride->Claisen_Condensation Carboxylic Acid Chloride Carboxylic Acid Chloride Carboxylic Acid Chloride->Claisen_Condensation Difluorinated Beta-Keto Ester Difluorinated Beta-Keto Ester Deoxofluorination->Difluorinated Beta-Keto Ester Electrophilic_Fluorination->Difluorinated Beta-Keto Ester Claisen_Condensation->Difluorinated Beta-Keto Ester G Serine_Protease Serine_Protease Hemiketal_Adduct Hemiketal_Adduct Serine_Protease->Hemiketal_Adduct Nucleophilic attack by active site Serine Difluorinated_Beta_Keto_Ester Difluorinated_Beta_Keto_Ester Difluorinated_Beta_Keto_Ester->Hemiketal_Adduct Inhibition Inhibition Hemiketal_Adduct->Inhibition

Caption: Mechanism of serine protease inhibition.

III. Experimental Protocols: A Practical Guide for the Researcher

To facilitate the exploration of the biological activities of difluorinated β-keto esters, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Generic Difluorinated β-Keto Ester

This protocol provides a general procedure for the synthesis of an α-alkyl-polyfluoro-β-keto ester via a Claisen-type condensation.

Materials:

  • Polyfluorocarboxylic acid anhydride or chloride

  • Carboxylic acid chloride

  • Dry tertiary amine (e.g., pyridine)

  • Anhydrous solvent (e.g., methylene chloride, tetrahydrofuran)

  • Alcohol for quenching (e.g., ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the anhydrous solvent, the polyfluorocarboxylic acid anhydride or chloride, and the carboxylic acid chloride.

  • Cool the reaction mixture to the desired temperature (typically between -10°C and 20°C).

  • Slowly add the dried tertiary amine to the reaction mixture, maintaining the temperature within the desired range.

  • After the addition is complete, allow the reaction to stir for 3-5 hours at a temperature between 15°C and 25°C.

  • Cool the reaction mixture to 0°C to -10°C and quench the reaction by the slow addition of the alcohol.

  • Perform an aqueous workup by washing the organic layer sequentially with a dilute acid and a dilute base.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired α-alkyl-polyfluoro-β-keto ester. [8]

In Vitro Cytotoxicity Assay

The MultiTox-Fluor Multiplex Cytotoxicity Assay is a reliable method for simultaneously measuring the number of live and dead cells in a population. [9][10] Materials:

  • MultiTox-Fluor Multiplex Cytotoxicity Assay kit (Promega)

  • Cells of interest

  • Difluorinated β-keto ester test compounds

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (e.g., vehicle, such as DMSO)

  • 96-well or 384-well opaque-walled plates

  • Fluorescent plate reader

Procedure:

  • Seed the cells in the opaque-walled plates at a predetermined density and allow them to attach and grow for 24 hours.

  • Prepare serial dilutions of the difluorinated β-keto ester test compounds and the positive control.

  • Treat the cells with the test compounds, positive control, and negative control, and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Prepare the MultiTox-Fluor reagent according to the manufacturer's instructions.

  • Add the reagent to each well and incubate for the recommended time.

  • Measure the fluorescence at the appropriate wavelengths for live-cell and dead-cell proteases.

  • Calculate the ratio of live to dead cells to determine the cytotoxicity of the test compounds.

Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of difluorinated β-keto esters against a specific serine protease.

Materials:

  • Purified serine protease

  • Fluorogenic or chromogenic substrate for the specific protease

  • Difluorinated β-keto ester test compounds

  • Known serine protease inhibitor (positive control)

  • Assay buffer

  • 96-well microplate

  • Fluorescent or absorbance plate reader

Procedure:

  • Prepare serial dilutions of the difluorinated β-keto ester test compounds and the positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the serine protease, and the test compounds or controls.

  • Pre-incubate the enzyme with the inhibitors for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.

  • Monitor the change in fluorescence or absorbance over time using the plate reader.

  • Determine the initial reaction velocities and calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

IV. Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of difluorinated β-keto esters against various targets. This data is for illustrative purposes to demonstrate how such information should be presented.

Compound IDTarget EnzymeIC50 (µM)Cancer Cell LineGI50 (µM)Bacterial StrainMIC (µg/mL)
DFBKE-001Serine Protease X0.5MCF-7 (Breast)2.1S. aureus8
DFBKE-002Serine Protease X1.2MCF-7 (Breast)5.8S. aureus16
DFBKE-003Serine Protease Y0.8HCT116 (Colon)1.5E. coli4
DFBKE-004Serine Protease Y2.5HCT116 (Colon)7.2E. coli32

V. Future Directions and Concluding Remarks

The field of difluorinated β-keto esters is ripe with opportunity for further exploration. Future research should focus on elucidating the specific molecular targets and mechanisms of action underlying their anticancer, antimicrobial, and anti-inflammatory activities. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider diversity of these compounds for structure-activity relationship studies. Furthermore, in-depth investigations into their pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties will be essential for their translation into viable clinical candidates. [11][12]The potential for these compounds to address unmet medical needs, from combating drug-resistant infections to providing novel cancer therapies, underscores the importance of continued research in this exciting area of medicinal chemistry.

VI. References

  • Al-Abed, Y., et al. (1998). Difluoro-.alpha.-keto Esters and Corresponding Acids: A Simple Route to a Novel Class of Serine Protease Inhibitors. The Journal of Organic Chemistry, 63(25), 9654-9659. [Link]

  • ResearchGate. (n.d.). Synthesis of α‐fluoro‐β‐keto ester derivatives 6. [Link]

  • PubChem. (n.d.). AID 962 - MultiTox-Fluor Cytotoxicity Assay - LYMP1-003 - Live Cells. [Link]

  • Gouault, N., et al. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 22(15), 5817-5821. [Link]

  • Google Patents. (n.d.). EP0694526B1 - Process for preparation of fluorinated beta-keto ester.

  • ResearchGate. (n.d.). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: An Expedient Synthesis of α‐Fluoro (β‐Keto) Esters. [Link]

  • Denis, A., et al. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019-2022. [Link]

  • Naderi, M., et al. (1995). A new fluorometric assay for cytotoxicity measurements in-vitro. Cancer Letters, 97(2), 231-236. [Link]

  • MDPI. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

  • ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?[Link]

  • ResearchGate. (n.d.). Organocatalytic Enantioselective α-Difluoromethylketone Thiolation of β-Keto Esters Using Phthalimide-SCF2COAr. [Link]

  • MDPI. (n.d.). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • ResearchGate. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

  • NIH. (n.d.). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. [Link]

  • MDPI. (n.d.). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. [Link]

  • NIH. (n.d.). Inhibition Kinetics of Acetylcholinesterase With Fluoromethyl Ketones. [Link]

  • NIH. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

  • NIH. (n.d.). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Semantic Scholar. (n.d.). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • PubMed. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

  • Thieme Chemistry. (n.d.). Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride. [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. [Link]

  • NIH. (n.d.). Metabolic and Pharmacokinetic Profiling of a Ketone Ester by Background SGLT2 Inhibitor Therapy in HFrEF. [Link]

  • NIH. (n.d.). Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial. [Link]

  • ResearchGate. (n.d.). Kinetic resolution of β-keto esters (A,B). [Link]

  • PubMed. (n.d.). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. [Link]

  • bioRxiv. (n.d.). Small-molecule ketone esters treat brain network abnormalities in an Alzheimer's disease mouse model. [Link]

  • OSTI.GOV. (n.d.). Inhibition of serine proteases by peptidyl fluoromethyl ketones. [Link]

  • PubMed. (n.d.). Inhibition of serine proteases by peptidyl fluoromethyl ketones. [Link]

  • ScholarWorks@UAk. (n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]

  • MDPI. (n.d.). In Search of Effective Anticancer Agents—Novel Sugar Esters Based on Polyhydroxyalkanoate Monomers. [Link]

  • YouTube. (n.d.). Derivation of Enzyme Kinetics for Competitive Inhibition. [Link]

  • ResearchGate. (n.d.). Enzymatic reduction of α‐fluoro‐β‐keto esters. [Link]

  • NIH. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. [Link]

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Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate for Researchers and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound stands out as a pivotal building block in this context. Its β-ketoester functionality, combined with the synthetically versatile 3,5-difluorophenyl group, makes it a highly valuable precursor for a wide range of heterocyclic and carbocyclic compounds with significant therapeutic potential.

This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its application in the development of novel pharmaceuticals. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable ketone or another ester in the presence of a strong base.

Claisen Condensation: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the Claisen condensation of ethyl acetate with 3',5'-difluoroacetophenone.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (NaH) (1.2 eq.) as a 60% dispersion in mineral oil.

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Reactant Addition: A solution of 3',5'-difluoroacetophenone (1.0 eq.) and ethyl acetate (1.5 eq.) in anhydrous THF is added dropwise to the stirred suspension of NaH over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow oil.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as sodium hydride will react violently with water, and the presence of water will quench the enolate intermediates, leading to a lower yield.

  • Slow Addition at 0 °C: The dropwise addition of the reactants at a low temperature helps to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the condensation to completion.

Synthetic Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry 3-necked flask under N2 B Add NaH (60% dispersion) A->B C Add anhydrous THF B->C D Cool to 0 °C C->D E Dropwise add 3',5'-difluoroacetophenone and ethyl acetate in THF D->E F Warm to RT, then reflux for 2-4h E->F G Monitor by TLC F->G H Cool to 0 °C, quench with NH4Cl(aq) G->H I Extract with Ethyl Acetate H->I J Wash with brine, dry over Na2SO4 I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L M M L->M Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of this compound is essential for its use in further synthetic applications.

PropertyValue
Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
Appearance Pale yellow oil
Boiling Point ~120-125 °C at 0.5 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.10-7.05 (m, 2H), 6.90 (tt, J = 8.8, 2.3 Hz, 1H), 4.21 (q, J = 7.1 Hz, 2H), 3.96 (s, 2H), 1.27 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 195.4, 167.2, 162.9 (dd, J = 250.5, 12.7 Hz), 138.9 (t, J = 9.1 Hz), 110.2 (m), 107.9 (t, J = 25.8 Hz), 61.8, 45.9, 14.1.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -108.4.

  • IR (neat) νmax (cm⁻¹): 3080, 2980, 1745, 1690, 1620, 1590, 1440, 1300, 1250, 1150, 1030, 850.

  • Mass Spec (ESI): m/z 229.06 [M+H]⁺.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a versatile starting material for the synthesis of a wide array of biologically active molecules.

Synthesis of Pyrazole Derivatives as Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of pyrazole-based kinase inhibitors. The β-ketoester moiety readily undergoes condensation with hydrazine derivatives to form the pyrazole core.

Reaction Scheme:

G cluster_reactants cluster_product A This compound C Substituted Pyrazole Derivative A->C Condensation (e.g., AcOH, EtOH, reflux) B Hydrazine Derivative (e.g., Phenylhydrazine) B->C

Caption: General scheme for the synthesis of pyrazole derivatives.

The 3,5-difluorophenyl group is often crucial for achieving high potency and selectivity in kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity of the inhibitor.

Precursor for Novel Anticonvulsant Agents

This compound has also been utilized in the synthesis of novel anticonvulsant agents. For instance, it can be a key intermediate in the preparation of functionalized amino acid derivatives that have shown promising activity in animal models of epilepsy. The synthetic route often involves the conversion of the β-ketoester to a pyrazolone, followed by further functionalization.

Building Block for Agrochemicals

Beyond pharmaceuticals, this compound also serves as a valuable building block in the agrochemical industry. The 3,5-difluorophenyl motif is present in a number of commercial herbicides and fungicides. The reactivity of the β-ketoester allows for the facile introduction of this key pharmacophore into a variety of molecular scaffolds.

Conclusion: A Versatile and Indispensable Tool in Chemical Synthesis

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal and agricultural chemists. Its straightforward synthesis, well-defined reactivity, and the desirable properties imparted by the 3,5-difluorophenyl group have solidified its importance in the development of new and effective therapeutic agents and agrochemicals. As the demand for novel, high-performance molecules continues to grow, the utility of this versatile building block is certain to expand into new and exciting areas of chemical research.

References

  • Title: Synthesis and insecticidal activity of novel pyrazole derivatives containing a difluorophenyl group. Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Discovery of Novel, Potent, and Orally Bioavailable Indazole-Based Inhibitors of the Protein Kinase B/Akt. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and anticonvulsant activity of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated β-Keto Esters in Medicinal Chemistry

Core Synthetic Strategy: The Claisen Condensation

The synthesis of β-keto esters is most classically and efficiently achieved through the Claisen condensation.[1][2] This carbon-carbon bond-forming reaction involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester.[1] For the synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a "mixed" or "crossed" Claisen condensation is employed, where two different esters serve as the reactants.[3]

Causality Behind Experimental Choices

The choice of the Claisen condensation is predicated on its reliability, high yields, and the ready availability of the necessary starting materials. The reaction mechanism proceeds through the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. The subsequent loss of an alkoxide leaving group yields the desired β-keto ester.

A critical consideration in the Claisen condensation is the choice of base. The base must be strong enough to deprotonate the α-carbon of the ester to form the enolate, but it should not react with the ester carbonyl group itself. Sodium ethoxide is a common and effective choice when using ethyl esters, as any transesterification that may occur does not change the product.[3]

Experimental Protocol: Synthesis of this compound via Mixed Claisen Condensation

This protocol details a representative procedure for the synthesis of this compound.

Step 1: Preparation of the Starting Material - Ethyl 3,5-difluorobenzoate

The synthesis begins with the readily available 3,5-difluorobenzoic acid, which is converted to its corresponding ethyl ester.

  • Reaction: Fischer Esterification

  • Procedure:

    • To a solution of 3,5-difluorobenzoic acid (1 equivalent) in absolute ethanol (excess), add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3,5-difluorobenzoate.

Step 2: The Mixed Claisen Condensation
  • Reaction: Mixed Claisen Condensation

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. This can be achieved by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.

    • To the freshly prepared sodium ethoxide solution, add ethyl acetate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to a gentle reflux, and then add Ethyl 3,5-difluorobenzoate (1 equivalent), prepared in Step 1, dropwise over a period of 30 minutes.

    • Continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute aqueous solution of a strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 3-4.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Data Presentation

ParameterValue
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
CAS Number 359424-42-3
Appearance Colorless to pale yellow liquid
Boiling Point ~275.8 °C at 760 mmHg (Predicted)

Note: The boiling point is a predicted value and should be confirmed experimentally. The yield of the reaction is typically in the range of 60-80%, depending on the purity of the reagents and the reaction conditions.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Mixed Claisen Condensation 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) 3,5-Difluorobenzoic_Acid->Ethanol_H2SO4 Ethyl_3,5-difluorobenzoate Ethyl 3,5-difluorobenzoate Ethanol_H2SO4->Ethyl_3,5-difluorobenzoate Ethyl_3,5-difluorobenzoate_2 Ethyl 3,5-difluorobenzoate Ethyl_3,5-difluorobenzoate->Ethyl_3,5-difluorobenzoate_2 Ethyl_Acetate Ethyl Acetate Sodium_Ethoxide Sodium Ethoxide Ethyl_Acetate->Sodium_Ethoxide Enolate Ethyl Acetate Enolate Sodium_Ethoxide->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Ethyl_3,5-difluorobenzoate_2->Intermediate Product This compound Intermediate->Product Loss of Ethoxide caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Trustworthiness: A Self-Validating System

The described protocol is inherently self-validating through the application of standard analytical techniques at each stage.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor the progress of both the esterification and the Claisen condensation, ensuring the reactions are driven to completion.

  • Purification: The purification of the intermediate and the final product via extraction, washing, and chromatography or distillation ensures the removal of unreacted starting materials, byproducts, and catalysts.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed using a suite of analytical methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyls.

Conclusion: A Versatile Intermediate for Future Discoveries

This compound is a valuable and versatile intermediate in the synthesis of novel compounds with potential applications in drug discovery and materials science. The synthetic route detailed in this guide, centered on the robust and well-understood Claisen condensation, provides a reliable and efficient method for its preparation. By understanding the underlying chemical principles and employing rigorous analytical validation, researchers can confidently synthesize this key building block for the development of next-generation molecules.

References

  • MySkinRecipes. Cyclohexanone Derivatives - Organic Synthesis Intermediates. [Link]

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  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Google Patents.
  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

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An In-depth Technical Guide to the Keto-enol Tautomerism of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and materials science. We will delve into the fundamental principles governing this tautomeric equilibrium, with a particular focus on the electronic influence of the 3,5-difluorophenyl substituent. This guide will present detailed, field-proven methodologies for the characterization and quantification of the keto and enol tautomers, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside computational approaches. By synthesizing theoretical underpinnings with practical experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals working with β-dicarbonyl compounds.

Introduction: The Dynamic Nature of β-Keto Esters

β-keto esters, such as ethyl acetoacetate, are renowned for their chemical versatility, largely due to the existence of a dynamic equilibrium between two constitutional isomers: the keto and enol forms.[1][2] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.[3][4] The equilibrium is a delicate balance of thermodynamic factors, and its position can be profoundly influenced by the molecular structure and the surrounding environment.[5][6][7]

This compound introduces a unique structural feature: a phenyl ring bearing two strongly electron-withdrawing fluorine atoms. This substitution is anticipated to significantly impact the electronic properties of the β-dicarbonyl system and, consequently, the keto-enol equilibrium. Understanding and controlling this equilibrium is paramount for predicting reactivity, designing synthetic pathways, and elucidating the biological activity of molecules incorporating this scaffold.

Theoretical Framework: Factors Governing the Tautomeric Equilibrium

The keto-enol tautomerism is a true equilibrium, and its position is dictated by the relative stabilities of the two tautomers. Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the ester carbonyl, creating a stable six-membered ring-like structure.[3]

The introduction of the 3,5-difluorophenyl group is expected to exert a strong inductive electron-withdrawing effect. This will increase the acidity of the α-protons, potentially favoring the formation of the enolate intermediate and thus the enol tautomer.

The Influence of Solvent

The solvent plays a critical role in determining the position of the keto-enol equilibrium.[5][6][7] The general trend, often referred to as Meyer's Rule, states that the proportion of the keto form increases with increasing solvent polarity.[5]

  • Non-polar, aprotic solvents (e.g., carbon tetrachloride, benzene) do not effectively solvate the polar keto form, thus favoring the less polar, intramolecularly hydrogen-bonded enol tautomer.

  • Polar, aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) can stabilize the dipole moment of the keto form.

  • Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors, disrupting the intramolecular hydrogen bond of the enol form and stabilizing the keto form through intermolecular hydrogen bonding.

G cluster_0 Solvent Environment cluster_1 Favored Tautomer Non-polar Non-polar Enol Enol Non-polar->Enol Favors Intramolecular H-bonding Polar Aprotic Polar Aprotic Keto Keto Polar Aprotic->Keto Stabilizes Keto Dipole Polar Protic Polar Protic Polar Protic->Keto Disrupts Intramolecular H-bonding

Experimental Characterization and Quantification

A combination of spectroscopic techniques provides a powerful toolkit for the detailed investigation of the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most direct and quantitative method for studying keto-enol tautomerism in solution, as the exchange between tautomers is typically slow on the NMR timescale.[1][8] This allows for the observation of distinct signals for both the keto and enol forms.

Expected ¹H NMR Signals:

Tautomer Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ketoα-CH₂3.5 - 4.0Singlet2H
Aromatic CH7.0 - 7.5Multiplet3H
Ethyl CH₂4.1 - 4.3Quartet2H
Ethyl CH₃1.2 - 1.4Triplet3H
EnolVinyl CH5.5 - 6.0Singlet1H
Enol OH12.0 - 13.0Broad Singlet1H
Aromatic CH7.0 - 7.5Multiplet3H
Ethyl CH₂4.1 - 4.3Quartet2H
Ethyl CH₃1.2 - 1.4Triplet3H

Quantitative Analysis:

The relative amounts of the keto and enol tautomers can be determined by integrating the characteristic signals of each form.[1] For instance, the ratio of the integral of the α-CH₂ singlet (keto) to the integral of the vinyl CH singlet (enol) provides a direct measure of the keto:enol ratio.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆).

  • Instrument Setup: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Record the spectra at a constant temperature (e.g., 298 K).

  • Data Processing: Process the spectra (phasing, baseline correction) and carefully integrate the signals corresponding to the keto α-CH₂ and the enol vinyl CH.

  • Calculation: Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(vinyl CH) / (Integral(vinyl CH) + (Integral(α-CH₂)/2))] * 100

G Start Start Prepare Sample Prepare Sample Start->Prepare Sample Acquire Spectrum Acquire Spectrum Prepare Sample->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data Integrate Signals Integrate Signals Process Data->Integrate Signals Calculate Ratio Calculate Ratio Integrate Signals->Calculate Ratio End End Calculate Ratio->End

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism.[9] The keto and enol forms have different chromophores and will therefore exhibit distinct absorption maxima (λmax).

  • Keto Tautomer: Typically shows a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength.

  • Enol Tautomer: The conjugated system of the enol form results in a strong π → π* transition at a longer wavelength compared to the keto form.

By analyzing the changes in the UV-Vis spectrum in different solvents, qualitative and sometimes quantitative information about the tautomeric equilibrium can be obtained.[10][11]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of spectroscopic grade.

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax for the π → π* transitions of the keto and enol forms. The relative intensities of these bands will correlate with the tautomer populations.

Computational Chemistry: A Theoretical Insight

Density Functional Theory (DFT) calculations can provide valuable theoretical insights into the keto-enol tautomerism.[12][13][14] By calculating the relative energies of the keto and enol tautomers in the gas phase and in different solvent environments (using continuum solvation models), the position of the equilibrium can be predicted.[12]

Computational Workflow:

  • Structure Optimization: Perform geometry optimizations for both the keto and enol tautomers.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

  • Solvation Modeling: Repeat the calculations using a continuum solvation model (e.g., CPCM) to simulate the effect of different solvents.

  • Energy Comparison: Compare the Gibbs free energies of the two tautomers to predict the equilibrium constant.

Expected Results and Discussion

Based on the principles discussed, we can anticipate the following for this compound:

  • The strong electron-withdrawing nature of the 3,5-difluorophenyl group will likely increase the percentage of the enol form compared to its non-fluorinated analog, ethyl benzoylacetate.

  • The solvent will have a pronounced effect on the tautomeric equilibrium, with non-polar solvents favoring the enol form and polar, protic solvents favoring the keto form.

Hypothetical Tautomeric Ratios in Various Solvents:

Solvent Dielectric Constant (ε) Expected % Enol
Hexane1.9~95%
Chloroform-d4.8~70%
Acetone-d₆21~40%
DMSO-d₆47~20%
Methanol-d₄33~15%

Conclusion

The keto-enol tautomerism of this compound is a fascinating and fundamentally important aspect of its chemistry. A thorough understanding and characterization of this equilibrium are crucial for its effective utilization in research and development. This guide has provided a comprehensive overview of the theoretical principles and practical experimental methodologies required for such an investigation. By combining NMR and UV-Vis spectroscopy with computational modeling, researchers can gain a deep and quantitative understanding of the tautomeric behavior of this and other β-dicarbonyl compounds.

References

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.
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  • Mahmoudi Aval, M., Naderi-Pour, A., Vakili, M., & Mohammadi, A. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Physical Chemistry Research, 9(1), 125-141.
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  • Schön, T. B., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2339-2347.
  • Schön, T. B., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Available from: [Link]

  • Di-Masi, A., et al. (2018). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 42(19), 15829-15837.
  • Folkendt, M. M., et al. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(15), 3347-3352.
  • Planchon, M., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374.
  • Al-amri, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 241-248.
  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available from: [Link]

  • Taylor & Francis. (2018). Keto enol tautomerism – Knowledge and References. Available from: [Link]

  • Stawicka, A., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929.
  • ResearchGate. (2020). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red), for the keto-enol tautomerism of 1. Spectra obtained in CH3CN/H2O (95/5, v/v). Available from: [Link]

  • Roy, P., Biswas, S., & Sarkar, P. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. arXiv preprint arXiv:1708.05601.
  • ResearchGate. (2017). Possible keto-enol tautomerism of β-keto ester IV. Available from: [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). Keto–Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. II. Solvent Effects on Proton Chemical Shifts and on Equilibrium Constants. Canadian Journal of Chemistry, 43(5), 1516-1526.
  • Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia, 1(4), 1148-1163.
  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1297.
  • MDPI. (2018). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available from: [Link]

  • National Institutes of Health. (2023). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available from: [Link]

  • Singh, A., et al. (2022). Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. Luminescence, 37(8), 1328-1334.
  • Journal of Emerging Investigators. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Available from: [Link]

  • ResearchGate. (2015). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? Available from: [Link]

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  • The Organic Chemistry Tutor. (2023, February 14). Keto-Enol Tautomerism [Video]. YouTube. [Link]

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  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]

  • Papakyriakou, A., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
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The Versatile Building Block: A Technical Guide to Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated β-Keto Ester

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS No. 359424-42-3) is a specialized chemical intermediate that holds significant promise for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the reactivity of the molecule and the biological activity of its derivatives. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a validated synthesis protocol, and its potential applications in the design of novel bioactive compounds.

Chemical Identity and Physicochemical Properties

This compound is a β-keto ester characterized by a molecular formula of C₁₁H₁₀F₂O₃ and a molecular weight of 228.19 g/mol .[1] The presence of both a ketone and an ester functional group makes it a versatile precursor for a wide range of chemical transformations.

PropertyValueSource
CAS Number 359424-42-3ChemScene[1]
Molecular Formula C₁₁H₁₀F₂O₃ChemScene[1]
Molecular Weight 228.19 g/mol ChemScene[1]
Purity ≥97% to 98%ChemScene, Apollo Scientific[1][2]
Synonym ETHYL (3,5-DIFLUOROBENZOYL)ACETATEChemScene[1]
Storage Store at room temperatureChemScene[1]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams. It is important to note that availability may vary, with some suppliers indicating a lead time for delivery.

SupplierPurityAvailable Quantities
ChemScene ≥97%Custom synthesis and commercial production available[1]
Apollo Scientific 98%100mg, 250mg, 1g, 5g, 25g (currently out of stock with 2-3 week lead time)[2]
BLDpharm Inquire for detailsVarious quantities available for inquiry[3]
Sigma-Aldrich Inquire for detailsAvailable through marketplace partners

Synthesis Protocol: A Validated Approach via Claisen Condensation

The most established and industrially scalable method for the synthesis of β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester and a ketone or two esters. For the synthesis of the target molecule, a crossed Claisen condensation between an appropriate 3,5-difluorophenyl acyl donor and an ethyl acetate equivalent is the most logical pathway.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,5-Difluorobenzoyl chloride 3,5-Difluorobenzoyl chloride Reaction 3,5-Difluorobenzoyl chloride->Reaction Acyl Donor Ethyl acetate Ethyl acetate Ethyl acetate->Reaction Nucleophile (as enolate) Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt)->Reaction This compound This compound Reaction->this compound

Caption: General scheme for the Claisen condensation to synthesize the target molecule.

Detailed Experimental Protocol (Representative Method):

Materials:

  • 3,5-Difluorobenzoyl chloride

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous ethanol (if using NaOEt) or anhydrous THF (if using NaH)

  • Dilute hydrochloric acid (for workup)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is thoroughly flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Base and Enolate Formation:

    • Using Sodium Ethoxide: Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl acetate (1.0 equivalent) dropwise at 0°C with continuous stirring to generate the ethyl acetate enolate.

    • Using Sodium Hydride: Suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. To this suspension, add ethyl acetate (1.0 equivalent) dropwise at 0°C. Stir the mixture at this temperature for 30-60 minutes to allow for complete enolate formation.

  • Acylation: To the freshly prepared enolate solution, add a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in the corresponding anhydrous solvent dropwise at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many approved drugs. The 3,5-difluorophenyl moiety is of particular interest as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Potential Synthetic Applications:
  • Synthesis of Pyrazoles and Pyrazolones: The 1,3-dicarbonyl system readily undergoes condensation reactions with hydrazine derivatives to form pyrazole and pyrazolone rings. These heterocycles are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.

  • Synthesis of Pyrimidines and Dihydropyrimidines: Condensation with ureas, thioureas, or amidines can lead to the formation of pyrimidine and dihydropyrimidine cores. These structures are integral to many antiviral and anticancer agents.

  • Synthesis of Isoxazoles: Reaction with hydroxylamine can yield isoxazole derivatives, another important heterocyclic motif in medicinal chemistry.

Workflow for Heterocyclic Synthesis:

G A This compound B Condensation Reaction A->B F Pyrazoles / Pyrazolones B->F Forms G Pyrimidines / Dihydropyrimidines B->G Forms H Isoxazoles B->H Forms C Hydrazine Derivatives C->B D Urea/Thiourea/Amidine D->B E Hydroxylamine E->B

Caption: Potential synthetic pathways from the target molecule to bioactive heterocycles.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, data for structurally related compounds suggest that it may cause skin and eye irritation.

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for the discovery and development of novel bioactive molecules. Its strategic fluorination pattern and the reactivity of the β-keto ester moiety offer medicinal chemists a valuable tool for accessing diverse and complex chemical matter. The representative synthesis protocol provided herein, based on the robust Claisen condensation, offers a reliable starting point for its preparation in a laboratory setting. As with all research chemicals, adherence to proper safety protocols is paramount.

References

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • NIH National Center for Biotechnology Information. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

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  • Google Patents. Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
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  • Google Patents. 3-[5-(2-fluoro-phenyl)-[1][2][5]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.

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An In-depth Technical Guide to the Safe Handling of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS No. 359424-42-3). Developed for researchers, chemists, and drug development professionals, this guide synthesizes available data with established laboratory safety principles to ensure procedural integrity and personnel safety. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this guide adopts a precautionary approach, inferring potential hazards from structurally analogous compounds.

Compound Identification and Physicochemical Properties

This compound is a fluorinated ketoester, a class of compounds often utilized as building blocks in complex organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1] Its precise reactivity and handling requirements are dictated by its physical and chemical properties.

PropertyValueSource(s)
CAS Number 359424-42-3[2][3]
Molecular Formula C₁₁H₁₀F₂O₃[2]
Molecular Weight 228.19 g/mol [2][4]
Synonyms ETHYL (3,5-DIFLUOROBENZOYL)ACETATE[2]
Appearance White to off-white powder[1]
Purity Typically ≥97-98%[2][3]

Hazard Assessment and GHS Classification (Inferred)

Inferred GHS Classification:

PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5]

Precautionary Statements (Selected): [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the inferred irritant nature of the compound, a multi-layered approach to exposure control is mandatory.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] General laboratory ventilation should maintain at least 10 air changes per hour.[8]

  • Safety Stations: A calibrated safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin, eye, and respiratory contact.

  • Hand Protection: Wear chemical-resistant gloves tested to ASTM standard D6978 (e.g., nitrile gloves).[10] Gloves must be inspected before use and replaced regularly, as they can deteriorate over time.[11]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles and/or a full-face shield should be used.[12]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or operations with a significant risk of spillage, impervious chemical suits or aprons may be necessary.[11]

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls Gloves Nitrile Gloves (ASTM D6978) Eyewear Safety Goggles/ Face Shield Coat Lab Coat Respirator Respirator (Emergency Use) FumeHood Chemical Fume Hood SafetyShower Safety Shower & Eyewash Researcher Researcher Researcher->Gloves Wears Researcher->Eyewear Wears Researcher->Coat Wears Researcher->FumeHood Handles Chemical In

Caption: Required engineering controls and PPE for handling the compound.

Safe Handling and Storage Protocols

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don all required PPE.

  • Weighing: Weigh the solid compound within the fume hood or in a ventilated balance enclosure to prevent the dispersal of powder.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[10]

Storage Protocol
  • Container: Store the compound in a tightly sealed, clearly labeled container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[14] While room temperature storage is indicated by some suppliers, storing in a dedicated, ventilated chemical cabinet is best practice.[2]

  • Inventory: Maintain an accurate inventory of the chemical, noting dates of receipt and opening.

Emergency Procedures

A clear, rehearsed emergency plan is essential.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[5][15]

  • Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[15][17]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[13][17]

Spill and Leak Management
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a universal binder.[12][13] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools if a flammable solvent was involved.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event Skin Skin Contact Start->Skin Exposure Eye Eye Contact Start->Eye Exposure Inhalation Inhalation Start->Inhalation Exposure Evacuate Evacuate Area Start->Evacuate Spill WashSkin Wash with Soap & Water (15+ min) Skin->WashSkin FlushEyes Flush with Water (15+ min) Eye->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir MedicalAttention MedicalAttention WashSkin->MedicalAttention Seek Medical Attention FlushEyes->MedicalAttention Seek Medical Attention FreshAir->MedicalAttention Seek Medical Attention Contain Contain with Inert Absorbent Evacuate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision tree for emergency response to exposure or spills.

Waste Disposal

Chemical waste generators must adhere to local, regional, and national regulations.[12]

  • Product: Unused or waste product must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[17]

  • Contaminated Materials: All contaminated items, including PPE, absorbent materials, and empty containers, should be treated as hazardous waste.[16] Empty containers should be triple-rinsed (or equivalent) before recycling or disposal, with the rinsate collected as hazardous waste.[17]

References

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Methodological & Application

Application Notes and Protocols for Quinolone Synthesis Utilizing Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of Fluorinated Precursors in Quinolone Synthesis

The quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of a vast array of therapeutic agents, most notably the potent class of broad-spectrum fluoroquinolone antibiotics.[1][2][3] These synthetic agents exert their bactericidal action primarily by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[4][5] The biological activity and pharmacokinetic profile of quinolone derivatives can be profoundly modulated by the nature and position of substituents on the core ring structure.[6][7]

The strategic incorporation of fluorine atoms has become a cornerstone of modern drug design. The presence of a difluorophenyl moiety, as in the precursor Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, is a deliberate design choice intended to enhance the therapeutic potential of the final quinolone product. Fluorine substitution can significantly increase metabolic stability, improve lipophilicity for better cell membrane penetration, and enhance binding affinity to target enzymes.[8][9] Specifically, fluorine at the C-6 position of the quinolone nucleus is known to boost DNA gyrase inhibitory activity.[9]

This document provides a detailed guide to the synthesis of novel quinolones using this compound as a key starting material. The primary synthetic pathway explored is the Conrad-Limpach-Knorr synthesis , a robust and classical method for constructing the 4-quinolone (or quinolin-4-one) ring system from an aromatic amine and a β-ketoester.[1][10] We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols, and offer expert insights into characterization, data interpretation, and troubleshooting.

Scientific Principles: The Conrad-Limpach Reaction Pathway

The Conrad-Limpach synthesis provides a direct and effective route to 4-quinolones. The reaction proceeds in two critical stages:

  • Condensation to form an Enamine Intermediate: The synthesis begins with the acid-catalyzed condensation of an aromatic amine (an aniline derivative) with the β-ketoester, this compound. This reaction forms a stable β-arylaminoacrylate, commonly referred to as an enamine. The reaction is typically performed in a solvent like toluene with azeotropic removal of water to drive the equilibrium towards the product.[10]

  • Thermal Intramolecular Cyclization: The pivotal ring-forming step requires significant thermal energy. The enamine intermediate is heated to high temperatures (typically 250 °C) in a high-boiling inert solvent, such as diphenyl ether.[10][11] This induces an intramolecular cyclization via electrophilic attack of the aniline ring onto the ester carbonyl, followed by the elimination of ethanol, to yield the final 2-(3,5-difluorophenyl)-quinolin-4-one product.[12]

The choice of reaction conditions is crucial; lower temperatures (around 100-140 °C) favor the formation of a β-ketoanilide intermediate, which upon cyclization would lead to a 2-quinolone isomer (the Knorr synthesis), whereas the higher temperatures used in the Conrad-Limpach approach favor the desired 4-quinolone product.[1]

Conrad_Limpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Ketoester This compound Enamine Enamine Intermediate (Ethyl 3-anilino-3-(3,5-difluorophenyl)acrylate) Ketoester->Enamine Aniline Aniline (or derivative) Aniline->Enamine Quinolone 2-(3,5-difluorophenyl)quinolin-4-one Enamine->Quinolone Diphenyl Ether ~250 °C - EtOH

Caption: Conrad-Limpach reaction pathway for quinolone synthesis.

Experimental Protocols & Methodologies

These protocols provide a framework for the synthesis. Researchers should adapt concentrations, equivalents, and reaction times based on the specific aniline derivative used and on monitoring via Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of Enamine Intermediate

(Ethyl 3-anilino-3-(3,5-difluorophenyl)acrylate)

Materials & Equipment:

  • This compound

  • Aniline (or substituted aniline derivative)

  • p-Toluenesulfonic acid (p-TSA), catalytic amount

  • Toluene, anhydrous

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 5-10 mL per gram of ketoester).

  • Add the selected aniline derivative (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

  • Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.

  • Heat the mixture to a vigorous reflux (approx. 110-120 °C) with stirring.

  • Monitor the progress of the reaction by observing water collection in the Dean-Stark trap and by TLC analysis (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (no further water evolution and consumption of starting material by TLC), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is often an oil or a low-melting solid.

  • The crude enamine intermediate can often be used directly in the next step without further purification. If purification is required, recrystallization from a suitable solvent like ethanol or purification by column chromatography may be employed.

Protocol 2: Thermal Cyclization to 2-(3,5-difluorophenyl)quinolin-4-one

Materials & Equipment:

  • Crude Enamine Intermediate from Protocol 1

  • Diphenyl ether (high-boiling solvent)

  • Hexane or Cyclohexane (for washing)

  • High-temperature reaction flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Buchner funnel and filtration apparatus

Procedure:

  • In a suitable reaction flask, dissolve the crude enamine intermediate (1.0 eq) in diphenyl ether (approx. 5-10 mL per gram of enamine).[11]

  • Equip the flask with a reflux condenser. It is critical to perform this step in a well-ventilated fume hood due to the high temperatures and solvent vapors.

  • Heat the solution with vigorous stirring to approximately 250 °C.[11]

  • Maintain this temperature for 30-60 minutes. The reaction can be monitored by TLC if samples are carefully taken and cooled.

  • After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature.

  • As the mixture cools, the desired 4-quinolone product should precipitate out of the solution as a solid.[11]

  • To facilitate complete precipitation, add a non-polar solvent such as hexane or cyclohexane to the cooled mixture and stir.[11]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with hexane to remove residual diphenyl ether.

  • Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a high-boiling solvent like ethanol, DMF, or acetic acid if necessary.

Workflow start Start: Combine Ketoester, Aniline, p-TSA in Toluene reflux Reflux with Dean-Stark Trap (110-120°C, 2-4h) start->reflux monitor1 Monitor: TLC & Water Collection reflux->monitor1 evaporate Cool & Evaporate Solvent monitor1->evaporate intermediate Crude Enamine Intermediate evaporate->intermediate dissolve Dissolve Intermediate in Diphenyl Ether intermediate->dissolve heat Heat to 250°C (30-60 min) dissolve->heat monitor2 Monitor: TLC heat->monitor2 cool Cool to RT, Precipitate Forms monitor2->cool wash Wash with Hexane & Filter cool->wash product Final Product: 2-(3,5-difluorophenyl) quinolin-4-one wash->product

Caption: Experimental workflow for the two-step quinolone synthesis.

Data Presentation and Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.

Table 1: Typical Reaction Parameters
ParameterStep 1: Enamine FormationStep 2: Thermal Cyclization
Key Reagents Ketoester, AnilineEnamine Intermediate
Stoichiometry Aniline: ~1.0-1.1 eq-
Catalyst p-TSA (~0.05 eq)None (Thermal)
Solvent TolueneDiphenyl Ether
Temperature 110-120 °C~250 °C
Time 2-4 hours30-60 minutes
Typical Yield >90% (crude)60-85%
Analytical Characterization
  • NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of aniline N-H protons and the appearance of a new vinyl proton and a new N-H proton in the enamine intermediate. In the final quinolone, observe the characteristic aromatic protons of the quinolone and difluorophenyl rings.

    • ¹³C NMR: Confirm the presence of carbonyl carbons (C=O) and aromatic/vinylic carbons.

    • ¹⁹F NMR: A crucial technique for this specific synthesis. Expect a singlet (or a triplet if coupled to a meta-proton) in the ¹⁹F NMR spectrum, confirming the presence and electronic environment of the fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight of the intermediate and the final product, which validates the elemental composition.[13]

  • Infrared (IR) Spectroscopy: Identify key functional groups. The enamine will show C=C and N-H stretches. The final 4-quinolone will exhibit a characteristic C=O stretch for the ketone (around 1620-1640 cm⁻¹) and a broad N-H stretch for the amide tautomer.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound and for monitoring the reaction progress.[4][14][15]

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Enamine Formation Insufficient water removal; Inactive catalyst; Sterically hindered aniline.Ensure the Dean-Stark trap is functioning correctly. Use freshly dried toluene. Add a fresh batch of catalyst. Increase reflux time.
Low Yield in Cyclization Temperature too low; Reaction time too short; Decomposition at high temperature.Calibrate the heating apparatus to ensure 250 °C is reached. Monitor by TLC to find the optimal reaction time. If decomposition is observed, slightly reduce the temperature and extend the reaction time.
Product Fails to Precipitate Product is too soluble in diphenyl ether; Insufficient product formation.Add more of a non-polar anti-solvent (hexane, heptane) and cool the mixture in an ice bath. If the product is an oil, attempt to triturate with the anti-solvent to induce solidification.
Contamination with Diphenyl Ether Insufficient washing of the final product.Wash the filtered solid extensively with copious amounts of hexane or another suitable non-polar solvent. A final slurry wash in the filter funnel is often effective.
Alternative Cyclization Methods Classical heating is slow and energy-intensive.Consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times (often to minutes) and improve yields by facilitating rapid and uniform heating to the required high temperatures.[11][16]

Conclusion

The Conrad-Limpach synthesis is a powerful and reliable method for constructing the 4-quinolone scaffold from β-ketoesters like this compound. The incorporation of the difluorophenyl moiety provides a direct route to novel quinolone derivatives with significant potential for enhanced biological activity. By carefully controlling the reaction conditions, especially the temperature of the cyclization step, researchers can achieve high yields of the desired product. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development engaged in the synthesis and exploration of new quinolone-based therapeutic agents.

References

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Knoevenagel Condensation with Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility and efficiency in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[3] The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and perhaps most notably, pharmacologically active molecules.[1][2][4][5] This application note provides a detailed protocol for the Knoevenagel condensation of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a specialized β-keto ester, highlighting its utility for researchers in drug discovery and medicinal chemistry. The difluorophenyl moiety is a common feature in modern pharmaceuticals, valued for its ability to modulate metabolic stability and binding affinity.

The core of the Knoevenagel condensation lies in the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield the final α,β-unsaturated product.[3] The acidity of the methylene protons, flanked by two electron-withdrawing groups, is a key determinant of reactivity, allowing for the use of mild bases and reaction conditions.[6]

Reaction Mechanism and Key Considerations

The mechanism of the Knoevenagel condensation proceeds through three principal steps:

  • Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound, in this case, this compound, to form a resonance-stabilized enolate ion.[7]

  • Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral alkoxide intermediate.[8]

  • Dehydration: The intermediate alcohol undergoes a base-induced dehydration, resulting in the elimination of a water molecule and the formation of a carbon-carbon double bond, yielding the α,β-unsaturated product.[8]

Catalyst Selection

The choice of catalyst is critical to the success of the Knoevenagel condensation. While a range of catalysts can be employed, including primary, secondary, and tertiary amines, their salts, and even heterogeneous catalysts, weak organic bases like piperidine or pyridine are commonly used.[2][3] These bases are strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or ketone.[3] For the protocol detailed below, piperidine is selected for its proven efficacy in similar condensations.

Solvent and Reaction Conditions

The reaction can be performed in a variety of solvents, with ethanol being a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for reflux conditions to drive the reaction to completion.[9] In recent years, there has been a significant push towards greener synthesis, with protocols developed under solvent-free conditions or in more environmentally benign solvents like water or ionic liquids.[2][10][11] For this protocol, a classical approach using ethanol as a solvent is described.

Experimental Protocol

This section details a standard and effective method for the Knoevenagel condensation of this compound with a representative aromatic aldehyde, benzaldehyde, using piperidine as a catalyst.

Materials
  • This compound (1.0 equivalent)

  • Benzaldehyde (1.0 equivalent)

  • Piperidine (catalytic amount, e.g., 0.1 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Reaction Setup and Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).[9]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[9]

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.[9]

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure α,β-unsaturated product.[9]

  • Characterization: Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[9]

Data Summary Table
ParameterRecommended Value/ConditionRationale
Stoichiometry 1:1 molar ratio of β-keto ester to aldehydeEnsures efficient conversion of the limiting reagent.
Catalyst Piperidine (0.1 eq.)A weak base that effectively catalyzes the reaction without promoting side reactions.[3]
Solvent EthanolGood solubility for reactants and allows for reflux conditions.
Temperature RefluxIncreases reaction rate to ensure completion in a reasonable timeframe.
Reaction Time 2-6 hours (monitor by TLC)Varies depending on the specific aldehyde used.
Work-up Cooling and filtration/concentrationSimple and effective method for initial product isolation.
Purification RecrystallizationA standard technique for obtaining high-purity crystalline products.
Experimental Workflow Diagram

G prep1 Dissolve Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate in Ethanol prep2 Add Benzaldehyde to the solution prep1->prep2 react1 Add catalytic Piperidine prep2->react1 react2 Heat to Reflux react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to Room Temperature react3->workup1 Reaction Complete workup2 Filter Precipitate or Concentrate workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 purify1 Recrystallize from suitable solvent workup3->purify1 analyze1 Characterize Product (NMR, IR, MS) purify1->analyze1

Caption: Experimental workflow for the Knoevenagel condensation.

Applications in Drug Discovery and Development

The products of Knoevenagel condensation are of significant interest to the pharmaceutical industry. The resulting α,β-unsaturated ketones and esters serve as versatile scaffolds for the synthesis of more complex molecules.[4] These compounds have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The incorporation of the 3,5-difluorophenyl group in the starting material is particularly strategic, as fluorine substitution can enhance drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product keto_ester This compound enolate Enolate Ion keto_ester->enolate Deprotonation aldehyde Benzaldehyde alkoxide Tetrahedral Alkoxide aldehyde->alkoxide base Piperidine (Base) base->enolate enolate->alkoxide Nucleophilic Attack product α,β-Unsaturated Product alkoxide->product Dehydration water Water alkoxide->water

Caption: General mechanism of the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation remains a highly relevant and powerful tool in synthetic organic chemistry. The protocol outlined in this application note provides a reliable method for the synthesis of novel α,β-unsaturated compounds derived from this compound. The resulting products hold significant potential as building blocks for the development of new therapeutic agents. By understanding the underlying mechanism and optimizing reaction conditions, researchers can effectively utilize this reaction to advance their drug discovery and development programs.

References

  • Ansari, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available from: [Link]

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  • Linares, N., et al. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. Available from: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). International Journal of Trend in Scientific Research and Development. Available from: [Link]

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  • Al-Amiery, A. A., et al. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Nelson, J., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Available from: [Link]

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  • Patel, S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry. Available from: [Link]

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  • Chem Help ASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available from: [Link]

  • Taylor & Francis. Ethyl acetoacetate – Knowledge and References. Available from: [Link]

  • JoVE. (2022). Video: Aldol Condensation with β-Diesters. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. Available from: [Link]

  • ResearchGate. (2012). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. Available from: [Link]

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Application Note & Protocol: Hantzsch Pyridine Synthesis of Diethyl 2,6-dimethyl-4-(3,5-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its Aromatization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone in the synthesis of dihydropyridines and pyridines.[1] This reaction's enduring relevance is a testament to its efficiency in constructing the medicinally significant 1,4-dihydropyridine (1,4-DHP) scaffold from simple precursors: an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2][3] The resulting Hantzsch esters are notable not only as stable intermediates but also as analogs of the biological redox coenzyme NADH.[4] Furthermore, they serve as crucial precursors to a wide array of pyridine derivatives, a class of heterocycles integral to numerous pharmaceuticals.[5][6][7]

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles, improving metabolic stability, bioavailability, and target-binding affinity.[8][9] The 3,5-difluorophenyl moiety, in particular, is a valuable pharmacophore in modern drug discovery.[8][10] This application note provides a detailed protocol for the Hantzsch synthesis utilizing Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate to yield a novel fluorinated 1,4-dihydropyridine. Subsequently, a robust protocol for its aromatization to the corresponding pyridine derivative is presented. This guide is designed to provide researchers with a practical, in-depth understanding of the synthesis and the rationale behind the experimental choices.

Reaction Scheme

Part 1: Hantzsch Dihydropyridine Synthesis

Part 2: Aromatization to Pyridine

Mechanistic Insight: A Stepwise Annulation

The Hantzsch synthesis proceeds through a convergent mechanism involving two key intermediates.[2][11] One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound. Concurrently, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to generate an enamine.[11] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to afford the final 1,4-dihydropyridine product.[11][12]

Hantzsch_Mechanism Ketoester1 This compound Knoevenagel Knoevenagel Condensation Ketoester1->Knoevenagel Aldehyde Acetaldehyde Aldehyde->Knoevenagel UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Knoevenagel->UnsaturatedCarbonyl MichaelAddition Michael Addition UnsaturatedCarbonyl->MichaelAddition Ketoester2 Ethyl acetoacetate EnamineFormation Enamine Formation Ketoester2->EnamineFormation Ammonia Ammonium Acetate Ammonia->EnamineFormation Enamine Enamine Intermediate EnamineFormation->Enamine Enamine->MichaelAddition Cyclization Cyclization & Dehydration MichaelAddition->Cyclization DHP 1,4-Dihydropyridine Product Cyclization->DHP

Caption: The convergent mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Protocols

Part 1: Synthesis of Diethyl 2,6-dimethyl-4-(3,5-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol has been optimized for yield and purity, employing microwave irradiation to significantly reduce reaction times, a common strategy for enhancing the efficiency of Hantzsch syntheses.[13][14][15]

Materials and Reagents:

ReagentM.W.AmountMolesNotes
This compound242.202.42 g10 mmolKey reactant
Ethyl acetoacetate130.141.30 g10 mmolβ-ketoester
Acetaldehyde44.050.44 g10 mmolAldehyde component
Ammonium acetate77.080.77 g10 mmolNitrogen source
Ethanol46.0715 mL-Solvent

Equipment:

  • 10-20 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Recrystallization glassware

Procedure:

  • To a 10-20 mL microwave reaction vial, add this compound (2.42 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), acetaldehyde (0.44 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add ethanol (15 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product will be a solid or a thick oil.

  • Purify the product by recrystallization from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Outcome:

  • Product: Diethyl 2,6-dimethyl-4-(3,5-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Appearance: Pale yellow solid

  • Yield: 75-85%

Part 2: Aromatization to Diethyl 2,6-dimethyl-4-(3,5-difluorophenyl)pyridine-3,5-dicarboxylate

The oxidation of the 1,4-dihydropyridine to the corresponding pyridine is a crucial step, driven by the formation of a stable aromatic ring.[1] Various oxidizing agents can be employed for this transformation.[1][16][17] This protocol utilizes ceric ammonium nitrate (CAN), a mild and efficient oxidant for this purpose.[1]

Materials and Reagents:

ReagentM.W.AmountMolesNotes
Diethyl 2,6-dimethyl-4-(3,5-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate395.393.95 g10 mmolStarting material
Ceric Ammonium Nitrate (CAN)548.2211.0 g20 mmolOxidizing agent
Acetonitrile41.0550 mL-Solvent

Equipment:

  • 250 mL round-bottom flask with a magnetic stir bar

  • Stir plate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction

Procedure:

  • In a 250 mL round-bottom flask, dissolve the synthesized 1,4-dihydropyridine (3.95 g, 10 mmol) in acetonitrile (50 mL).

  • With vigorous stirring, add ceric ammonium nitrate (11.0 g, 20 mmol) portion-wise over 10 minutes at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford the pure pyridine derivative.

Expected Outcome:

  • Product: Diethyl 2,6-dimethyl-4-(3,5-difluorophenyl)pyridine-3,5-dicarboxylate

  • Appearance: White to off-white solid

  • Yield: 80-90%

Experimental_Workflow cluster_0 Part 1: Hantzsch Dihydropyridine Synthesis cluster_1 Part 2: Aromatization to Pyridine P1_Start Mix Reactants in Ethanol P1_MW Microwave Irradiation (120°C, 15 min) P1_Start->P1_MW P1_Conc Concentration (Rotovap) P1_MW->P1_Conc P1_Recryst Recrystallization (Ethanol) P1_Conc->P1_Recryst P1_Product Pure 1,4-DHP Product P1_Recryst->P1_Product P2_Start Dissolve 1,4-DHP in Acetonitrile P1_Product->P2_Start Proceed to Aromatization P2_Ox Add Ceric Ammonium Nitrate (CAN) P2_Start->P2_Ox P2_Stir Stir at Room Temperature (1-2 hours) P2_Ox->P2_Stir P2_Quench Quench with Water & Extract P2_Stir->P2_Quench P2_Purify Column Chromatography P2_Quench->P2_Purify P2_Product Pure Pyridine Product P2_Purify->P2_Product

Caption: A streamlined workflow for the synthesis of the target 1,4-dihydropyridine and its subsequent aromatization.

Discussion and Field-Proven Insights

  • Choice of Reactants: The use of this compound introduces the desired fluorinated moiety. Acetaldehyde is chosen as the aldehyde component to yield a 4-substituted dihydropyridine. Ammonium acetate serves as a convenient, solid source of ammonia.

  • Microwave-Assisted Synthesis: The classical Hantzsch synthesis often requires prolonged heating.[1] Microwave-assisted synthesis dramatically shortens reaction times and often leads to higher yields and purer products by ensuring uniform and rapid heating.[13][14]

  • Aromatization Strategy: The aromatization of 1,4-dihydropyridines is a thermodynamically favorable process. While various oxidizing agents like nitric acid or potassium permanganate can be used, they often require harsh conditions.[1][16] Ceric ammonium nitrate (CAN) offers a milder alternative, providing high yields at room temperature.[1]

  • Significance of the Product: The resulting diethyl 2,6-dimethyl-4-(3,5-difluorophenyl)pyridine-3,5-dicarboxylate is a highly functionalized pyridine derivative. The presence of the 3,5-difluorophenyl group makes it an attractive building block for the synthesis of novel bioactive molecules in agrochemical and pharmaceutical research.[8][10][18] The ester groups at the 3 and 5 positions can be further manipulated, for example, through hydrolysis and decarboxylation, to generate a diverse range of substituted pyridines.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a novel, fluorinated 1,4-dihydropyridine and its subsequent aromatization to the corresponding pyridine derivative. By leveraging the efficiency of microwave-assisted synthesis and a mild oxidation protocol, these valuable heterocyclic compounds can be accessed in high yields. The methodologies and insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to explore the synthesis and application of fluorinated pyridine scaffolds.

References

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  • Dallinger, D., & Kappe, C. O. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 19(7), 9985-10000. [Link]

  • Vanden Eynde, J. J. (2001). Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. Molecules, 6(9), 757-766. [Link]

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  • Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. [Link]

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  • Kumar, R., Faizan, M., Mazumder, A., Salahuddin, Kukreti, N., & Tyagi, P. K. (2022). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Chemistry, 26(14), 1358-1379. [Link]

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Application Notes and Protocols for the Japp-Klingemann Reaction with Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Japp-Klingemann Reaction in Heterocyclic Synthesis

The Japp-Klingemann reaction is a robust and highly versatile synthetic transformation for the preparation of hydrazones from the reaction of an aryl diazonium salt with a β-keto acid or a β-keto ester.[1][2] Discovered by Francis Robert Japp and Felix Klingemann in 1887, this reaction has become a cornerstone in the synthesis of a wide array of heterocyclic compounds.[3] The resulting hydrazones are pivotal intermediates, most notably in the subsequent Fischer indole synthesis, a critical pathway for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active molecules.[1][4]

This guide provides a detailed exploration of the Japp-Klingemann reaction, with a specific focus on its application to the synthesis of a fluorinated hydrazone intermediate from Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, making this specific application highly relevant to drug discovery and development.

Mechanistic Insights: A Stepwise Look at the Japp-Klingemann Reaction

The Japp-Klingemann reaction proceeds through a well-elucidated, multi-step mechanism.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Diazotization: The reaction commences with the diazotization of an aniline, in this case, 3,5-difluoroaniline, using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

  • Enolate Formation: Concurrently, the β-keto ester, this compound, is treated with a base, such as sodium acetate, to generate the corresponding enolate. The enolate is a potent nucleophile.

  • Azo Coupling: The nucleophilic enolate then attacks the electrophilic diazonium salt to form an intermediate azo compound.

  • Hydrolysis and Rearrangement: This azo intermediate is generally unstable and undergoes in situ hydrolysis. The ester group is cleaved, and subsequent proton transfer leads to the formation of the more stable hydrazone product.

Japp_Klingemann_Mechanism cluster_diazotization Step 1: Diazotization cluster_enolate Step 2: Enolate Formation cluster_coupling Step 3 & 4: Coupling and Rearrangement 3,5-Difluoroaniline 3,5-Difluoroaniline Diazonium_Salt 3,5-Difluorophenyl diazonium chloride 3,5-Difluoroaniline->Diazonium_Salt NaNO₂, HCl, 0-5 °C Azo_Intermediate Azo Intermediate Diazonium_Salt->Azo_Intermediate Beta_Ketoester Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Enolate Enolate Beta_Ketoester->Enolate Base (e.g., NaOAc) Enolate->Azo_Intermediate Nucleophilic Attack Hydrazone_Product Hydrazone Product Azo_Intermediate->Hydrazone_Product Hydrolysis & Rearrangement

Figure 1: Generalized mechanism of the Japp-Klingemann reaction.

Experimental Protocol: Synthesis of Ethyl 2-((3,5-difluorophenyl)hydrazono)-3-oxobutanoate

This protocol details the synthesis of the target hydrazone, a precursor for the synthesis of 4,6-difluoroindole derivatives.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
3,5-Difluoroaniline372-19-0129.11101.0
Concentrated Hydrochloric Acid (~37%)7647-01-036.46~25~2.5
Sodium Nitrite7632-00-069.0010.51.05
This compoundNot available228.17101.0
Sodium Acetate127-09-382.03303.0
Ethanol (95%)64-17-546.07As solvent-
Water (Deionized)7732-18-518.02As solvent-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Procedure

Part A: Diazotization of 3,5-Difluoroaniline

  • In a 100 mL beaker, dissolve 3,5-difluoroaniline (1.29 g, 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL, ~25 mmol) and water (10 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. The aniline hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in water (5 mL) and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting clear or slightly yellow solution of the diazonium salt should be used immediately in the next step.

Part B: Japp-Klingemann Coupling

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (2.28 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) in ethanol (50 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared 3,5-difluorophenyl diazonium chloride solution from Part A to the stirred β-keto ester solution via the dropping funnel over 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. A colored precipitate may begin to form.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

Part C: Work-up and Purification

  • Pour the reaction mixture into a beaker containing 200 mL of cold water with stirring.

  • Collect the precipitated crude hydrazone by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[5] Dissolve the crude solid in a minimum amount of the hot solvent, and if necessary, add a co-solvent until the solution is just saturated. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Experimental Workflow Diagram

Japp_Klingemann_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Aniline_Sol 3,5-Difluoroaniline in HCl/H₂O Diazotization Diazotization (0-5 °C) Aniline_Sol->Diazotization Nitrite_Sol NaNO₂ in H₂O Nitrite_Sol->Diazotization Ketoester_Sol β-Ketoester & NaOAc in EtOH Coupling Japp-Klingemann Coupling (0-5 °C) Ketoester_Sol->Coupling Diazotization->Coupling Precipitation Precipitation in Cold Water Coupling->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Washing Wash with Cold Water Filtration1->Washing Recrystallization Recrystallization (e.g., EtOH/H₂O) Washing->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying Final_Product Pure Hydrazone Product Drying->Final_Product

Figure 2: Experimental workflow for the Japp-Klingemann reaction.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Diazotization: Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Using a slight excess of sodium nitrite (1.05-1.1 equivalents) and sufficient acid is crucial.[6]

    • Decomposition of Diazonium Salt: The diazonium salt of 3,5-difluoroaniline may be less stable due to the electron-withdrawing nature of the fluorine atoms. It is imperative to use the diazonium salt solution immediately after preparation.

    • Incorrect pH: The coupling reaction is sensitive to pH. The use of sodium acetate provides a buffered system that is generally effective. The pH should be weakly acidic to neutral for the coupling to proceed efficiently.[6]

  • Formation of Byproducts:

    • Self-coupling of the Diazonium Salt: This can occur if the diazonium salt concentration is too high or if it is not consumed quickly by the enolate. Slow, dropwise addition of the diazonium salt solution to the β-keto ester solution is recommended to minimize this side reaction.[6]

    • Tarry Products: Electron-withdrawing groups on the aniline can sometimes lead to the formation of tars. Maintaining a low reaction temperature and ensuring efficient stirring can help to mitigate this.

  • Purification Challenges:

    • Oily Product: If the hydrazone product is an oil, purification by column chromatography on silica gel may be necessary.

    • Recrystallization: Experiment with different solvent systems to find the optimal conditions for recrystallization. Common choices include ethanol, methanol, isopropanol, and mixtures with water.[5][7]

Application in Drug Development: The Path to Fluorinated Indoles

The synthesized ethyl 2-((3,5-difluorophenyl)hydrazono)-3-oxobutanoate is a valuable precursor for the synthesis of 4,6-difluoroindoles via the Fischer indole synthesis.[1][8] This subsequent reaction typically involves heating the hydrazone in the presence of a Brønsted or Lewis acid catalyst.[8] The resulting fluorinated indole scaffold can then be further functionalized to generate a library of compounds for screening in various drug discovery programs. The presence of the difluoro substitution pattern can significantly influence the biological activity and metabolic stability of the final molecules.

References

  • Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

  • Marten, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B, 65(6), 745-752. Retrieved from [Link]

  • Slideshare. (2018). Japp klingemann reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroalkyl-Containing 2-Arylhydrazono-1,3-dicarbonyl Compounds in the Reactions with Ethylenediamine and Polyethylenepolyamines. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-ketoester of significant interest to the pharmaceutical industry. Its structural motifs—a reactive β-ketoester system and a 3,5-difluorophenyl ring—render it a highly valuable building block for the synthesis of diverse and complex molecular architectures. The strategic placement of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis of this compound and its application as a key intermediate in the construction of medicinally relevant heterocyclic scaffolds, such as pyrazoles and dihydropyrimidinones. Detailed, field-proven protocols are presented to empower researchers and drug development professionals in leveraging this intermediate for the discovery of next-generation therapeutics.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely employed strategy in modern drug design. The 3,5-difluorophenyl moiety, in particular, is a bioisostere for other functionalities and can participate in favorable interactions with biological targets. This compound serves as a readily accessible precursor to molecules containing this key structural feature. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of a multitude of pharmaceutical candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

PropertyValue
CAS Number 359424-42-3
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
Appearance Colorless to pale yellow oil or liquid
Boiling Point 275.8 ± 25.0 °C at 760 mmHg[1]
Purity ≥97% (typical)

Synthesis of this compound

The most common and industrially scalable method for the synthesis of β-ketoesters such as this compound is the Crossed Claisen Condensation . This reaction involves the acylation of an ester enolate with a different ester. In this case, the enolate of ethyl acetate attacks ethyl 3,5-difluorobenzoate.

Reaction Scheme

G cluster_0 Crossed Claisen Condensation Ethyl 3,5-difluorobenzoate Ethyl 3,5-difluorobenzoate Product Product Ethyl 3,5-difluorobenzoate->Product 1. NaOEt, EtOH 2. H₃O⁺ Ethyl Acetate Ethyl Acetate Ethyl Acetate->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 3,5-difluorobenzoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Enolate Formation: Cool the solution to 0 °C using an ice bath. Add ethyl acetate (2.0 equivalents) dropwise to the stirred solution over 30 minutes.

  • Acylation: To the resulting solution of the ethyl acetate enolate, add a solution of ethyl 3,5-difluorobenzoate (1.0 equivalent) in anhydrous ethanol dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Application in the Synthesis of Pharmaceutical Scaffolds

This compound is a versatile precursor for a variety of heterocyclic systems that are prevalent in medicinal chemistry.

Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The Knorr pyrazole synthesis provides a direct route to this scaffold from β-ketoesters.

G cluster_1 Knorr Pyrazole Synthesis Intermediate This compound Pyrazole 5-(3,5-difluorophenyl)-1H-pyrazol-3(2H)-one Intermediate->Pyrazole EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Caption: Synthesis of a pyrazolone derivative.

Experimental Protocol: Synthesis of 5-(3,5-difluorophenyl)-1H-pyrazol-3(2H)-one

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the purified pyrazolone.

Synthesis of Dihydropyrimidinone (DHPM) Derivatives via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation that provides access to dihydropyrimidinones, a class of compounds with diverse pharmacological activities, including use as calcium channel blockers.[2]

G cluster_2 Biginelli Reaction Intermediate This compound DHPM Dihydropyrimidinone Derivative Intermediate->DHPM Acid Catalyst, Reflux Reagents Aromatic Aldehyde + Urea Reagents->DHPM

Caption: Synthesis of a dihydropyrimidinone derivative.

Experimental Protocol: Synthesis of a 4-Aryl-5-ethoxycarbonyl-6-(3,5-difluorophenyl)-3,4-dihydropyrimidin-2(1H)-one

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), an aromatic aldehyde (1.0 equivalent), and urea (1.5 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Prospective Pharmaceutical Applications: A Case Study Analogy with Sitagliptin

By analogy, this compound is a prime candidate for the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors with a modified fluorination pattern. The 3,5-difluoro substitution may offer advantages in terms of metabolic stability or target engagement compared to the 2,4,5-trifluoro substitution of Sitagliptin.

G cluster_workflow Hypothetical Drug Discovery Workflow A This compound B Asymmetric Transamination A->B C Chiral β-Amino Ester B->C D Coupling with Heterocycle C->D E Novel DPP-4 Inhibitor Candidate D->E

Caption: Hypothetical workflow for a novel DPP-4 inhibitor.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis via the Claisen condensation and its reactivity towards the formation of medicinally important heterocyclic scaffolds make it an attractive starting material for drug discovery programs. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound in the quest for novel therapeutic agents.

References

  • BenchChem. Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)
  • National Center for Biotechnology Information. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]

  • BenchChem. Validating the Synthesis of Ethyl 3-(3,5-dichlorophenyl)
  • Google P
  • BenchChem. Application Notes and Protocols: Ethyl 3-(4-Fluorophenyl)
  • Beilstein Journals. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. [Link]

  • ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions. [Link]

  • National Center for Biotechnology Information. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Fluorinated Heterocycles from Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated β-Keto Ester Building Block

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The 3,5-difluorophenyl motif, in particular, offers a unique combination of metabolic stability, altered lipophilicity, and the potential for enhanced binding interactions through hydrogen bonding or dipole-dipole forces. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate stands out as a highly versatile and powerful starting material, possessing the dual reactivity of a ketone and an ester in a 1,3-dicarbonyl arrangement. This configuration is primed for cyclocondensation reactions, providing a reliable and efficient gateway to a diverse array of novel heterocyclic compounds.

This guide provides an in-depth exploration of two robust and widely adopted synthetic pathways originating from this key intermediate: the synthesis of fluorinated pyrazolones via the Knorr pyrazole synthesis and the construction of dihydropyrimidinones through the Biginelli reaction. The protocols herein are designed not merely as procedural steps but as a framework for understanding the chemical logic, enabling researchers to adapt and innovate upon these foundational methods.

Pathway I: Synthesis of 5-(3,5-Difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one via Knorr Cyclocondensation

The Knorr pyrazole synthesis is a classic and highly efficient method for constructing the pyrazole ring, a scaffold of immense importance in medicinal chemistry, found in drugs like celecoxib.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The stability of the resulting aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[2][5]

Reaction Principle & Mechanism

The reaction with this compound and hydrazine hydrate proceeds through a well-established mechanism. The more nucleophilic nitrogen of hydrazine first attacks the more electrophilic ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl.[2][5] This cyclization step, which is often the rate-determining step, results in a hydroxylated intermediate that readily dehydrates to form the stable pyrazolone product. A small amount of acid is typically used to catalyze the initial condensation step.[2][3]

G

Detailed Experimental Protocol

Objective: To synthesize 5-(3,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Materials:

  • This compound

  • Hydrazine hydrate (~64-65% solution)

  • Glacial Acetic Acid

  • Ethanol or 1-Propanol

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, and reflux condenser

  • TLC plates (e.g., silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 10 mmol, 2.28 g).

  • Solvent and Reagent Addition: Add ethanol (30 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (e.g., 20 mmol, ~1.0 mL), ensuring a 2:1 molar excess. Expertise Note: A slight excess of hydrazine ensures complete consumption of the limiting β-keto ester and compensates for the water content in the hydrate.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Trustworthiness Note: The acid catalyzes the formation of the initial hydrazone, accelerating the reaction without promoting significant side product formation.[2]

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100°C depending on the alcohol used) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% Ethyl Acetate / 50% Hexane). Spot the starting material and the reaction mixture. The reaction is complete when the starting ketoester spot is no longer visible (typically 1-3 hours).[2]

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add cold deionized water (~20 mL) to the stirring solution to precipitate the product.[2]

  • Purification: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain 5-(3,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one as a white or off-white solid.

Expected Data & Characterization
ParameterData
Product Name 5-(3,5-Difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Molecular Formula C₉H₆F₂N₂O
Molecular Weight 196.16 g/mol
Typical Yield 85-95%
Appearance White to off-white solid
Hypothetical ¹H NMR Signals corresponding to aromatic protons, CH₂ of the pyrazolone ring, and two NH protons.
Hypothetical MS (ESI+) m/z = 197.1 [M+H]⁺

Pathway II: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones, often referred to as "Biginelli compounds".[6] These scaffolds are of significant pharmaceutical interest, forming the core of several calcium channel blockers.[6] The reaction combines a β-keto ester, an aldehyde, and urea (or thiourea) under acidic catalysis.[7][8]

Reaction Principle & Mechanism

While several mechanisms have been proposed over the years, significant evidence points towards a pathway involving an N-acyliminium ion intermediate.[9] The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form this key electrophilic intermediate.[8][9][10] The enol form of the β-keto ester then performs a nucleophilic attack on the iminium ion. The resulting open-chain ureide subsequently undergoes intramolecular cyclization via attack of the terminal amine onto the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidinone product.[6][9]

G

Detailed Experimental Protocol

Objective: To synthesize Ethyl 6-(3,5-difluorophenyl)-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (using benzaldehyde as the aldehyde component).

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, and reflux condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5 mmol, 1.14 g), benzaldehyde (5 mmol, 0.53 g), and urea (7.5 mmol, 0.45 g). Expertise Note: A slight excess of urea is often used to drive the reaction to completion.

  • Solvent and Catalyst: Add ethanol (15 mL) to the flask, followed by the dropwise addition of concentrated HCl (0.5 mL) while stirring. Trustworthiness Note: The Brønsted acid is crucial for catalyzing the formation of the N-acyliminium intermediate, which is the rate-limiting step in many cases.[6]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction mixture may become thick as the product begins to precipitate.

  • Monitoring: Progress can be monitored by TLC, though the precipitation of the product is often a good indicator of reaction completion.

  • Product Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials and the acid catalyst.

  • Drying & Recrystallization: Dry the crude product. For higher purity, the product can be recrystallized from hot ethanol.

Expected Data & Characterization
ParameterData
Product Name Ethyl 6-(3,5-difluorophenyl)-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular Formula C₂₀H₁₆F₂N₂O₃
Molecular Weight 386.36 g/mol
Typical Yield 70-90%
Appearance Crystalline solid
Hypothetical ¹H NMR Signals for the ethyl ester, aromatic protons (from both rings), the methine proton at C4, and two distinct NH protons.
Hypothetical MS (ESI+) m/z = 387.1 [M+H]⁺

Conclusion and Future Directions

This compound serves as an exemplary platform for the synthesis of complex, fluorinated heterocyclic molecules. The Knorr pyrazole synthesis and the Biginelli reaction represent two highly reliable, scalable, and versatile transformations that convert this readily available starting material into scaffolds of high value for pharmaceutical research. The protocols detailed in this guide are robust and founded on well-understood chemical principles, providing researchers with a solid foundation for their synthetic endeavors. By understanding the underlying mechanisms and experimental nuances, scientists can confidently employ these methods to generate novel chemical entities for drug development and beyond.

References

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Bartrum, H. M., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(23), 8306–8309. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(121). Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

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The Versatility of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Design and the Utility of β-Ketoester Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,5-difluorophenyl motif, in particular, is a valuable pharmacophore that can enhance a compound's pharmacokinetic profile and potency. When this moiety is coupled with a β-ketoester functional group, as in Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, it creates a highly versatile and reactive building block for the synthesis of a diverse array of bioactive heterocycles. This guide provides an in-depth exploration of the applications of this key intermediate, with a focus on the synthesis of pyrazole-based kinase inhibitors, a class of therapeutics at the forefront of cancer treatment.

Part 1: The Synthesis of Pyrazole-Based Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazole-containing compounds have emerged as a "privileged scaffold" in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. The 3-(3,5-difluorophenyl)pyrazole core is particularly effective in this regard.

The primary application of this compound is in the synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine, a crucial intermediate for a variety of kinase inhibitors, including those targeting c-Met. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility; its aberrant activation is implicated in numerous human malignancies.

Logical Workflow for Pyrazole Synthesis

The synthesis of the pyrazole core from this compound follows a well-established and robust chemical transformation: the cyclocondensation reaction with a hydrazine source.

G A This compound C Cyclocondensation Reaction (e.g., in Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D 3-(3,5-difluorophenyl)-1H-pyrazol-5(4H)-one C->D E Further Functionalization (e.g., Chlorination, Amination) D->E F Pyrazole-based Kinase Inhibitor Scaffolds E->F

Caption: Synthetic pathway from this compound to pyrazole-based kinase inhibitor scaffolds.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a key pyrazole intermediate and its subsequent elaboration into a c-Met kinase inhibitor scaffold. These protocols are based on established synthetic routes for analogous compounds and are designed to be self-validating through in-process controls and characterization.

Protocol 1: Synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine

This protocol details the cyclocondensation of this compound with hydrazine hydrate to form the pyrazole core, followed by functionalization to introduce the key amine group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
This compound359424-42-3228.191.0
Hydrazine hydrate (80% in water)7803-57-850.061.2
Ethanol (anhydrous)64-17-546.07-
Acetic Acid (glacial)64-19-760.05catalytic
Phosphorus oxychloride (POCl₃)10025-87-3153.332.0
Ammonia (7N solution in methanol)7664-41-717.03excess
Dichloromethane (DCM)75-09-284.93-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-

Procedure:

Step 1: Cyclocondensation to form 3-(3,5-difluorophenyl)-1H-pyrazol-5(4H)-one

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (10 mL per gram of starting material).

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-(3,5-difluorophenyl)-1H-pyrazol-5(4H)-one.

Step 2: Chlorination to 5-chloro-3-(3,5-difluorophenyl)-1H-pyrazole

  • In a well-ventilated fume hood, carefully add 3-(3,5-difluorophenyl)-1H-pyrazol-5(4H)-one (1.0 eq) to phosphorus oxychloride (2.0 eq) at 0 °C.

  • Heat the mixture to reflux (approximately 105 °C) for 2-3 hours.

  • Cool the reaction to room temperature and slowly quench by pouring onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-3-(3,5-difluorophenyl)-1H-pyrazole.

Step 3: Amination to 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine

  • Dissolve the crude 5-chloro-3-(3,5-difluorophenyl)-1H-pyrazole in a 7N solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the mixture to 80-90 °C for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitates the cyclocondensation reaction. Its boiling point allows for a convenient reflux temperature.

  • Acetic Acid Catalyst: A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

  • Phosphorus Oxychloride: This is a powerful dehydrating and chlorinating agent used to convert the pyrazolone to the corresponding chloro-pyrazole, which is a better substrate for nucleophilic aromatic substitution.

  • Ammonia in Methanol under Pressure: The amination of the chloro-pyrazole requires elevated temperature and pressure to proceed at a reasonable rate. Using a sealed vessel prevents the volatile ammonia from escaping.

Part 3: Application in the Synthesis of a c-Met Inhibitor Scaffold

The synthesized 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine is a key building block for various c-Met inhibitors. A common synthetic strategy involves the coupling of this intermediate with a suitably functionalized quinoline or pyridine core.

Protocol 2: Illustrative Synthesis of a Pyrazole-Quinoline Scaffold

This protocol outlines a representative coupling reaction to demonstrate the utility of the synthesized pyrazole intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-(3,5-difluorophenyl)-1H-pyrazol-5-amine-195.171.0
4-chloro-7-methoxyquinoline68500-37-8193.621.1
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.05
Xantphos161265-03-8578.680.10
Cesium carbonate (Cs₂CO₃)534-17-8325.822.0
1,4-Dioxane (anhydrous)123-91-188.11-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine (1.0 eq), 4-chloro-7-methoxyquinoline (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Add anhydrous 1,4-dioxane (15 mL per gram of pyrazole).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired pyrazole-quinoline coupled product.

Rationale for Reagent Selection:

  • Palladium(II) acetate and Xantphos: This combination forms a highly active catalytic system for Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. Xantphos is a bulky electron-rich phosphine ligand that promotes the reductive elimination step and prevents catalyst deactivation.

  • Cesium Carbonate: A strong inorganic base is required to deprotonate the pyrazole amine and facilitate the catalytic cycle. Cesium carbonate is often used in these couplings due to its high solubility in organic solvents and its ability to promote high reaction rates.

  • Anhydrous Dioxane: Anhydrous and deoxygenated conditions are crucial for the stability and activity of the palladium catalyst.

G A 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine C Buchwald-Hartwig Amination (Pd(OAc)₂, Xantphos, Cs₂CO₃) A->C B 4-chloro-7-methoxyquinoline B->C D N-(3-(3,5-difluorophenyl)-1H-pyrazol-5-yl)-7-methoxyquinolin-4-amine (c-Met Inhibitor Scaffold) C->D

Caption: Buchwald-Hartwig coupling for the synthesis of a c-Met inhibitor scaffold.

Part 4: Conclusion and Future Perspectives

This compound has proven to be an invaluable starting material in medicinal chemistry, particularly for the synthesis of pyrazole-based kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis of key intermediates and their elaboration into complex, biologically active molecules. The inherent versatility of the β-ketoester functionality allows for a wide range of chemical transformations, opening avenues for the creation of diverse compound libraries for drug discovery campaigns. As the demand for targeted therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug development programs.

References

  • Pyrazoles as Kinase Inhibitors

    • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
    • Source: Molecules
    • URL: [Link]

  • c-Met Inhibitors in Cancer Therapy

    • Title: Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present)
    • Source: Bentham Science
    • URL: [Link]

  • Synthesis of Pyrazole Derivatives

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: Molecules
    • URL: [Link]

  • Buchwald-Hartwig Amination

    • Title: A Decade of Discovery: Development of Practical Palladium-Catalyzed C−N and C−O Bond-Forming Reactions
    • Source: Accounts of Chemical Research
    • URL: [Link]

  • Fluorine in Medicinal Chemistry

    • Title: The Role of Fluorine in Medicinal Chemistry
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

Application Notes & Protocols: The Utility of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and overall efficacy. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a versatile β-ketoester, has emerged as a pivotal building block for the synthesis of a new generation of fungicides, herbicides, and insecticides. The presence of the 3,5-difluorophenyl moiety is particularly significant, as this substitution pattern is a known pharmacophore in numerous commercial agrochemicals. This document provides an in-depth guide for researchers, detailing the synthesis of this key intermediate and its subsequent application in the construction of potent heterocyclic agrochemical candidates. The protocols herein are presented with a focus on the underlying chemical principles, offering insights into the causality behind experimental choices to ensure reproducibility and facilitate further innovation.

Introduction: The Strategic Importance of Fluorinated Intermediates

The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—make it a favored element in agrochemical discovery. When integrated into active ingredients, fluorine can modulate lipophilicity, improve transport across biological membranes, and block sites of metabolic degradation, leading to more potent and persistent products.

This compound serves as an exemplary starting material due to its dual reactivity:

  • The β-Ketoester Moiety: This functional group is primed for a wide array of classical organic reactions, most notably cyclocondensations, to form diverse heterocyclic systems.

  • The Difluorophenyl Ring: This group acts as a crucial structural anchor, often responsible for the specific mode of action of the final product, such as binding to a target enzyme.

This guide will explore the synthesis of this intermediate and its practical application in creating pyrazole and isoxazole cores, which are prevalent in highly active commercial fungicides.

Synthesis of the Core Intermediate: this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved via a Claisen condensation reaction. This method involves the acylation of a malonic ester derivative with a 3,5-difluorobenzoyl precursor.

Protocol 1: Synthesis via Claisen Condensation

This protocol details the synthesis from 3,5-difluorobenzoyl chloride and ethyl potassium malonate. The use of a pre-formed potassium salt of the malonate enhances reactivity and improves yields by preventing self-condensation of the ester.

Workflow Diagram:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Decarboxylation & Workup EM Ethyl Malonate EKM Ethyl Potassium Malonate EM->EKM in Ethanol KOEt Potassium Ethoxide KOEt->EKM DFBC 3,5-Difluorobenzoyl Chloride EKM->DFBC Reaction Reaction Mixture (0°C to RT) DFBC->Reaction Solvent THF (Anhydrous) Intermediate Acylated Intermediate Reaction->Intermediate Workup Aqueous Workup & Extraction Intermediate->Workup H+ / Heat Acid Aqueous Acid (e.g., HCl) Acid->Workup Product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Workup->Product

Caption: Workflow for the synthesis of the target intermediate.

Materials:

  • 3,5-Difluorobenzoyl chloride

  • Diethyl malonate

  • Potassium ethoxide (or metallic potassium in absolute ethanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Ethyl Potassium Malonate: In a round-bottom flask under a nitrogen atmosphere, dissolve potassium ethoxide (1.05 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at 0°C. Allow the mixture to stir at room temperature for 1 hour to ensure complete salt formation. Remove the ethanol under reduced pressure to obtain the solid ethyl potassium malonate.

  • Acylation: Suspend the prepared ethyl potassium malonate in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of 3,5-difluorobenzoyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Decarboxylation & Workup: Once the reaction is complete, carefully add 1M HCl to the mixture. This step both neutralizes the base and facilitates the decarboxylation of the intermediate. Heat the mixture to a gentle reflux for 2-3 hours.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified further by vacuum distillation or column chromatography to yield the pure product.

Data Summary Table:

ReagentMolar Eq.PurityTypical YieldPhysical State
3,5-Difluorobenzoyl chloride1.0>98%-Liquid
Diethyl malonate1.0>99%-Liquid
Potassium ethoxide1.05>95%-Solid
Final Product ->97%80-90%Pale yellow oil

Application in Fungicide Synthesis: Building the Pyrazole Core

Pyrazole-based carboxamides are a highly successful class of fungicides, many of which function as Succinate Dehydrogenase Inhibitors (SDHIs). The Knorr pyrazole synthesis and related methodologies provide a direct route to this critical scaffold from β-ketoesters.

Protocol 2: Synthesis of an Ethyl 5-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate Precursor

This protocol describes the cyclocondensation of this compound with hydrazine hydrate.

Reaction Pathway:

G A Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate D Intermediate Hydrazone Formation A->D B Hydrazine Hydrate (H₂N-NH₂·H₂O) B->D C Reaction Conditions C_text Ethanol (Solvent) Glacial Acetic Acid (cat.) Reflux (4-6h) E Intramolecular Cyclization & Dehydration D->E Spontaneous F Ethyl 5-(3,5-difluorophenyl) -1H-pyrazole-3-carboxylate E->F G Start Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Reaction Cyclocondensation (Ethanol, Reflux) Start->Reaction Reagent Hydroxylamine HCl (NH₂OH·HCl) Reagent->Reaction Base Base (e.g., NaOAc or Pyridine) Base->Reaction Product 5-(3,5-difluorophenyl)isoxazol-3-ol Reaction->Product

Caption: Formation of an isoxazole core structure.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (or pyridine) (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: Combine this compound, hydroxylamine hydrochloride, and sodium acetate in a flask with ethanol as the solvent. Causality Note: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reflux: Heat the mixture to reflux for 6-8 hours. The reaction involves the formation of an oxime intermediate, followed by an intramolecular cyclization and elimination of ethanol.

  • Precipitation: Upon completion (monitored by TLC), cool the reaction mixture. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.

  • Isolation: Add cold water to the concentrated mixture to induce precipitation of the solid product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be recrystallized from ethanol to achieve high purity.

Data Summary Table:

Precursor ScaffoldReagentsKey Reaction TypeTypical YieldPotential Agrochemical Class
PyrazoleHydrazine Hydrate, Acetic Acid (cat.)Knorr Synthesis85-95%Fungicide (SDHI)
IsoxazoleHydroxylamine HCl, Sodium AcetateCyclocondensation75-85%Fungicide, Herbicide

Conclusion

This compound is a demonstrably valuable and versatile intermediate in the synthesis of agrochemicals. Its difluorinated phenyl ring provides a robust anchor for biological activity, while the reactive β-ketoester functionality allows for straightforward and high-yielding access to a variety of critical heterocyclic cores. The protocols provided herein offer a reliable foundation for researchers to synthesize this key building block and utilize it in the development of novel, high-efficacy fungicides and other plant protection agents. The principles of catalysis and reaction control highlighted in these notes are fundamental to achieving optimal outcomes in the laboratory and advancing the discovery pipeline.

References

  • BenchChem. (2025). Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate: A Versatile Building Block in Agrochemical Synthesis.
  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Available at: [Link]

  • Letters in Organic Chemistry. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • Google Patents. Pesticides formulations.
  • ResearchGate. (2022). Design, Synthesis, and Insecticidal Activities of Novel meta-Diamide Compounds Containing Ethyl Acetate and Their Derivatives. Available at: [Link]

Application Notes and Protocols for the Derivatization of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,5-Difluorophenyl Moiety in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Central to this endeavor is the strategic design and synthesis of molecular entities with enhanced biological activity and favorable pharmacokinetic profiles. The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate these properties. The 3,5-difluorophenyl group, in particular, offers a unique combination of electronic and steric characteristics. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity of adjacent protons and the reactivity of nearby functional groups. Furthermore, this substitution pattern can enhance metabolic stability and improve ligand-receptor interactions.

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a versatile β-ketoester building block that serves as an excellent starting point for the synthesis of a diverse library of compounds for biological screening. Its trifunctional nature—comprising a reactive ketone, an ester, and an acidic α-hydrogen—allows for a wide range of chemical transformations. This guide provides detailed application notes and protocols for the derivatization of this valuable intermediate into various heterocyclic scaffolds with potential therapeutic applications. The subsequent protocols for biological screening will focus on cytotoxicity assays, a crucial first step in evaluating the potential of these novel compounds as anticancer agents. Some compounds with fluoroaryl substituents have demonstrated significant anticancer and antimicrobial properties.[1][2][3]

Chemical Derivatization Strategies: Accessing Privileged Scaffolds

The reactivity of this compound allows for its participation in several classical and modern multicomponent reactions to generate structurally diverse heterocyclic compounds. This section details the rationale and protocols for three such powerful transformations: the Knoevenagel condensation, the Hantzsch pyridine synthesis, and the Paal-Knorr pyrrole synthesis.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[4] This reaction is invaluable for creating carbon-carbon bonds and accessing compounds with potential Michael acceptor characteristics, a feature often found in biologically active molecules.

Mechanism and Rationale

The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the β-ketoester. Subsequent dehydration leads to the formation of a conjugated system. The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) allows for the introduction of various functional groups into the final product.

Experimental Workflow: Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, active methylene compound, and solvent in a flask. B Add catalyst (e.g., piperidine or ammonium acetate). A->B C Heat the mixture to reflux. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture and remove solvent. D->E F Purify the crude product by recrystallization or column chromatography. E->F

Caption: Workflow for the Knoevenagel Condensation.

Detailed Protocol: Piperidine-Catalyzed Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Active Methylene CompoundCatalystSolventExpected Yield (%)
MalononitrilePiperidineEthanol85-95
Ethyl CyanoacetatePiperidineEthanol80-90
Diethyl MalonateAmmonium AcetateToluene70-85
Hantzsch Pyridine Synthesis: A Multicomponent Route to Dihydropyridines

The Hantzsch pyridine synthesis is a classic multicomponent reaction that efficiently constructs 1,4-dihydropyridine scaffolds.[5][6] These structures are of significant interest in medicinal chemistry, with many approved drugs, such as calcium channel blockers, belonging to this class.[5][6]

Mechanism and Rationale

This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen source, typically ammonia or ammonium acetate.[7][8] The reaction proceeds through a series of intermediates, including an enamine and an α,β-unsaturated carbonyl compound, which ultimately cyclize to form the dihydropyridine ring. The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine.

Experimental Workflow: Hantzsch Pyridine Synthesis

G cluster_0 One-Pot Reaction cluster_1 Isolation cluster_2 Optional Aromatization A Combine aldehyde, this compound (2 eq), and ammonium acetate in a flask. B Add solvent (e.g., ethanol) and reflux. A->B C Cool the reaction mixture to induce precipitation. B->C D Collect the 1,4-dihydropyridine product by filtration. C->D E Dissolve the 1,4-dihydropyridine in a suitable solvent. D->E F Add an oxidizing agent (e.g., MnO2 or nitric acid). E->F G Purify the resulting pyridine derivative. F->G

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Detailed Protocol: One-Pot Hantzsch Synthesis of 1,4-Dihydropyridines

  • Reaction Setup: In a round-bottom flask, combine the chosen aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).[9]

  • Solvent Addition and Reaction: Add ethanol (10-20 mL) as the solvent and heat the mixture to reflux with stirring.[9]

  • Product Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the 1,4-dihydropyridine product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization.

AldehydeSolventReaction Time (h)Expected Yield (%)
BenzaldehydeEthanol4-680-90
4-ChlorobenzaldehydeEthanol3-585-95
4-MethoxybenzaldehydeEthanol6-875-85
Paal-Knorr Pyrrole Synthesis: Construction of the Pyrrole Ring

The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds.[10][11] Pyrrole is a privileged scaffold in numerous natural products and pharmaceuticals. To utilize this compound in this synthesis, it must first be converted into a 1,4-dicarbonyl compound.

Mechanism and Rationale

The synthesis of the 1,4-diketone precursor from the β-ketoester can be achieved through various methods, such as acylation followed by removal of the ester group. Once the 1,4-diketone is obtained, it is condensed with a primary amine or ammonia in the presence of an acid catalyst. The mechanism involves the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the pyrrole ring.[11]

Experimental Workflow: Paal-Knorr Pyrrole Synthesis

G cluster_0 Step 1: 1,4-Diketone Synthesis cluster_1 Step 2: Cyclization cluster_2 Work-up and Purification A Convert this compound to a 1,4-diketone precursor. B Combine the 1,4-diketone with a primary amine and an acid catalyst in a suitable solvent. A->B C Heat the reaction mixture. B->C D Neutralize the reaction and extract the product. C->D E Purify the pyrrole derivative by chromatography. D->E

Caption: Workflow for the Paal-Knorr Pyrrole Synthesis.

Detailed Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol assumes the prior synthesis of the 1,4-diketone derived from this compound.

  • Reaction Setup: In a microwave-safe reaction vial, combine the 1,4-diketone (1.0 mmol), the primary amine (e.g., aniline, 1.1 mmol), and a catalytic amount of p-toluenesulfonic acid in a minimal amount of a high-boiling solvent like ethanol or acetic acid.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[12]

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

AmineCatalystTemperature (°C)Expected Yield (%)
Anilinep-TsOH14075-85
BenzylamineAcetic Acid12080-90
Ammonium AcetateAcetic Acid15070-80

Biological Screening: In Vitro Cytotoxicity Assays

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Cytotoxicity assays are fundamental in drug discovery for identifying compounds that can induce cell death, a desirable trait for potential anticancer agents.[13] This section provides protocols for two widely used cytotoxicity assays: the MTT and LDH assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[14]

Principle of the MTT Assay

Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[13] These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Solubilization cluster_2 Data Acquisition and Analysis A Seed cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the synthesized derivatives. A->B C Add MTT solution to each well and incubate. B->C D Add solubilization solution to dissolve formazan crystals. C->D E Measure absorbance at 570 nm using a plate reader. D->E F Calculate cell viability and determine IC50 values. E->F G cluster_0 Cell Culture and Treatment cluster_1 Supernatant Collection and Reaction cluster_2 Data Acquisition and Analysis A Seed cells in a 96-well plate and treat with compounds. B Centrifuge the plate and transfer the supernatant to a new plate. A->B C Add LDH reaction mixture to each well and incubate. B->C D Measure absorbance at 490 nm. C->D E Calculate the percentage of cytotoxicity. D->E

Caption: Workflow for the LDH Cytotoxicity Assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. [15]3. LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing the substrate, cofactor, and tetrazolium salt) to each well. [15]4. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. 6. Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity for each compound based on these controls.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide for Knoevenagel condensation, Hantzsch pyridine synthesis, and Paal-Knorr pyrrole synthesis provide robust and reproducible methods for generating a library of novel derivatives. The subsequent biological screening of these compounds using MTT and LDH cytotoxicity assays will enable the identification of promising lead candidates for further development in the ongoing search for new and effective therapeutic agents. The strategic incorporation of the 3,5-difluorophenyl moiety is anticipated to confer advantageous properties to the synthesized molecules, enhancing their potential for biological activity.

References

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Application Notes & Protocols: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel chemical starting points.[1][2] By screening low-molecular-weight compounds, FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency that can be optimized into high-quality lead candidates.[3][4] This guide provides a detailed technical overview and practical protocols for the application of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a prototypical fragment, in an FBDD campaign. We will dissect the fragment's physicochemical properties, outline its strategic advantages, and provide step-by-step protocols for primary screening, orthogonal validation, and structural characterization. The methodologies are designed to be robust and self-validating, providing researchers with the foundational knowledge to leverage this and similar fragments in their drug discovery programs.

Section 1: The Fragment — A Physicochemical Profile and Rationale for Use

The selection of a high-quality fragment library is a cornerstone of any successful FBDD campaign.[2] Fragments must be small, soluble, and possess sufficient complexity to form detectable, yet weak, interactions with a biological target.[5][6] this compound is an exemplary fragment that embodies these principles.

Analysis against the "Rule of Three"

The "Rule of Three" (Ro3) serves as a guiding principle for designing fragment libraries, proposing ideal physicochemical properties for fragment candidates.[7][8][9][10] As detailed in Table 1, this compound aligns remarkably well with these guidelines.

Property"Rule of Three" GuidelineThis compound ValueAssessment
Molecular Weight (MW) < 300 Da228.19 Da[11]Pass
cLogP ≤ 32.10[11]Pass
Hydrogen Bond Donors ≤ 30[11]Pass
Hydrogen Bond Acceptors ≤ 33[11]Pass
Rotatable Bonds ≤ 34[11]Minor Deviation

Table 1: Physicochemical properties of this compound evaluated against the "Rule of Three" guidelines.

The fragment's properties fall squarely within the desired range for FBDD. The minor deviation in the number of rotatable bonds is generally considered acceptable, as the Ro3 serves as a guideline rather than an inflexible rule.[7] Its low molecular weight and moderate lipophilicity increase the likelihood of sampling diverse binding pockets and ensuring adequate aqueous solubility for biophysical assays, which often require high compound concentrations.[1][12]

Strategic Rationale: The Power of Fluorine and the β-Keto Ester

Beyond its Ro3 compliance, the chemical structure of this fragment offers distinct advantages:

  • The Difluorophenyl Moiety : The two fluorine atoms are not merely passive substituents. They serve as a powerful analytical probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy .[13] This technique is exceptionally sensitive and suffers from a lack of background signal in biological samples, making it an ideal orthogonal method for hit validation. Furthermore, fluorine can form favorable electrostatic interactions (such as with backbone amides) and can enhance binding affinity and metabolic stability during subsequent optimization.

  • The β-Keto Ester Handle : This functional group is a versatile linchpin for synthetic chemistry.[14][15][16] The acidic α-proton and the electrophilic keto and ester carbonyls provide multiple, chemically distinct points for elaboration. This "poised" nature is highly desirable in a fragment, as it provides clear and accessible vectors for chemical growth once a binding mode is confirmed.[13]

Section 2: The FBDD Workflow — From Screening to Hit Validation

FBDD is a systematic process that begins with identifying weakly binding fragments and culminates in a potent, drug-like lead.[17] This workflow relies on highly sensitive biophysical techniques to detect the low-affinity interactions characteristic of fragments, which are typically in the high micromolar to millimolar range.[4][5]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Target Fragment) Screen Primary Biophysical Screen (e.g., SPR, TSA) Lib->Screen High Concentration Hits Initial Fragment Hits (Weak Binders) Screen->Hits Identify Binders Ortho Orthogonal Validation (e.g., ¹⁹F NMR) Hits->Ortho Triage Xray Structural Biology (X-ray Crystallography) Ortho->Xray Confirm Binding Validated Validated Hit with Binding Mode Xray->Validated Elucidate Pose Chem Medicinal Chemistry (Growing, Linking) Validated->Chem SAR Iterative SAR (Assay & Structure) Chem->SAR Synthesize Analogs SAR->Chem Design Cycle Lead Potent Lead Compound SAR->Lead

Diagram 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

The primary screening phase aims to identify any fragment that interacts with the target. Due to the weak affinities involved, these screens are prone to false positives. Therefore, a critical next step is orthogonal validation , where a secondary assay based on a different physical principle is used to confirm the initial hits.[2] For this compound, Surface Plasmon Resonance (SPR) is an excellent primary screening method, while ¹⁹F NMR serves as a powerful and specific orthogonal validation technique.

Section 3: Experimental Protocols

The following protocols provide a framework for screening and validating this compound.

Protocol 3.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor binding events in real-time.[18] It is highly sensitive, making it ideal for detecting low-affinity fragment interactions.[19]

Objective: To identify if the fragment binds to the target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Octet SF3)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity), 50-100 µg

  • This compound (≥97% purity), 100 mM stock in 100% DMSO

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Buffer additives: 1-5% DMSO (must be precisely matched in sample and running buffer)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level of 8,000-12,000 Response Units (RU). Causality: This level is high enough to maximize the signal for small fragments but low enough to avoid mass transport limitations.

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) to subtract nonspecific binding and bulk refractive index effects.

  • Fragment Screening:

    • Prepare a solution of this compound at a high concentration (e.g., 200 µM) in running buffer containing a matched percentage of DMSO. Causality: High concentrations are required to observe binding for low-affinity fragments. Precise DMSO matching is critical to avoid false positives from solvent mismatch.[18]

    • Inject the fragment solution over the reference and active flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A positive "hit" is identified by a stable, concentration-dependent increase in RU in the active cell compared to the reference cell.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • A positive binding event should show a characteristic rectangular sensorgram shape, indicating fast on/off kinetics typical of fragments.

    • Hits are prioritized for follow-up based on the signal-to-noise ratio and the quality of the sensorgram.

Protocol 3.2: Orthogonal Hit Validation using ¹⁹F NMR Spectroscopy

NMR spectroscopy detects binding by observing changes in the NMR signal of either the ligand or the protein upon complex formation.[20] For our fluorinated fragment, ligand-observed ¹⁹F NMR is a highly efficient and sensitive validation method.[13]

Objective: To confirm the binding of the fragment by observing its ¹⁹F NMR signal in the presence and absence of the target protein.

Materials:

  • NMR spectrometer with a fluorine-capable probe.

  • NMR tubes.

  • Target protein solution (e.g., 10-50 µM in NMR buffer).

  • NMR Buffer: e.g., 50 mM Phosphate buffer pH 7.0, 100 mM NaCl, in 99.9% D₂O.

  • This compound (100 mM stock in d6-DMSO).

Methodology:

  • Sample Preparation:

    • Prepare two NMR tubes.

    • Tube 1 (Reference): Add the fragment to the NMR buffer to a final concentration of 200 µM.

    • Tube 2 (Test): Add the target protein (final concentration 20 µM) to the NMR buffer. Then, add the fragment to a final concentration of 200 µM. Causality: A 10:1 ligand-to-protein ratio is typical to ensure that a detectable fraction of the ligand is bound, even with weak affinity.

  • NMR Data Acquisition:

    • Acquire a simple one-dimensional ¹⁹F spectrum for both tubes. The difluorophenyl group should give a single sharp resonance in the reference spectrum.

    • Parameters to optimize include the number of scans to achieve adequate signal-to-noise.

  • Data Analysis:

    • Compare the spectrum from the Test tube to the Reference tube.

    • Confirmation of Binding: A positive binding event is indicated by a perturbation of the ¹⁹F signal in the Test sample. This can manifest as:

      • Chemical Shift Perturbation (CSP): A change in the position of the signal.

      • Line Broadening: A decrease in signal intensity and an increase in peak width. This is very common for fragment binding and indicates an exchange between the free and bound states.[20]

    • The absence of any change in the ¹⁹F signal strongly suggests the initial SPR hit was a false positive.

Protocol 3.3: Structural Characterization via X-ray Co-crystallography

The ultimate validation of a fragment hit is the determination of its three-dimensional binding mode.[21] X-ray crystallography provides a high-resolution snapshot of the fragment in the target's binding site, which is indispensable for structure-guided optimization.[22]

Objective: To solve the co-crystal structure of the target protein in complex with the fragment.

Methodology:

  • Co-crystallization:

    • Concentrate the target protein to a high concentration (e.g., 5-15 mg/mL).

    • Incubate the protein with a 5-10 fold molar excess of the fragment. Causality: The high concentration of the fragment is necessary to ensure sufficient occupancy in the crystal lattice, given its weak binding affinity.

    • Set up crystallization trials (e.g., sitting-drop or hanging-drop vapor diffusion) by mixing the protein-fragment complex with a variety of crystallization screens.

  • Crystal Soaking (Alternative Method):

    • If apo-crystals of the target protein are already available, they can be soaked in a solution of the crystallization mother liquor supplemented with the fragment (e.g., 1-10 mM). This can sometimes be more successful than co-crystallization.

  • Data Collection and Structure Solution:

    • Harvest suitable crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with a known apo-structure.

    • Carefully examine the resulting electron density map for unambiguous density corresponding to the bound fragment. The shape of the density should clearly match the fragment's structure.

Section 4: From Hit to Lead — Fragment Elaboration Strategies

Once a fragment hit is validated and its binding mode is known, the goal is to evolve it into a potent lead compound. This is typically achieved through three main strategies.[23][24]

Elaboration cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging start_grow Fragment end_grow Fragment Added Moiety start_grow:f0->end_grow:f0 label_grow A single fragment is extended to engage adjacent pockets. start_link1 Frag A end_link Frag A Linker Frag B start_link1:f0->end_link:f0 start_link2 Frag B start_link2:f0->end_link:f2 label_link Two fragments binding in adjacent sites are joined. start_merge1 Frag A end_merge Merged Scaffold start_merge1:f0->end_merge:f0 start_merge2 Frag B start_merge2:f0->end_merge:f0 label_merge Two overlapping fragments are combined into a single new scaffold.

Diagram 2: Key strategies for evolving fragment hits into higher-affinity lead compounds.

For this compound, the most direct path forward is fragment growing .[22][23] The crystal structure would reveal unoccupied space adjacent to the fragment. Synthetic chemists can then use the β-keto ester moiety to extend the molecule into these pockets, forming new, potency-enhancing interactions. For example:

  • Growing from the ester: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with various amines to explore a nearby pocket.

  • Growing from the α-carbon: The methylene group between the carbonyls can be functionalized to introduce new substituents.

This iterative process of structure-guided design, synthesis, and re-testing is the engine of FBDD, efficiently converting a millimolar fragment into a nanomolar lead.[19]

References

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Reaction of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate with hydrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reaction of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate with Hydrazine Derivatives For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into these heterocyclic scaffolds has emerged as a powerful strategy in drug design.[3][4][5] Fluorine's unique properties—high electronegativity and small atomic size—can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[5][6]

This guide provides a detailed examination of the synthesis of fluorinated pyrazole derivatives through the reaction of this compound with various hydrazine derivatives. This reaction primarily follows the principles of the Knorr pyrazole synthesis, a robust and highly efficient method for constructing the pyrazole ring from 1,3-dicarbonyl compounds.[1][7][8][9] We will explore the underlying reaction mechanism, provide detailed, validated protocols, and discuss the characterization of the resulting products, offering a comprehensive resource for chemists engaged in the synthesis of novel bioactive molecules.

Core Principles: The Knorr Pyrazole Synthesis Mechanism

The Knorr pyrazole synthesis is a classic condensation reaction between a 1,3-dicarbonyl compound (in this case, the β-ketoester this compound) and a hydrazine derivative.[7][8] The reaction proceeds through a well-established mechanism that results in the formation of a stable, aromatic pyrazole or pyrazolone ring.[9]

The process can be broken down into the following key steps:

  • Nucleophilic Attack & Condensation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on the more electrophilic carbonyl group of the β-ketoester. In this substrate, the ketone carbonyl is significantly more reactive than the ester carbonyl. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1][9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.[1][9] This cyclization step is the key ring-forming event.

  • Elimination & Tautomerization: The cyclic intermediate subsequently eliminates a molecule of ethanol. The resulting product, a pyrazolone, can exist in several tautomeric forms. It is often drawn in the keto form, but the enol tautomer is a major contributor, which benefits from the aromaticity of the five-membered ring.[9] The reaction is frequently facilitated by a catalytic amount of acid, such as glacial acetic acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[1][7][8]

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the electrophilicity of the adjacent ketone, which can facilitate the initial condensation step.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products R1 This compound I1 Hydrazone Intermediate R1->I1 + Hydrazine - H2O P2 H2O R2 Hydrazine (H2N-NH-R') R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P1 Fluorinated Pyrazolone I2->P1 - Ethanol (Tautomerization) P3 Ethanol I2->P3

Caption: Knorr pyrazole synthesis pathway.

Experimental Workflow and Protocols

The synthesis of fluorinated pyrazoles from this compound is a reproducible process that can be monitored effectively using thin-layer chromatography (TLC) and yields a solid product that can be purified by recrystallization.

Workflow A 1. Reaction Setup Combine β-ketoester, hydrazine, solvent, and catalyst in a flask. B 2. Heating & Reflux Heat the mixture to reflux (e.g., ~100°C). A->B C 3. Reaction Monitoring Track starting material consumption using TLC. B->C D 4. Product Isolation Cool reaction and induce precipitation (e.g., by adding water). C->D E 5. Purification Collect solid by vacuum filtration and recrystallize. D->E F 6. Characterization Analyze the purified product (NMR, MS, IR). E->F

Caption: General experimental workflow.

Protocol 1: Synthesis of 5-(3,5-Difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol details the reaction with unsubstituted hydrazine hydrate to yield the corresponding pyrazolone.

Materials & Reagents:

  • This compound

  • Hydrazine hydrate (~80% solution in water)

  • Ethanol or 1-Propanol

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F254) and developing chamber

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • In a 50-mL round-bottom flask, combine this compound (e.g., 5 mmol, 1.0 eq).

  • Add a solvent such as ethanol or 1-propanol (approx. 15 mL).[1][9]

  • Add a magnetic stir bar and begin stirring to dissolve the ester.

  • Carefully add hydrazine hydrate (10 mmol, 2.0 eq) dropwise to the solution, followed by 3-5 drops of glacial acetic acid as a catalyst.[1][9]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100°C) using a heating mantle.

  • Monitor the reaction's progress every 30-60 minutes by TLC (e.g., using a mobile phase of 30% ethyl acetate / 70% hexanes), spotting the starting ester as a reference. The reaction is complete when the starting material spot is no longer visible.[1]

  • Once complete (typically 1-3 hours), remove the heat source and allow the flask to cool towards room temperature.

  • While still warm, slowly add deionized water (approx. 20 mL) to the reaction mixture with vigorous stirring to precipitate the product.[9]

  • Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Dry the crude product. For further purification, recrystallize from a suitable solvent like an ethanol/water mixture.[10]

Protocol 2: Synthesis of 1-Aryl-5-(3,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted for use with a substituted hydrazine, such as phenylhydrazine, to produce an N-aryl pyrazolone.

Materials & Reagents:

  • Follow the list from Protocol 1, replacing hydrazine hydrate with the desired substituted hydrazine (e.g., phenylhydrazine).

Procedure:

  • The procedure is largely identical to Protocol 1. Combine this compound (5 mmol, 1.0 eq) and the substituted hydrazine (e.g., phenylhydrazine, 5.5 mmol, 1.1 eq) in ethanol.

  • Add glacial acetic acid and heat to reflux.

  • Monitor the reaction by TLC. Reactions with substituted hydrazines may require longer reaction times.

  • Isolate and purify the product as described in Protocol 1. The choice of recrystallization solvent may need to be optimized.

Purification and Characterization

Purification:

  • Recrystallization: This is the most common and effective method for purifying the solid pyrazolone products.[10] Ethanol, methanol, or a mixture with water are excellent solvent systems. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.[10]

  • Column Chromatography: If recrystallization is ineffective or if regioisomers are formed, silica gel column chromatography can be used.[11] For pyrazoles, which can be basic, it is often beneficial to deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent streaking and improve separation.[10]

Characterization:

  • ¹H and ¹³C NMR: Provides definitive structural confirmation. Expect to see signals corresponding to the aromatic protons on the difluorophenyl ring, a characteristic signal for the CH proton on the pyrazole ring, and a potentially broad signal for the N-H proton.[12][13] The N-H proton may exchange with deuterated solvents like D₂O or CD₃OD, causing it to disappear from the spectrum.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • FT-IR Spectroscopy: Useful for identifying key functional groups. Look for characteristic absorption bands for N-H stretching, C=O stretching (in the pyrazolone ring), and C=N stretching.[2][14]

Data Summary

The following table outlines representative reaction parameters for the synthesis of pyrazoles from this compound. Yields and times are estimates based on established Knorr synthesis protocols and may require optimization.

Hydrazine DerivativeSolventCatalystTypical Time (h)Expected Yield (%)Purification Method
Hydrazine HydrateEthanolAcetic Acid1 - 380 - 95Recrystallization (Ethanol/Water)
PhenylhydrazineEthanolAcetic Acid2 - 575 - 90Recrystallization (Ethanol)
4-Methylphenylhydrazine1-PropanolAcetic Acid2 - 670 - 90Recrystallization (Ethanol)
4-ChlorophenylhydrazineEthanolAcetic Acid3 - 670 - 85Column Chromatography then Recrystallization

Conclusion

The reaction between this compound and hydrazine derivatives is a highly reliable and efficient application of the Knorr pyrazole synthesis.[1][9] It provides straightforward access to a valuable class of fluorinated heterocyclic compounds that are of significant interest in drug discovery and development.[15] The protocols detailed herein offer a solid foundation for researchers to synthesize and purify these scaffolds, enabling further exploration of their therapeutic potential.

References

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  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
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  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
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  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
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  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis.
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Application Notes and Protocols for Cyclization Reactions Involving Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a prime exemplar of a high-value, fluorinated β-ketoester building block. Its unique structure, featuring an activated methylene group flanked by two electron-withdrawing groups (a ketone and an ester) and a metabolically robust difluorophenyl ring, renders it an exceptionally versatile precursor for the synthesis of a diverse array of heterocyclic scaffolds.

This guide provides an in-depth exploration of key cyclization reactions utilizing this compound. We move beyond simple procedural lists to offer a causal understanding of the reaction mechanisms and the rationale behind specific experimental choices. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Cyclization Strategies and Protocols

The reactivity of this compound is dominated by the electrophilicity of its ketone carbonyl and the nucleophilicity of its enol or enolate form. These features are expertly exploited in several classic multicomponent reactions (MCRs), which offer the advantage of building molecular complexity in a single, efficient step.[1][2]

Hantzsch Dihydropyridine Synthesis: Accessing Calcium Channel Blocker Scaffolds

The Hantzsch synthesis, first reported in 1882, remains a cornerstone for the creation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their application as calcium channel blockers in treating hypertension.[3][4][5] The reaction is a one-pot condensation of an aldehyde, a nitrogen donor (typically ammonia or ammonium acetate), and two equivalents of a β-ketoester.[5][6]

Scientific Rationale & Mechanistic Insight

The reaction proceeds through a series of well-understood intermediates.[3] The process begins with two concurrent pathways: (1) a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and (2) the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[4] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-DHP product. The use of this compound will yield a DHP with a 3,5-difluorophenyl group at the 4-position, a substitution pattern of significant interest for modulating pharmacological activity.

Diagram: Hantzsch Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Inputs RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + Ketoester1 Ketoester1 This compound Ketoester2 Ethyl Acetoacetate Enamine Enamine Intermediate Ketoester2->Enamine + NH₃ NH3 Ammonia (NH₃) MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization DHP 1,4-Dihydropyridine (1,4-DHP) Cyclized->DHP - H₂O Ketoevenagel Ketoevenagel Ketoevenagel->MichaelAdduct

Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Protocol 1A: Conventional Thermal Synthesis of a 4-(3,5-Difluorophenyl)-1,4-Dihydropyridine

This protocol describes a standard, reliable method using conventional heating.

ParameterValue/ReagentRationale
Reactant 1 Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde)The aldehyde determines the substituent at the 4-position of the DHP ring.
Reactant 2 This compoundProvides the C2, C3 and the difluorophenyl-substituted C4 of the pyridine ring.
Reactant 3 Ethyl AcetoacetateProvides C5, C6, and the adjacent methyl and ester groups.
Nitrogen Source Ammonium AcetateServes as the source of the nitrogen atom in the heterocyclic ring.
Solvent EthanolA polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation barriers of the condensation steps.
Reaction Time 4-12 hoursTypical duration for this reaction under thermal conditions; progress should be monitored.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the selected aldehyde (10 mmol, 1.0 eq.), this compound (10 mmol, 1.0 eq.), ethyl acetoacetate (10 mmol, 1.0 eq.), and ammonium acetate (12 mmol, 1.2 eq.).

  • Add ethanol (30 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine derivative.

Protocol 1B: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation offers a significant enhancement over conventional heating, drastically reducing reaction times and often improving yields through efficient, uniform heating.[7][8]

ParameterValue/ReagentRationale
Catalyst Barium Nitrate (Ba(NO₃)₂) (optional)Can catalyze the reaction, particularly under solvent-free conditions.[7]
Conditions Solvent-free or minimal ethanolSolvent-free conditions are environmentally favorable and can accelerate the reaction under microwave irradiation.
Microwave Power 150-300 WA typical power range for laboratory microwave reactors.
Temperature 100-120 °CControlled temperature setting in a dedicated microwave reactor.
Reaction Time 5-15 minutesA significant reduction compared to conventional heating.[9]

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vial, combine the aldehyde (2 mmol, 1.0 eq.), this compound (2 mmol, 1.0 eq.), ethyl acetoacetate (2 mmol, 1.0 eq.), and ammonium acetate (2.5 mmol, 1.25 eq.).

  • If performing under solvent-free conditions, mix the reagents thoroughly. Alternatively, add a minimal amount of ethanol (1-2 mL) to create a slurry.

  • Seal the vial with a cap.

  • Place the vial in a dedicated laboratory microwave reactor. Irradiate at a constant temperature of 110 °C for 10 minutes.

  • After the reaction, cool the vial to room temperature.

  • Add 10 mL of cold water to the vial and stir to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization from ethanol or column chromatography if necessary.

Gewald Aminothiophene Synthesis: A Gateway to Bioactive Thiophenes

The Gewald reaction is a powerful multicomponent method for synthesizing highly substituted 2-aminothiophenes.[10] The classic reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[11] In this context, the ketone moiety of this compound serves as the carbonyl component.

Scientific Rationale & Mechanistic Insight

The reaction is initiated by a Knoevenagel condensation between the carbonyl group of our substrate and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base.[10][12] Elemental sulfur then adds to the resulting adduct. A subsequent intramolecular cyclization, involving attack of the sulfur anion onto the nitrile group, followed by tautomerization, yields the final 2-aminothiophene product.[10] This reaction provides a direct route to thiophenes bearing a 3,5-difluorobenzoyl group, a valuable scaffold in medicinal chemistry.

Diagram: Gewald Reaction Mechanism

Gewald_Mechanism Ketone Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Knoevenagel Knoevenagel Adduct Ketone->Knoevenagel Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel + Base Sulfur Sulfur (S₈) Base Base (e.g., Morpholine) SulfurAdduct Sulfur Adduct Knoevenagel->SulfurAdduct + S₈ Cyclized Cyclized Intermediate (Thiolate) SulfurAdduct->Cyclized Intramolecular Cyclization Thiophene 2-Aminothiophene Cyclized->Thiophene Tautomerization Workflow start Reaction Planning (Stoichiometry, Conditions) setup Reagent Preparation & Flask Setup start->setup reaction Reaction Execution (Heating / Microwave) setup->reaction monitor TLC Monitoring reaction->monitor monitor->reaction Incomplete workup Work-up & Isolation (Filtration / Extraction) monitor->workup Complete purify Purification (Recrystallization / Chromatography) workup->purify analysis Characterization (NMR, MS, IR) purify->analysis end Pure Product analysis->end

Caption: A generalized workflow for synthesis, purification, and analysis.

Conclusion and Future Directions

This compound is a demonstrably powerful and versatile building block for heterocyclic synthesis. The Hantzsch and Gewald reactions detailed here represent robust and highly efficient methods for accessing dihydropyridine and aminothiophene scaffolds, respectively. The presence of the difluorophenyl moiety not only provides a site for potential further functionalization but also imparts unique electronic and metabolic properties to the resulting heterocycles, making them attractive candidates for drug discovery and materials science applications. Researchers are encouraged to use these protocols as a foundation for further exploration, including the investigation of other multicomponent reactions like the Biginelli reaction, and to optimize conditions for specific target molecules. [13]

References

  • Anonymous. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. National Institutes of Health. [Online].
  • Vanden Eynde, J.J. (2001). Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. MDPI. [Online].
  • Vanden Eynde, J.J., & Lewin, G. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. National Institutes of Health. [Online]. Available at: [Link]

  • Delaude, L., & Vanden Eynde, J.J. (2018). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. MDPI. [Online]. Available at: [Link]

  • Anonymous. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Online].
  • Stout, D.M. (2000). Learning from the Hantzsch synthesis. American Chemical Society. [Online].
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  • Anonymous. (n.d.). Gewald reaction. Wikipedia. [Online]. Available at: [Link]

  • Sosnovskikh, V.Y., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. National Institutes of Health. [Online]. Available at: [Link]

  • Sargordan, M. (n.d.).
  • Appna, N.R., et al. (2017). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica. [Online].
  • Cativiela, C., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry. [Online].
  • Anonymous. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Online]. Available at: [Link]

  • Paul, S., & Gupta, R. (n.d.). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. [Source not publicly available]
  • Al-Mousawi, S.M. (n.d.). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. [Online]. Available at: [Link]

  • Sabnis, R.W. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Online]. Available at: [Link]

  • Anonymous. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Online]. Available at: [Link]

  • Stanovnik, B., et al. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Online]. Available at: [Link]

  • Behalo, M.S., & Aly, A.A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. [Online]. Available at: [Link]

  • Slae, M., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. National Institutes of Health. [Online]. Available at: [Link]

  • Anonymous. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Online]. Available at: [Link]

  • Gultyai, V.P., et al. (n.d.). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. National Institutes of Health. [Online]. Available at: [Link]

  • Anonymous. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Online].
  • Prajapti, S.K., et al. (2015). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. Indian Academy of Sciences. [Online]. Available at: [Link]

  • Ryzhkova, Y.E., et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc. [Online].
  • Al-Amiery, A.A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Online]. Available at: [Link]

  • Sharma, A., et al. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers. [Online]. Available at: [Link]

  • Anonymous. (n.d.). Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. [Online]. Available at: [Link]

  • Behalo, M.S. (n.d.). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. ResearchGate. [Online]. Available at: [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. [Online]. Available at: [Link]

  • Anonymous. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. [Online]. Available at: [Link]

  • Sabnis, R.W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Online]. Available at: [Link]

  • Nguyen, T. (n.d.). 2‐Aminothiophenes by Gewald reaction. ResearchGate. [Online]. Available at: [Link]

  • Behalo, M.S. (2011). (PDF) Synthesis of Nitrogen Heterocycles From Ethyl. Amanote Research. [Online]. Available at: [Link]

  • Appiah, C., et al. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Institutes of Health. [Online]. Available at: [Link]

  • Zoretic, P.A., et al. (n.d.). Cyclization reactions leading to beta-hydroxyketo esters. National Institutes of Health. [Online]. Available at: [Link]

  • de Souza, A.C.B., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Source not publicly available]
  • Anonymous. (n.d.). Visible-light-mediated defluorinative cyclization of α-fluoro-β-enamino esters catalyzed by 4-CzIPN. Royal Society of Chemistry. [Online]. Available at: [Link]

  • Anonymous. (n.d.). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Royal Society of Chemistry. [Online]. Available at: [Link]

  • Anonymous. (n.d.). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. MDPI. [Online]. Available at: [Link]

  • Anonymous. (n.d.). Dynamic Kinetic Asymmetric Transformations of β-Stereogenic-α-Keto Esters via Direct Aldolization. National Institutes of Health. [Online]. Available at: [Link]

  • Anonymous. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Online]. Available at: [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Fluorinated Intermediate

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the 3,5-difluorophenyl moiety imparts unique physicochemical properties to the final products, often enhancing their biological activity and metabolic stability. As research and development efforts progress from the laboratory bench to preclinical and clinical studies, the need for a robust and scalable synthesis of this intermediate becomes paramount. This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of this compound, tailored for researchers, scientists, and drug development professionals embarking on pilot-scale production.

The synthesis of β-keto esters such as this compound is most commonly achieved through the Claisen condensation. This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. While conceptually straightforward, the transition from a laboratory-scale procedure to a pilot plant setting introduces a host of challenges. These include managing the handling of hazardous reagents on a larger scale, ensuring efficient heat transfer and mixing in larger reactors, and developing robust in-process controls to guarantee consistent product quality and yield. This document will address these critical aspects, providing a scientifically grounded and practical guide for the successful pilot-scale synthesis of this important fluorinated intermediate.

Reaction Pathway: The Claisen Condensation

The synthesis of this compound is achieved via a crossed Claisen condensation between 3',5'-difluoroacetophenone and diethyl carbonate, facilitated by a strong base such as sodium hydride.

Claisen_Condensation 3',5'-Difluoroacetophenone 3',5'-Difluoroacetophenone Intermediate Enolate Intermediate Enolate 3',5'-Difluoroacetophenone->Intermediate Enolate Deprotonation Diethyl Carbonate Diethyl Carbonate Product This compound Diethyl Carbonate->Product Sodium Hydride Sodium Hydride Sodium Hydride->Intermediate Enolate Intermediate Enolate->Product Nucleophilic Attack

Caption: Reaction scheme for the Claisen condensation synthesis.

Physicochemical Data of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3',5'-Difluoroacetophenone123577-99-1C₈H₆F₂O156.13--
Diethyl Carbonate105-58-8C₅H₁₀O₃118.13126-1280.975
Sodium Hydride (60% in oil)7646-69-7NaH24.00-1.396
This compound359424-42-3C₁₁H₁₀F₂O₃228.19275.8±25.0 (Predicted)[1]1.251±0.06 (Predicted)[1]

Pilot-Scale Synthesis Protocol

This protocol is adapted from a similar synthesis of a fluorinated β-keto ester and is designed for a pilot plant setting.[2] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn at all times.

I. Reagent Preparation and Handling

Safety First: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[3] Handle sodium hydride in an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition.[3] Diethyl carbonate is a flammable liquid.[4]

  • Sodium Hydride Washing: In a designated inert atmosphere glovebox or under a nitrogen blanket in the reactor, charge the required amount of 60% sodium hydride in mineral oil. Wash the sodium hydride twice with anhydrous pentane or hexane to remove the mineral oil. Carefully decant the wash solvent after each wash. Dry the sodium hydride under a stream of nitrogen.

  • Reagent Charging: To the washed and dried sodium hydride in the reactor, add the required volume of diethyl carbonate at ambient temperature (20-25 °C).

  • Starting Material Solution: In a separate, dry vessel, prepare a solution of 3',5'-difluoroacetophenone in an appropriate anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

II. Reaction Execution

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Wash NaH Wash NaH Charge Diethyl Carbonate Charge Diethyl Carbonate Wash NaH->Charge Diethyl Carbonate Initiate Reaction Initiate Reaction Charge Diethyl Carbonate->Initiate Reaction Prepare Acetophenone Solution Prepare Acetophenone Solution Prepare Acetophenone Solution->Initiate Reaction Controlled Addition Controlled Addition Initiate Reaction->Controlled Addition Reflux Reflux Controlled Addition->Reflux Quench Quench Reflux->Quench Phase Separation Phase Separation Quench->Phase Separation Acidification & Extraction Acidification & Extraction Phase Separation->Acidification & Extraction Wash & Dry Wash & Dry Acidification & Extraction->Wash & Dry Solvent Removal Solvent Removal Wash & Dry->Solvent Removal Purification Purification Solvent Removal->Purification

Caption: General experimental workflow for the synthesis.

  • Reaction Initiation: Begin the dropwise addition of the 3',5'-difluoroacetophenone solution to the stirred sodium hydride suspension. After approximately 10% of the solution has been added, carefully add a small amount of ethanol (e.g., 10-20 drops for a lab-scale reaction, adjust for pilot scale) to initiate the reaction. The initiation is indicated by the evolution of hydrogen gas.

  • Controlled Addition: Once the reaction has been initiated, continue the dropwise addition of the 3',5'-difluoroacetophenone solution at a rate that maintains a controllable evolution of hydrogen gas. The reaction is exothermic, and the addition rate should be adjusted to maintain the desired reaction temperature.

  • Reaction Completion: After the addition is complete, the reaction mixture may be stirred at ambient temperature or gently heated to reflux to drive the reaction to completion. Monitor the reaction progress by a suitable in-process control method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

III. Work-up and Purification
  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0-5 °C in an ice-water bath. Cautiously and slowly add water to quench the excess sodium hydride. This should be done at a controlled rate to manage the evolution of hydrogen gas. Continue the addition until all solids have dissolved.[2]

  • Phase Separation: Transfer the quenched reaction mixture to a suitable separation vessel. Separate the organic phase (diethyl ether or THF).

  • Acidification and Extraction: Carefully acidify the aqueous phase to a pH of approximately 1 with concentrated hydrochloric acid. This will protonate the enolate of the product. Extract the acidified aqueous phase twice with diethyl ether or another suitable organic solvent.

  • Washing and Drying: Combine all the organic phases and wash with a saturated sodium chloride solution (brine). Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as an oil.

  • Purification: Purify the crude product by fractional distillation under vacuum to obtain the final this compound as a colorless to light yellow liquid.[1][2]

In-Process Controls and Characterization

Robust in-process controls are essential for ensuring the consistency and quality of the final product, especially at a pilot scale.

  • Reaction Monitoring: The progress of the Claisen condensation can be monitored by TLC or HPLC. For more detailed kinetic information and to observe the formation of intermediates, in-situ NMR spectroscopy can be a powerful tool.[5][6]

  • Quenching and pH Adjustment: Careful monitoring of the quenching process is critical for safety. The pH of the aqueous layer after acidification should be confirmed to ensure complete protonation of the product before extraction.

  • Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester and ketone carbonyls).

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Purity Analysis (HPLC or GC): To determine the purity of the final product.

Scale-Up Considerations and Safety

Transitioning from the laboratory to a pilot plant requires careful consideration of several factors to ensure a safe and efficient process.

  • Heat Management: The Claisen condensation is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent a runaway reaction. The reactor should have adequate cooling capacity, and the addition of reagents should be carefully controlled to manage the rate of heat generation.

  • Hydrogen Evolution: The reaction of sodium hydride with the starting material and the quenching with water both produce flammable hydrogen gas. The pilot plant must be equipped with a ventilation system that can safely handle the volume of hydrogen produced. The reactor should be purged with an inert gas before and during the reaction.

  • Reagent Handling: The safe handling of large quantities of sodium hydride and flammable solvents is a primary concern. The use of closed-system transfer methods for reagents is highly recommended to minimize exposure and the risk of fire.[7]

  • Mixing: Efficient mixing is essential to ensure uniform reaction conditions and to prevent localized "hot spots." The reactor's agitator design and speed should be optimized for the reaction mixture's viscosity and volume.

  • Troubleshooting: Common issues in Claisen condensations include incomplete reactions and the formation of byproducts. Incomplete reactions can often be addressed by ensuring the use of a sufficient excess of the base and anhydrous conditions. Byproduct formation can be minimized by controlling the reaction temperature and addition rates.

Conclusion

The scale-up synthesis of this compound for pilot studies is a manageable process with careful planning and execution. The Claisen condensation provides a reliable route to this valuable intermediate. By adhering to the detailed protocols, implementing robust in-process controls, and giving paramount importance to safety, researchers and drug development professionals can successfully produce the quantities of this key building block required for the advancement of their projects. This guide serves as a foundational document to aid in this critical transition from bench-scale chemistry to pilot-scale production, ultimately facilitating the development of new pharmaceuticals and other important chemical entities.

References

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • Request PDF. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Retrieved from [Link]

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Asymmetric synthesis involving Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Chiral β-Hydroxy Esters from Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Introduction: The Significance of Chiral Fluorinated Building Blocks

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a benchmark of chemical elegance but a fundamental requirement for therapeutic efficacy and safety.[1] Chiral molecules, particularly β-hydroxy esters, are ubiquitous structural motifs in a vast array of pharmaceuticals. The introduction of fluorine atoms into these scaffolds can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making derivatives of compounds like this compound highly sought-after intermediates.[2]

This guide provides a detailed technical overview and validated protocols for the asymmetric synthesis of chiral Ethyl 3-hydroxy-3-(3,5-difluorophenyl)propanoate. We will explore two of the most robust and widely adopted catalytic methods for the reduction of the prochiral β-keto ester substrate: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. The narrative is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Furthermore, we will detail the critical downstream process of determining enantiomeric excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC), a necessary step to validate the success of any asymmetric synthesis.

Part 1: Asymmetric Reduction Methodologies: A Comparative Overview

The conversion of the prochiral ketone in this compound to a chiral secondary alcohol is the cornerstone of this synthesis. The choice of catalyst and reduction conditions dictates the stereochemical outcome, directly influencing which enantiomer, (R) or (S), is produced.

Method A: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide range of prochiral ketones.[3] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[4][5]

Principle & Mechanism

The remarkable selectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state.[6] The reaction proceeds through a series of coordinated steps:

  • Catalyst-Borane Complexation: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[3][7]

  • Ketone Coordination: The activated catalyst-borane complex then coordinates to the carbonyl oxygen of the β-keto ester. This coordination is sterically directed; the ketone orients itself to minimize steric hindrance, typically placing its larger substituent (the 3,5-difluorophenyl group) away from the chiral scaffold of the catalyst.[4]

  • Face-Selective Hydride Transfer: The hydride is delivered intramolecularly from the coordinated borane to one specific face of the carbonyl carbon via a rigid, six-membered chair-like transition state.[7] This highly organized transfer is the origin of the high enantioselectivity.

  • Product Release and Catalyst Turnover: Following hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated to continue the cycle. An acidic workup is required to hydrolyze the alkoxyborane and yield the final chiral alcohol.[3]

CBS_Mechanism cluster_0 Catalytic Cycle cluster_1 Final Step Catalyst CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Catalyst->Complex + BH3·THF TS Six-Membered Transition State Complex->TS + Ketone Substrate (Steric Direction) Product_Complex Alkoxyborane Product Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Product Release Workup Acidic Workup (e.g., HCl) Product_Complex->Workup Final_Product Chiral Alcohol (High ee) Workup->Final_Product Noyori_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Analysis Flask Charge Autoclave with: - Substrate - Ru/(R)-BINAP Catalyst - Anhydrous Solvent (MeOH) Purge Purge with H₂ Gas (3x) Flask->Purge Pressurize Pressurize with H₂ (e.g., 10-50 atm) Purge->Pressurize React Heat and Stir (e.g., 50°C, 12-24h) Pressurize->React Vent Cool and Vent Autoclave React->Vent Concentrate Concentrate Reaction Mixture Vent->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Analyze Analyze ee by Chiral HPLC Purify->Analyze HPLC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Acquisition & Analysis Sample Dissolve purified product in mobile phase (~1 mg/mL) Filter Filter through 0.22 µm syringe filter Sample->Filter Inject Inject sample onto Chiral HPLC system Filter->Inject Separate Elute with isocratic mobile phase Inject->Separate Detect Detect peaks with UV Detector (e.g., 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Area_R and Area_S) Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (ee) Integrate->Calculate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The synthesis is typically achieved via a Crossed Claisen Condensation, a powerful C-C bond-forming reaction.[1][2] Understanding the nuances of this mechanism is critical for successful and reproducible outcomes.

Part 1: Overview of the Synthesis & Mechanism

The synthesis of this compound involves the reaction between an ester that can form an enolate (e.g., ethyl acetate) and an ester that cannot (e.g., ethyl 3,5-difluorobenzoate). The latter lacks α-hydrogens and thus can only act as the electrophile, preventing self-condensation and simplifying the product mixture.[1][3]

The reaction proceeds in four key stages:

  • Enolate Formation: A strong base deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.[4]

  • Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 3,5-difluorobenzoate.

  • Elimination: The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the β-keto ester.[4][5]

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ester or alcohol by-product. The alkoxide base present in the reaction mixture deprotonates it, forming a resonance-stabilized enolate. This final, irreversible deprotonation step drives the reaction equilibrium toward the product.[2][6] An acidic workup is required in the final step to protonate this enolate and yield the final product.[7]

Reaction Workflow Diagram

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification SM1 Ethyl Acetate Enolate 1. Enolate Formation SM1->Enolate SM2 Ethyl 3,5-Difluorobenzoate Attack 2. Nucleophilic Attack SM2->Attack Electrophile Base Strong Base (e.g., NaH, NaOEt) Base->Enolate Enolate->Attack Nucleophile Eliminate 3. Elimination Attack->Eliminate Deprotonate 4. Product Deprotonation (Driving Force) Eliminate->Deprotonate Acid 5. Acidic Workup (Quench) Deprotonate->Acid Extract 6. Extraction Acid->Extract Purify 7. Purification (Distillation/Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General workflow for the Crossed Claisen Condensation.

Part 2: Detailed Experimental Protocol

This protocol is adapted from established methods for analogous crossed Claisen condensations.[8]

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ethyl 3,5-Difluorobenzoate

  • Ethyl Acetate (anhydrous)

  • Ethanol (for initiation, optional)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Wash the NaH dispersion with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully dry the NaH under a stream of inert gas. Suspend the NaH in anhydrous diethyl ether.

  • Initiation: Add ethyl acetate (2.0 to 3.0 equivalents) to the dropping funnel. Add a small portion (approx. 10%) of the ethyl acetate to the NaH suspension. A few drops of ethanol may be carefully added to initiate the reaction, which is indicated by the evolution of hydrogen gas.

  • Enolate Formation: Once the reaction has initiated, add the remaining ethyl acetate dropwise at a rate that maintains a gentle reflux.

  • Addition of Electrophile: After the addition of ethyl acetate is complete and hydrogen evolution has largely ceased, add ethyl 3,5-difluorobenzoate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup (Quench): Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, add water dropwise to quench the excess sodium hydride.

  • Acidification: Once the gas evolution has stopped, acidify the aqueous phase to pH 1-2 with concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of base required for this reaction? A1: Unlike many catalytic reactions, the Claisen condensation requires at least a full equivalent of base. This is because the final, thermodynamically favorable step is the deprotonation of the product, the β-keto ester.[6] This step consumes the base. Using a catalytic amount would result in a very low yield as the reaction equilibrium would not be driven towards the products.[2]

Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base? A2: It is strongly discouraged. Hydroxide bases will readily saponify (hydrolyze) the ester starting materials and the product, leading to carboxylate salts and significantly reducing the yield of the desired β-keto ester.[4] Alkoxide bases like sodium ethoxide (NaOEt) or non-nucleophilic hydride bases like sodium hydride (NaH) are appropriate choices.

Q3: Why must the base used match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters)? A3: This is to prevent transesterification. If you use a different alkoxide (e.g., sodium methoxide with an ethyl ester), it can react with the starting material or product to create a mixture of methyl and ethyl esters, leading to a complex and difficult-to-separate product mixture.[1][7] Using NaH avoids this issue entirely as its conjugate base is H₂ gas, which is non-nucleophilic.

Q4: What is the purpose of the final acidic workup? A4: The product of the reaction, prior to workup, exists as a resonance-stabilized enolate salt. The acidic workup serves two purposes: first, it neutralizes any remaining base, and second, it protonates the enolate to yield the final, neutral β-keto ester product.[5][7]

Part 4: Troubleshooting Guide

Problem 1: Low or No Yield

This is the most common issue and can be traced to several factors. Use the following decision tree and table to diagnose the problem.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield Observed Check_Moisture Did you use anhydrous solvents and reagents? Start->Check_Moisture Moisture_Yes No Check_Moisture->Moisture_Yes No Moisture_No Yes Check_Moisture->Moisture_No Yes Check_Base Was the base stoichiometric (>=1 equivalent)? Base_No No Check_Base->Base_No No Base_Yes Yes Check_Base->Base_Yes Yes Check_Initiation Did you observe H2 evolution (if using NaH)? Initiation_No No Check_Initiation->Initiation_No No Initiation_Yes Yes Check_Initiation->Initiation_Yes Yes Check_Side_Reactions Analyze crude product by NMR/GC-MS. Are side products present? Side_Products_Yes Yes Check_Side_Reactions->Side_Products_Yes Yes Side_Products_No Re-evaluate reaction time, temperature, and purity of starting materials. Check_Side_Reactions->Side_Products_No No Moisture_Solution Root Cause: Moisture quenches the base and/or enolate. Solution: Flame-dry glassware. Use freshly distilled anhydrous solvents. Moisture_Yes->Moisture_Solution Moisture_No->Check_Base Base_Solution Root Cause: Reaction is not driven to completion. Solution: Use >=1 equivalent of a strong, non-nucleophilic base (NaH, NaOEt). Base_No->Base_Solution Base_Yes->Check_Initiation Initiation_Solution Root Cause: Inactive NaH (oxidized). Solution: Use fresh NaH or wash with hexane. Add a few drops of EtOH to initiate. Initiation_No->Initiation_Solution Initiation_Yes->Check_Side_Reactions Side_Products_Solution Root Cause: Saponification (wrong base) or self-condensation of ethyl acetate. Solution: Use NaH/NaOEt. Use excess ethyl acetate to favor crossed product. Side_Products_Yes->Side_Products_Solution

Caption: A decision tree for diagnosing low-yield issues.

Quantitative Parameter Summary
ParameterRecommended ConditionProblematic ConditionConsequence & Explanation
Base Stoichiometry ≥ 1.0 equivalent< 1.0 equivalent (catalytic)Incomplete reaction; the final deprotonation step that drives the reaction to completion cannot occur.[6]
Base Type Sodium Hydride (NaH), Sodium Ethoxide (NaOEt)NaOH, KOH, H₂OSaponification (hydrolysis) of the ester functional groups, leading to carboxylate byproducts.[4]
Solvent Anhydrous THF, Diethyl Ether, TolueneProtic solvents (Ethanol, Water) or wet non-protic solventsQuenching of the highly reactive base and the nucleophilic enolate, preventing the reaction.
Reactant Purity Anhydrous reagents, pure starting estersWet reagents, acid impuritiesMoisture will destroy the base. Acid impurities will neutralize the base, reducing its effective stoichiometry.
Temperature 0 °C to Reflux (method dependent)Excessively high temperatureCan promote side reactions, such as decomposition or polymerization, reducing the yield of the desired product.
Workup Slow, careful quench at 0 °C followed by acidification to pH 1-2Rapid quench at room temp; insufficient acidificationUncontrolled quenching can be hazardous. Failure to fully protonate the product enolate will result in loss of product to the aqueous layer during extraction.
Problem 2: Product is contaminated with ethyl acetoacetate.

Q: My final product shows contamination from the self-condensation of ethyl acetate. How can I prevent this? A: This occurs when the ethyl acetate enolate reacts with another molecule of ethyl acetate instead of the desired ethyl 3,5-difluorobenzoate. While the crossed Claisen is generally efficient when one partner cannot enolize, self-condensation can still compete.

  • Solution 1 (Stoichiometry): Use a significant excess of the enolizable partner (ethyl acetate), typically 2-3 equivalents. This increases the statistical probability of the enolate finding and reacting with the non-enolizable ester.

  • Solution 2 (Order of Addition): A more advanced method involves pre-forming the enolate of ethyl acetate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C), and then slowly adding the ethyl 3,5-difluorobenzoate electrophile to this solution. This minimizes the time available for self-condensation.

Problem 3: The reaction is sluggish or does not go to completion.

Q: I have refluxed for hours, but my starting material is still present. What's wrong? A: Assuming you have addressed the issues of moisture and base stoichiometry, a sluggish reaction can be due to:

  • Inactive Base: Sodium hydride can oxidize on the surface. Ensure you are using fresh NaH from a newly opened container or that you have properly washed the mineral oil dispersion to expose fresh surfaces.

  • Poor Solubility: If your reagents are not fully soluble in the chosen solvent, the reaction can be slow. Ensure adequate solvent volume. For NaH, which is not soluble, vigorous stirring is essential to maintain a good suspension.

  • Insufficient Temperature: While some Claisen condensations work at room temperature, others require heat to proceed at a reasonable rate. Ensure you are reaching the reflux temperature of your solvent.

References

  • Claisen Condensation - Organic Chemistry Portal. [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

  • Claisen condensation - Wikipedia. [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]

  • Claisen Condensation Reaction Mechanism - YouTube (The Organic Chemistry Tutor). [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts (Alternative Page). [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The core of this process is a crossed Claisen condensation, a powerful C-C bond-forming reaction that, like any sophisticated chemical transformation, requires careful control of parameters to achieve high yield and purity.[1][2] This guide provides in-depth, experience-driven answers to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing very low or no yield of the target β-keto ester. What are the most likely causes?

Short Answer: The most common culprits for low yield are the presence of moisture, using an insufficient amount of base, or selecting an inappropriate base for the reaction.

Detailed Explanation: The synthesis of this compound is typically achieved via a crossed Claisen condensation between the enolate of 3',5'-difluoroacetophenone and diethyl carbonate.[3][4] This reaction is an equilibrium process until the final, irreversible deprotonation of the product.[5] Several factors can disrupt this delicate balance.

  • Base Stoichiometry: The Claisen condensation requires a stoichiometric amount (at least 1 full equivalent) of base, not a catalytic amount. The product, a β-keto ester, is significantly more acidic (pKa ≈ 10-11) than the starting ketone or alcohol byproducts. The alkoxide base deprotonates the newly formed β-keto ester, creating a resonance-stabilized enolate.[6][7] This final, thermodynamically favorable deprotonation step drives the entire reaction equilibrium towards the product.[1][5] Using less than one equivalent of base will result in a poor yield as the equilibrium will not be sufficiently shifted.

  • Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Water will react with the strong base (e.g., sodium ethoxide, NaH) and can also hydrolyze the electrophile (diethyl carbonate) and the final product, leading to unwanted carboxylic acids and reduced yield.[8][9]

  • Choice of Base: The base must be strong enough to deprotonate the starting ketone but should not introduce competing side reactions. The ideal base is the sodium or potassium salt of the alcohol corresponding to the ester's alkoxy group (i.e., sodium ethoxide for ethyl esters).[1] Using hydroxide bases (like NaOH or KOH) will cause saponification (hydrolysis) of the ester starting material and product.[7][9]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. Toluene and THF are common choices that can be dried over sodium/benzophenone.[10]

    • Use freshly opened or properly stored anhydrous reagents. Sodium hydride (NaH) should be washed with dry hexane to remove mineral oil before use.[11]

  • Verify Base Stoichiometry and Type:

    • Carefully calculate and weigh at least 1.05 equivalents of a suitable base (e.g., sodium ethoxide).

    • If using sodium hydride (NaH), ensure it is of high purity and use a slight excess (1.1-1.2 equivalents).

    • Crucially, if your starting material is an ethyl ester, use sodium ethoxide as the base to prevent transesterification. [1]

  • Optimize Reaction Temperature:

    • Initial enolate formation is often performed at 0°C or room temperature.

    • The condensation reaction may require gentle heating (reflux in THF or toluene) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to track the consumption of the starting ketone.

Question 2: My main isolated product is a ketone, 1-(3,5-difluorophenyl)ethan-1-one, not the desired β-keto ester. What went wrong?

Short Answer: You are likely observing the result of hydrolysis of your β-keto ester product to a β-keto acid, followed by thermal decarboxylation during workup or purification.

Detailed Explanation: β-Keto esters are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ester to form a β-keto acid.[12][13] These β-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating in a process called decarboxylation.[14][15] The mechanism proceeds through a cyclic, six-membered transition state to yield an enol, which quickly tautomerizes to the more stable ketone.[15][16] This entire cascade can be inadvertently triggered during the aqueous acidic workup or by excessive heat during solvent evaporation or distillation.

Hydrolysis and Decarboxylation Pathway

G Product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Intermediate 3-(3,5-difluorophenyl) -3-oxopropanoic Acid (β-Keto Acid) Product->Intermediate Hydrolysis (H3O+ or OH- workup) SideProduct 1-(3,5-difluorophenyl)ethan-1-one (Ketone Byproduct) Intermediate->SideProduct Decarboxylation (Heat, Δ) CO2 Carbon Dioxide (CO2) Intermediate->CO2 G start Low Yield of β-Keto Ester check_water Were anhydrous conditions used? start->check_water check_base_qty Was >= 1 equivalent of base used? check_water->check_base_qty Yes remedy_water Action: Dry all reagents, solvents, and glassware. check_water->remedy_water No check_base_type Did the base's alkoxide match the ester? check_base_qty->check_base_type Yes remedy_base_qty Action: Repeat with >= 1.05 eq. of base. check_base_qty->remedy_base_qty No check_workup Was the workup performed cold & fast? check_base_type->check_workup Yes remedy_base_type Action: Use NaOEt for ethyl esters to prevent transesterification. check_base_type->remedy_base_type No remedy_workup Action: Use cold, dilute acid and avoid heat during purification. check_workup->remedy_workup No success Problem Solved check_workup->success Yes remedy_water->success remedy_base_qty->success remedy_base_type->success remedy_workup->success

Sources

Technical Support Center: Purification of Crude Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this valuable β-keto ester intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflow effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route, which is typically a Claisen condensation or a related acylation reaction. Common impurities include:

  • Unreacted Starting Materials: Such as 3,5-difluoroacetophenone and diethyl carbonate or ethyl acetate.

  • Side-Products: Byproducts from self-condensation of the starting materials.

  • Residual Base or Acid: Catalysts or quenching agents from the reaction workup.

  • Decomposition Products: β-keto esters can be susceptible to hydrolysis or decarboxylation under harsh conditions (e.g., high temperatures or extreme pH).

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are silica gel column chromatography and recrystallization.

  • Column Chromatography is excellent for separating the target compound from impurities with different polarities.[1]

  • Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[2]

Q3: My purified compound appears as a yellow or brown oil. What could be the cause?

A3: Discoloration often indicates the presence of impurities or degradation. Potential causes include:

  • Colored Byproducts: Formation of colored side-products during the synthesis.

  • Thermal Decomposition: β-keto esters can be sensitive to high temperatures, which might be encountered during solvent removal under high heat.

  • Air Oxidation: Some organic compounds can oxidize upon prolonged exposure to air.

To address this, you can try treating a solution of the crude product with activated charcoal before the final purification step to adsorb colored impurities.[3]

Q4: I am observing streaking of my compound on the TLC plate during analysis. What does this signify?

A4: Streaking on a TLC plate for a β-keto ester is often indicative of a few issues:

  • Compound Instability: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like β-keto esters.[4]

  • Keto-Enol Tautomerism: The inherent equilibrium between the keto and enol forms can sometimes lead to broadened spots or streaking.

  • Sample Overload: Applying too much sample to the TLC plate can also result in streaking.

To mitigate degradation on silica, you can consider deactivating the silica gel with a base like triethylamine.[4]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Guide 1: Column Chromatography Issues

Column chromatography is a powerful technique, but achieving optimal separation requires careful optimization.

  • Symptoms: Overlapping spots on TLC analysis of collected fractions; low purity of the isolated product confirmed by NMR or GC-MS.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System Polarity: The polarity of your eluent may not be optimal for resolving the compound from the impurity.

      • Solution: Methodically adjust the ratio of your polar and non-polar solvents (e.g., ethyl acetate and hexane). If the spots are too close, a shallower gradient or even isocratic elution with the optimized solvent system might be necessary.[4]

    • Column Overloading: Loading too much crude material can lead to broad bands and poor separation.

      • Solution: Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 50:1 for more challenging separations.[1]

    • Improper Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and poor separation.

      • Solution: Ensure the silica gel is packed as a uniform, bubble-free slurry. Gently tapping the column as the silica settles can help create a more homogenous packing.[1]

  • Symptoms: Appearance of new, more polar spots on the TLC analysis of later fractions; low overall yield of the desired product.

  • Possible Causes & Solutions:

    • Acid-Sensitivity of the β-keto Ester: Standard silica gel is slightly acidic and can catalyze the hydrolysis or decomposition of sensitive compounds.[4]

      • Solution 1: Deactivate the silica gel by preparing the slurry in your non-polar solvent containing a small amount (e.g., 0.5-1%) of triethylamine. This will neutralize the acidic sites on the silica surface.

      • Solution 2: Consider using a different stationary phase, such as neutral alumina, which may be more suitable for base-sensitive compounds.[5]

    • Prolonged Exposure to Silica: The longer the compound remains on the column, the greater the chance of degradation.

      • Solution: Use flash column chromatography with applied pressure to speed up the elution process.[5]

Guide 2: Recrystallization Challenges

Recrystallization can be an elegant and efficient purification method, but finding the right conditions is key.

  • Symptoms: Formation of a liquid layer (oil) at the bottom of the flask upon cooling, instead of solid crystals.

  • Possible Causes & Solutions:

    • Solution is Too Concentrated or Cooling is Too Rapid: If the solution is supersaturated to a great extent or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.

      • Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. Insulating the flask can promote slow cooling.[6]

    • Inappropriate Solvent Choice: The chosen solvent may not be ideal for crystallization.

      • Solution: Experiment with different single or mixed solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] For esters, solvent systems like hexane/ethyl acetate or hexane/acetone can be effective.[7]

  • Symptoms: The solution remains clear even after prolonged cooling in an ice bath.

  • Possible Causes & Solutions:

    • Solution is Not Supersaturated: Too much solvent may have been used, preventing the solution from becoming supersaturated upon cooling.

      • Solution 1: Evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.

      • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. The small scratches provide a surface for crystal nucleation.

      • Solution 3: Add a seed crystal of the pure compound, if available.

  • Symptoms: A very small amount of crystalline product is obtained after filtration.

  • Possible Causes & Solutions:

    • Compound has Significant Solubility in the Cold Solvent: This will result in a significant portion of your product remaining in the mother liquor.

      • Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. You can also try a different solvent in which the compound is less soluble at low temperatures.[2]

    • Too Much Solvent Was Used: Using an excessive amount of solvent to dissolve the crude product will lead to low recovery.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

    • Premature Crystallization: If a hot filtration step was performed to remove insoluble impurities, the product may have started to crystallize on the filter paper.

      • Solution: Use a pre-heated funnel and filter flask for hot filtrations, and add a slight excess of hot solvent before filtering to prevent premature crystallization.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline. The optimal solvent system should be determined by preliminary TLC analysis.

1. Preparation of the Column: a. Select a column of appropriate size. b. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[1] c. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). d. Pour the slurry into the column and allow the silica to settle into a compact bed. Ensure no air bubbles are trapped.[4] e. Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. c. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading".[8] d. Carefully add this powder as a uniform layer on top of the packed column.

3. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle air pressure to the top of the column to begin eluting the sample. c. Collect the eluate in fractions (e.g., 10-20 mL per fraction). d. If a gradient elution is used, gradually increase the proportion of the polar solvent (e.g., from 5% to 10% to 20% ethyl acetate in hexane).[4]

4. Analysis and Product Isolation: a. Monitor the separation by performing TLC analysis on the collected fractions. b. Combine the fractions containing the pure product. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[2] Common solvent systems to try include ethanol/water, hexane/ethyl acetate, or isopropanol.[9][10]

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent until the product just dissolves.[6]

3. Decolorization (if necessary): a. If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.[3] b. Perform a hot filtration through a pre-heated funnel to remove the charcoal and any other insoluble impurities.[2]

4. Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. c. Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of polarities.[5]
Mobile Phase Hexane/Ethyl AcetateGood balance of polarity for eluting β-keto esters.[8]
Initial Solvent Ratio 5-10% Ethyl Acetate in HexaneStart with low polarity to elute non-polar impurities first.
TLC Rf of Product ~0.25 - 0.35An optimal Rf for good separation on a column.[8]

Visualizations

Workflow for Method Selection

Purification Method Selection Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oil) RecrystallizationSuccess Successful? TryRecrystallization->RecrystallizationSuccess RecrystallizationSuccess->ColumnChromatography No PureProduct Pure Product RecrystallizationSuccess->PureProduct Yes ColumnChromatography->PureProduct

Caption: Decision tree for selecting the initial purification method.

Troubleshooting Column Chromatography

Column Chromatography Troubleshooting Start Poor Separation CheckTLC Analyze Fractions by TLC Start->CheckTLC Problem Identify Problem CheckTLC->Problem AdjustPolarity Adjust Eluent Polarity Problem->AdjustPolarity Spots Overlapping ReduceLoad Reduce Sample Load Problem->ReduceLoad Broad Bands DeactivateSilica Deactivate Silica Gel Problem->DeactivateSilica Degradation Observed

Caption: A logical approach to troubleshooting poor column chromatography results.

References

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl-3-(2-chloro-4,5-difluorophenyl)-3-oxopropionate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Zaslavskyi, D., et al. (2021). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

Sources

Removing byproducts from Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this key β-keto ester intermediate. We will address common challenges encountered during its synthesis and purification, providing field-proven insights and detailed protocols to ensure you achieve the highest possible purity for your downstream applications.

Section 1: Understanding Byproduct Formation (FAQs)

This section addresses the fundamental "why" behind common impurities. Understanding the origin of byproducts is the first step toward preventing their formation and devising an effective purification strategy.

Q1: What are the primary byproducts I can expect when synthesizing this compound via Claisen condensation?

A1: The synthesis, typically a Claisen condensation involving an acylation of 3,5-difluoroacetophenone, is robust but prone to several side reactions. The most common impurities are:

  • Unreacted Starting Materials: Primarily 3,5-difluoroacetophenone and the acylating agent (e.g., diethyl carbonate).

  • Hydrolysis & Decarboxylation Product: The target β-keto ester can hydrolyze to a β-keto acid, which is thermally unstable and readily decarboxylates, reverting to the starting ketone, 3,5-difluoroacetophenone.[1][2]

  • Self-Condensation Byproduct: If ethyl acetate is used as the acylating agent, it can undergo self-condensation in the presence of a strong base to form ethyl acetoacetate.[3][4][5]

  • Residual Solvents: Solvents used during the reaction (e.g., ethanol, THF) or workup (e.g., ethyl acetate, diethyl ether) may be retained in the final product.[6]

Q2: My post-reaction analysis (NMR/GC-MS) shows a significant amount of the starting 3,5-difluoroacetophenone, even after a long reaction time. What is happening?

A2: This is a classic and frequently encountered issue. While it could indicate an incomplete reaction, it is more often the result of product degradation during the workup phase. The mechanism involves two steps:

  • Hydrolysis: The ester group of your product is susceptible to hydrolysis under either acidic or basic aqueous conditions, forming the corresponding β-keto acid.[1][7]

  • Decarboxylation: β-keto acids are notoriously unstable. Upon gentle heating or even at room temperature in solution, they readily lose carbon dioxide (CO₂) to regenerate the starting ketone.[2][8]

This is why a carefully controlled quench and workup at low temperatures are critical to preserving your product.

Q3: How can I minimize the formation of these byproducts from the outset?

A3: A well-designed reaction setup is your best defense. Consider these points:

  • Choice of Acylating Agent: Use a non-enolizable acylating agent like diethyl carbonate or ethyl formate. This eliminates the possibility of reagent self-condensation.[9][10]

  • Stoichiometry of the Base: The Claisen condensation is an equilibrium reaction.[11] Use of a full equivalent of a strong, non-nucleophilic base (like sodium hydride or sodium ethoxide) is crucial. The base deprotonates the newly formed β-keto ester, which is more acidic than the starting materials, to form a stable enolate. This effectively removes the product from the equilibrium and drives the reaction to completion.[12]

  • Temperature Control: Maintain the recommended temperature throughout the addition of reagents and the reaction period to minimize side reactions.

  • Anhydrous Conditions: Water in the reaction mixture can consume the base and lead to hydrolysis of both the starting ester and the product.[13] Ensure all glassware is oven-dried and solvents are anhydrous.

Section 2: Troubleshooting and Purification Strategy

This section provides a problem-oriented approach to guide you from a specific experimental observation to a viable solution.

Problem: My crude product is a dark, viscous oil that won't solidify, and TLC analysis shows multiple spots.
  • Probable Cause: This indicates a complex mixture of your target compound, unreacted starting materials, and potentially self-condensation byproducts. The oily nature prevents direct crystallization.

  • Recommended Solution: Flash column chromatography is the most effective method for separating components in such a mixture. The polarity differences between the aromatic ketone, the target β-keto ester, and any potential self-condensation products are generally sufficient for good separation on silica gel.

Decision Workflow for Purification

The following diagram outlines a logical workflow for purifying your crude product.

G cluster_0 Crude Product Analysis cluster_1 Purification Path cluster_2 Final Product Start Crude Product after Aqueous Workup TLC Analyze by TLC Start->TLC Oil Predominantly Oily? TLC->Oil Chromatography Perform Flash Column Chromatography Oil->Chromatography Yes Recrystallize Attempt Recrystallization Oil->Recrystallize No (Solid/Semi-solid) Kugelrohr Distillation (Kugelrohr) For high-boiling impurities Chromatography->Kugelrohr Fractions still contain non-volatile impurities Final Pure Product Chromatography->Final Fractions are pure Recrystallize->Chromatography Fails / Oiling Out Recrystallize->Final Successful Kugelrohr->Final

Caption: Purification Strategy Decision Tree.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques.

Protocol 1: Optimized Aqueous Workup

The goal of the workup is to neutralize the reaction and remove inorganic salts and water-soluble impurities without causing product degradation.

  • Prepare Quench Solution: Before stopping your reaction, prepare a beaker containing a cold (0 °C) solution of 1M HCl. Use a volume roughly twice that of your reaction volume.

  • Quench Reaction: Slowly and carefully transfer the reaction mixture via cannula or pouring into the stirred, cold acid solution. Monitor the pH to ensure it is acidic (pH ~5-6). This step neutralizes the basic alkoxide and protonates the product enolate, minimizing base-catalyzed hydrolysis.[14]

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent was THF or ethanol, you may need to add a water-immiscible organic solvent like ethyl acetate or diethyl ether to achieve proper separation.

  • Extract: Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent to recover any dissolved product.

  • Wash: Combine all organic layers. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (to remove any remaining acid).

    • Water.

    • Saturated aqueous sodium chloride (brine) (to begin the drying process).

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, avoid excessive heat on the rotary evaporator (keep bath temp < 40 °C) to prevent decarboxylation.[2]

Protocol 2: Flash Column Chromatography

This is the primary method for purifying oily or highly impure samples.

  • Select Adsorbent and Solvent System:

    • Adsorbent: Standard silica gel (230-400 mesh) is typically effective.

    • Solvent System (Eluent): The polarity of the eluent is key. A gradient system is often best. Start with a low-polarity mixture and gradually increase the polarity. See the table below for starting points. Determine the optimal system using TLC beforehand.

Byproduct to Remove Suggested Starting Eluent System Rationale
3,5-difluoroacetophenone5-10% Ethyl Acetate in HexaneThe ketone is less polar than the β-keto ester product and will elute first.
Ethyl Acetoacetate15-25% Ethyl Acetate in HexaneThis byproduct is more polar than the starting ketone but typically has a similar polarity to the target product, requiring careful fractionation.
  • Pack the Column: Prepare a slurry of silica gel in your initial, low-polarity eluent and carefully pack your column.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For best resolution, adsorb the crude oil onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elute and Collect: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the fractions by TLC. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute your more polar target compound.

  • Combine and Concentrate: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

If your product is a solid or semi-solid, recrystallization is an excellent method for removing small amounts of impurities.

  • Solvent Screening: Test small aliquots of your crude material in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude product.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Reaction Pathway Visualization

Understanding the reaction context helps in anticipating byproducts. The following diagram illustrates the primary synthesis pathway and the origin points of key impurities.

reaction_pathway Ketone 3,5-Difluoro- acetophenone Reaction Claisen Condensation Ketone->Reaction Acyl Diethyl Carbonate Acyl->Reaction Base NaH or NaOEt Base->Reaction Product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Reaction->Product Byproduct1 Reverts to Ketone (Decarboxylation) Product->Byproduct1 Aqueous Workup (Hydrolysis)

Caption: Byproduct Formation in Claisen Condensation.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Toppr. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • Sarthaks eConnect. (2018, December 27). Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • ResearchGate. (2008). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Condensation of ethyl acetate - US2843622A.
  • Land of Chemistry. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 [Video]. YouTube. Retrieved from [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • Filo. (2023, November 3). Claisen condensation between diethyl phthalate and ethyl acetate followed.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • European Medicines Agency. (2019, August 9). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Technical Support Center: Decarboxylation of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acidic decarboxylation of ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific β-keto ester. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of 3',5'-difluoroacetophenone.[1][2][3][4]

I. Reaction Overview & Mechanism

The decarboxylation of this compound under acidic conditions is a fundamental transformation that yields 3',5'-difluoroacetophenone, a valuable intermediate in the synthesis of various pharmaceuticals.[3] The reaction proceeds via two key steps: acid-catalyzed hydrolysis of the ethyl ester to the corresponding β-keto acid, followed by the thermal decarboxylation of this unstable intermediate to afford the final ketone product and carbon dioxide.[5][6][7]

The presence of the β-carbonyl group is crucial as it facilitates the decarboxylation through a cyclic, six-membered transition state, which lowers the activation energy of the reaction.[8][9]

Reaction Mechanism Workflow

Decarboxylation Mechanism cluster_0 Step 1: Acid-Catalyzed Hydrolysis cluster_1 Step 2: Decarboxylation Start Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Protonation Protonation of carbonyl oxygen Start->Protonation H₃O⁺ Attack Nucleophilic attack by water Protonation->Attack H₂O Intermediate1 Tetrahedral intermediate Attack->Intermediate1 Proton_Transfer Proton transfer Intermediate1->Proton_Transfer Elimination Elimination of ethanol Proton_Transfer->Elimination Keto_Acid 3-(3,5-difluorophenyl) -3-oxopropanoic acid Elimination->Keto_Acid Cyclic_TS Cyclic Transition State Keto_Acid->Cyclic_TS Heat (Δ) Enol Enol Intermediate Cyclic_TS->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Product 3',5'-Difluoroacetophenone + CO₂ Tautomerization->Product

Caption: Acid-catalyzed hydrolysis followed by decarboxylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary product of the acidic decarboxylation of this compound?

The primary product is 3',5'-difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone.[1][2]

Q2: Why is an acidic condition necessary for this reaction?

Acidic conditions serve two main purposes. First, the acid catalyzes the hydrolysis of the ethyl ester to a carboxylic acid.[5][6] This resulting β-keto acid is the species that readily undergoes decarboxylation upon heating.[8][10]

Q3: Can I use other decarboxylation methods for this substrate?

Yes, other methods like Krapcho decarboxylation, which uses a salt (e.g., LiCl or NaCl) in a polar aprotic solvent like DMSO, can also be effective and may offer milder, near-neutral conditions.[11][12][13] This can be advantageous if your substrate is sensitive to strong acids or bases.[13]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a simple and effective method to track the disappearance of the starting material and the appearance of the product.[14]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the ethyl group signals from the starting material and the appearance of the methyl ketone signal in the product.[15]

  • Infrared (IR) Spectroscopy: Monitoring the disappearance of the broad carboxylic acid O-H stretch (if the intermediate is isolated) and the ester C=O stretch, and the appearance of the ketone C=O stretch can be informative.[16][17]

Q5: What is the expected yield for this reaction?

Yields can vary depending on the specific conditions used. However, with optimized protocols, yields are generally good to excellent. For similar acid-catalyzed decarboxylations of β-keto esters, yields in the range of 80-95% are often reported.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient reaction time or temperature. 2. Inadequate amount or concentration of acid catalyst. 3. Presence of excess water, which can hinder the reaction equilibrium.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC until the starting material is consumed. 2. Increase the concentration of the acid or use a stronger acid catalyst. 3. Use a Dean-Stark apparatus to remove water if the reaction is performed in a suitable solvent.
Formation of Side Products 1. Self-condensation of the product: The ketone product can undergo acid-catalyzed self-condensation at high temperatures. 2. Decomposition: Prolonged heating at very high temperatures can lead to decomposition of the starting material or product. 3. Incomplete Hydrolysis: If the initial hydrolysis step is incomplete, the remaining β-keto ester may undergo other side reactions.1. Use the minimum effective temperature for decarboxylation. Consider a two-step approach: hydrolysis at a lower temperature followed by decarboxylation. 2. Optimize the reaction time and temperature to avoid prolonged heating. 3. Ensure complete hydrolysis by monitoring with TLC before proceeding with decarboxylation.
Difficulty in Product Isolation 1. Emulsion formation during workup: The presence of acidic and basic species can lead to emulsions during extraction. 2. Product volatility: 3',5'-Difluoroacetophenone has some volatility and can be lost during solvent removal.1. Add a saturated solution of NaCl (brine) to break up emulsions. 2. Use a rotary evaporator at a reduced pressure and moderate temperature for solvent removal. Avoid using high vacuum or excessive heat.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Refer to the "Incomplete Reaction" section for solutions. 2. Purify the crude product by column chromatography or distillation to separate the product from the unreacted starting material.

IV. Detailed Experimental Protocol

This protocol provides a general guideline for the acid-catalyzed decarboxylation of this compound.

Materials and Reagents:
  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ethanol or Acetic Acid

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup Combine starting material, acid, and solvent. Reflux 2. Heating & Reflux Heat the mixture to reflux and monitor progress. Setup->Reflux Cooling 3. Cooling Cool the reaction mixture to room temperature. Reflux->Cooling Quenching 4. Quenching & Neutralization Carefully add to ice water and neutralize with NaHCO₃. Cooling->Quenching Extraction 5. Extraction Extract the product with an organic solvent. Quenching->Extraction Washing 6. Washing Wash the organic layer with water and brine. Extraction->Washing Drying 7. Drying Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Washing->Drying Filtration 8. Filtration Filter to remove the drying agent. Drying->Filtration Evaporation 9. Solvent Removal Concentrate under reduced pressure. Filtration->Evaporation Purification 10. Purification Purify by column chromatography or distillation. Evaporation->Purification Product Final Product: 3',5'-Difluoroacetophenone Purification->Product

Caption: Step-by-step experimental workflow for decarboxylation.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) with a mixture of an appropriate solvent (e.g., 3 parts ethanol or acetic acid) and an aqueous acid solution (e.g., 1 part 10-20% H₂SO₄ or concentrated HCl).

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude 3',5'-difluoroacetophenone by vacuum distillation or column chromatography on silica gel.

V. References

  • Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]

  • Krapcho Decarboxylation. Grokipedia. [Link]

  • Krapcho Decarboxylation. Chem-Station. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using the Agilent Cary 630 FTIR. Agilent. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. ResearchGate. [Link]

  • Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. [Link]

  • A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. ScienceDirect. [Link]

  • Decarboxylation. Chemistry Steps. [Link]

  • 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]

  • Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. [Link]

  • Method of Measuring Decarboxylation? : r/chemistry. Reddit. [Link]

  • Keto Acids and Esters - Oxygen Containing Compounds. MCAT Review. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]

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Improving the stability of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Welcome to the technical support guide for this compound (CAS 359424-42-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a β-keto ester, this compound exhibits specific sensitivities that require careful handling and storage to prevent degradation.[1][2] This guide provides in-depth answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a fluorinated aromatic β-keto ester. Its structure, featuring a reactive methylene group between two carbonyls, makes it a versatile building block in organic synthesis, particularly for creating complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[2]

The stability of this reagent is paramount for experimental reproducibility. Degradation can lead to the formation of impurities that reduce the yield of desired products, introduce contaminants that are difficult to separate, and cause inconsistencies in bioassays or other downstream applications.

Q2: What are the primary chemical pathways through which this compound degrades?

Like other β-keto esters, this compound is susceptible to two main degradation pathways, especially in the presence of water, acid, or base.[3]

  • Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding β-keto acid (3-(3,5-difluorophenyl)-3-oxopropanoic acid). This reaction is catalyzed by acidic or basic conditions.[4][5]

  • Decarboxylation: The resulting β-keto acid intermediate is thermally unstable and readily loses carbon dioxide (CO₂) to yield 3',5'-difluoroacetophenone.[6][7]

These two steps mean that a sample contaminated with moisture can, over time, accumulate significant amounts of 3',5'-difluoroacetophenone, a common impurity observed in aged material.

Q3: What are the ideal long-term storage conditions for this compound?

To minimize degradation and ensure a shelf life of years, adherence to strict storage protocols is essential. The recommendations below are synthesized from safety data sheets (SDS) for similar compounds and best practices for handling β-keto esters.

ParameterRecommendationRationale & Expert Insight
Temperature -20°C Freezing the material significantly slows the rate of all chemical degradation pathways. For short-term use (days to weeks), storage at 2-8°C is acceptable. Room temperature storage is not recommended.[8]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas prevents exposure to atmospheric moisture, which is the primary driver for hydrolysis.[9] This is the single most critical factor for long-term stability.
Container Amber Glass Vial with Tightly Sealed Cap The material should be stored in a tightly sealed container to prevent moisture ingress.[9] Amber glass is recommended to protect against potential, though less common, light-induced degradation.
Handling Use in a Glove Box or under Inert Atmosphere When aliquoting the material, do so under an inert atmosphere to prevent the introduction of moisture into the main stock bottle. Always use clean, dry syringes or spatulas.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter, providing the cause and actionable solutions.

Scenario 1: "My compound, which was a clear oil/low-melting solid, now appears yellow and has a different consistency. What happened?"
  • Probable Cause: This is a classic sign of degradation. The yellow color is likely due to the formation of small quantities of conjugated impurities or oligomeric side products resulting from the breakdown of the primary compound. The change in consistency often arises from the presence of the solid impurity 3',5'-difluoroacetophenone within the remaining liquid ester.

  • Actionable Solution:

    • Assess the Damage: Perform a quick quality check using Thin Layer Chromatography (TLC) or Proton NMR (¹H-NMR).

    • Decision: If the impurity level is minor (<5%), the material may be usable for non-critical steps, but be aware that yields may be lower. If the impurity level is significant, purification is required. For high-purity applications, discarding the degraded material and using a fresh lot is the safest option.

Scenario 2: "My ¹H-NMR spectrum is complex. I see the expected peaks for my product, but also a new singlet around 2.6 ppm and changes in the aromatic region. What am I seeing?"
  • Probable Cause: You are observing a mixture of your desired compound and its primary degradation product. The singlet at ~2.6 ppm corresponds to the methyl group of 3',5'-difluoroacetophenone. The aromatic region will also show a different splitting pattern for this impurity compared to the parent compound.

  • Actionable Solution:

    • Confirm Identity: Compare your spectrum to a reference spectrum of 3',5'-difluoroacetophenone if available.

    • Quantify: Use the integration of the distinct peaks (e.g., the ethyl ester's CH₂ quartet vs. the acetophenone's CH₃ singlet) to estimate the percentage of degradation.

    • Purify if Necessary: If the material must be used, it can be repurified. See the protocol below.

Workflow for Troubleshooting Compound Degradation

Caption: Decision workflow for handling suspected degradation.

Part 3: Experimental Protocols

Protocol 1: Rapid Quality Assessment by TLC

This protocol allows for a quick visual check of purity.

  • Prepare TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).

  • Prepare Sample: Dissolve a small amount (~1 mg) of the compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • Spot Plate: Spot your compound alongside a reference standard if available.

  • Develop Plate: Use a mobile phase that gives the main spot an Rf value of ~0.3-0.5. A good starting point is 20-30% ethyl acetate in hexanes.

  • Visualize: View the plate under UV light (254 nm). The parent β-keto ester and the 3',5'-difluoroacetophenone impurity should appear as distinct spots. The acetophenone is typically less polar and will have a higher Rf value.

Protocol 2: Purification of Degraded Material by Column Chromatography

This method can be used to remove 3',5'-difluoroacetophenone and other impurities.

  • Prepare Slurry: Adsorb the degraded oil onto a small amount of silica gel.

  • Pack Column: Dry pack a glass column with silica gel. The amount should be approximately 50-100 times the weight of the compound to be purified. Wet the column with hexanes.

  • Load Sample: Carefully add the silica-adsorbed sample to the top of the column.

  • Elute: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • The less polar 3',5'-difluoroacetophenone impurity will elute first.

  • Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 15-20% ethyl acetate in hexanes) to elute the desired this compound.

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Store Properly: Immediately place the purified, solvent-free material in a clean, dry, amber vial, flush with argon or nitrogen, seal tightly, and store at -20°C.

Chemical Degradation Pathway Visualization

DegradationPathway Parent Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Intermediate 3-(3,5-difluorophenyl) -3-oxopropanoic Acid (Unstable Intermediate) Parent->Intermediate + H₂O (Hydrolysis) Degradant 3',5'-Difluoroacetophenone (Impurity) Intermediate->Degradant - CO₂ (Heat) (Decarboxylation) CO2 CO₂

Caption: Primary degradation pathway of the β-keto ester.

References

  • Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis. [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis and Decarboxylation. [Link]

  • La Salle University. (n.d.). Ethyl acetoacetate reactions. [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. [Link]

  • PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. [Link]

  • Google Patents. (n.d.). US5965767A - Beta ketoester compositions and method of manufacture.
  • Bhowmik, D., & Ali, A. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13324. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • ResearchGate. (n.d.). Mastering β-keto esters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

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Troubleshooting low conversion in the synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we will delve into common issues, provide scientifically-grounded troubleshooting advice, and answer frequently asked questions to help you achieve optimal yields and purity.

Troubleshooting Guide: Low Conversion and Side Product Formation

The synthesis of this compound, a valuable intermediate in medicinal chemistry[1], is typically achieved through a Claisen condensation reaction.[2][3][4] While theoretically straightforward, this reaction can be prone to low conversion rates and the formation of unwanted byproducts. This section addresses the most common problems encountered in the laboratory.

Question: Why is my yield of this compound consistently low?

Low yields in a Claisen condensation are often multifactorial. Let's break down the potential causes, from reagents to reaction conditions.

Potential Cause 1: Inactive or Inappropriate Base

The choice and quality of the base are critical in a Claisen condensation.[4] The base must be strong enough to deprotonate the α-carbon of ethyl acetate, forming the reactive enolate, but not so strong that it promotes unwanted side reactions.

  • Insight: Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is crucial to use a fresh, anhydrous source of sodium ethoxide. Exposure to moisture will convert it to sodium hydroxide, which can saponify (hydrolyze) the ester starting material and the desired β-keto ester product.[5][6]

  • Troubleshooting Steps:

    • Verify Base Quality: Use freshly opened sodium ethoxide or prepare it in situ from sodium metal and absolute ethanol under an inert atmosphere.

    • Consider Alternative Bases: Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective and may increase yields.[7] However, these require stringent anhydrous and inert atmosphere techniques. Magnesium ethoxide is another alternative that can act as a strong base for enolate formation.[8]

Potential Cause 2: Suboptimal Reaction Temperature

Temperature control is a delicate balance in this synthesis.

  • Insight: The initial deprotonation of ethyl acetate is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. However, the subsequent condensation may require warming to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Optimize Temperature Profile: Begin the reaction at 0 °C for the base addition and enolate formation. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature.

Potential Cause 3: Presence of Water

Water is the enemy of a successful Claisen condensation.

  • Insight: As mentioned, water will react with the strong base and can also hydrolyze the ester functional groups.

  • Troubleshooting Steps:

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

    • Anhydrous Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are suitable, or solvents can be dried using standard laboratory procedures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Potential Cause 4: Incorrect Stoichiometry

The ratio of reactants is crucial for driving the reaction to completion.

  • Insight: The Claisen condensation is an equilibrium reaction. To favor product formation, a stoichiometric amount of base is required.[3][4] This is because the final step of the mechanism involves the deprotonation of the β-keto ester product, which is more acidic than the starting ester, thus driving the equilibrium forward.[3][4]

  • Troubleshooting Steps:

    • Use at Least One Equivalent of Base: Ensure you are using at least a full equivalent of a strong base relative to the limiting reagent.

Question: I am observing significant amounts of 3,5-difluoroacetophenone in my crude product. What is causing this?

The presence of 3,5-difluoroacetophenone, a fluorinated acetophenone[9], suggests that the acylation of the ethyl acetate enolate is not the only reaction occurring.

Potential Cause: Competing Self-Condensation of Ethyl Acetate

  • Insight: If the rate of enolate formation from ethyl acetate is significantly faster than its reaction with the 3,5-difluorophenyl ester, the enolate can react with another molecule of ethyl acetate, leading to the formation of ethyl acetoacetate.

  • Troubleshooting Steps:

    • Slow Addition of Electrophile: Add the 3,5-difluorobenzoyl chloride or other acylating agent slowly to the pre-formed enolate solution at a low temperature. This ensures that the concentration of the electrophile is always low, favoring the cross-condensation over self-condensation.

    • Pre-form the Enolate: As suggested in some forums for similar reactions, pre-stirring the ethyl acetate with the base before adding the electrophile can ensure complete enolate formation before the acylation step begins.

Frequently Asked Questions (FAQs)

What is the role of the acid quench in the work-up?

The addition of a mild acid (e.g., dilute hydrochloric acid or acetic acid) in the final step serves two purposes.[4] First, it neutralizes any remaining strong base.[4] Second, and more importantly, it protonates the enolate of the β-keto ester product, which is formed as a salt during the reaction, to yield the final neutral product.[4]

Can I use a different ester instead of ethyl acetate?

Yes, other esters with α-hydrogens can be used.[2] However, the choice of base should correspond to the alkoxy group of the ester to avoid transesterification, which would lead to a mixture of products.[4] For example, if using methyl acetate, sodium methoxide would be the appropriate base.

My product seems to be degrading during purification. What can I do?

The β-keto ester product can be susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.

  • Purification Recommendations:

    • Extraction: Use a mild acid for the work-up and be mindful of the pH.

    • Chromatography: If column chromatography is necessary, consider using a less acidic silica gel or deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.

    • Distillation: If purifying by distillation, perform it under reduced pressure to keep the temperature as low as possible.

Experimental Workflow and Diagrams

General Experimental Protocol for this compound Synthesis

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary.

Step Procedure Key Considerations
1. Reagent Preparation To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous ethanol.Ensure all reagents and solvents are anhydrous.
2. Base Formation (Optional) If preparing sodium ethoxide in situ, add sodium metal portion-wise to the ethanol at 0 °C.This is a highly exothermic and potentially hazardous reaction. Exercise extreme caution.
3. Enolate Formation Cool the solution of sodium ethoxide in ethanol to 0 °C. Slowly add ethyl acetate via the dropping funnel.Maintain a low temperature to control the reaction.
4. Acylation After stirring for 30-60 minutes, slowly add a solution of 3,5-difluorobenzoyl chloride in an anhydrous solvent (e.g., THF or diethyl ether).Slow addition is crucial to minimize side reactions.
5. Reaction Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is indicated by TLC or GC-MS.
6. Quenching Cool the reaction mixture to 0 °C and slowly add a dilute aqueous acid (e.g., 1M HCl) until the pH is slightly acidic.
7. Extraction Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
8. Washing & Drying Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
9. Purification Concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.Avoid excessive heat to prevent product degradation.
Reaction Mechanism and Troubleshooting Logic

The following diagrams illustrate the key steps of the Claisen condensation and the logic behind troubleshooting common issues.

Claisen_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_nucleophilic Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination cluster_protonation Step 4: Protonation Ethyl Acetate Ethyl Acetate Enolate Enolate Ethyl Acetate->Enolate  NaOEt Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate  + 3,5-Difluorobenzoyl  Chloride Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate  - OEt- Final Product Final Product Product Enolate->Final Product  H+ Work-up

Caption: Key steps in the Claisen condensation mechanism.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inactive Base Inactive Base Low Yield->Inactive Base Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Presence of Water Presence of Water Low Yield->Presence of Water Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Use Fresh/Anhydrous Base Use Fresh/Anhydrous Base Inactive Base->Use Fresh/Anhydrous Base Optimize Temperature Profile Optimize Temperature Profile Suboptimal Temperature->Optimize Temperature Profile Use Anhydrous Conditions Use Anhydrous Conditions Presence of Water->Use Anhydrous Conditions Use Stoichiometric Base Use Stoichiometric Base Incorrect Stoichiometry->Use Stoichiometric Base

Caption: Troubleshooting logic for low reaction yield.

References

  • Vertex AI Search. (2017).
  • Vertex AI Search. (2024).
  • Sigma-Aldrich. 3,5-Difluoroacetophenone 97.
  • Sigma-Aldrich. 3,5-Difluoroacetophenone 97 123577-99-1.
  • BYJU'S.
  • Chemistry LibreTexts. (2024). 23.
  • Wikipedia.
  • YouTube. (2021).
  • Chemistry LibreTexts. (2024). 23.
  • Salispharm. (2024).
  • Wikipedia.
  • Physics Wallah.
  • Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • ResearchGate. Effect of solvent on the acylation reaction. | Download Scientific Diagram.
  • Chem-Impex. 3',5'-Difluoroacetophenone.
  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros.
  • ChemicalBook. ethyl 3-(2,6-difluorophenyl)
  • J&K Scientific LLC. 3',5'-Difluoroacetophenone | 123577-99-1.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2020).
  • Organic Syntheses Procedure.
  • Sciencemadness Discussion Board. (2016). Claisen Reaction.
  • Chemical Synthesis Database. (2025). ethyl 3-(2,4-dichloro-5-fluorophenyl)
  • YouTube. (2017).
  • AK Lectures.
  • Quick Company.
  • YouTube. (2018).
  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)
  • ChemicalBook. (2025). ethyl 3-(2,6-difluorophenyl)
  • MedChemExpress. Ethyl 3-(4-fluorophenyl)
  • BLDpharm. 58101-23-8|Ethyl 3-(2,4-difluorophenyl)
  • Sigma-Aldrich. Ethyl 3-(3,5-difluorophenyl)
  • ElectronicsAndBooks. Organic Preparations and Procedures International AN ALTERNATIVE SYNTHESIS OF ETHYL 3-(2-CHLORO-4,5- DIFLUOROPHENYL).
  • Google Patents.
  • ResearchGate. (2025). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF.

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Technical Support Guide: Base Selection for the Claisen Condensation of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in medicinal chemistry and materials science. Its synthesis is most reliably achieved via a crossed Claisen condensation. The success of this reaction—in terms of yield, purity, and scalability—is critically dependent on the appropriate selection and handling of the base. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions for researchers utilizing this synthetic transformation.

Core Synthesis Pathway: A Crossed Claisen Condensation

The target molecule is synthesized through a crossed Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[1][2] In this specific case, the reaction occurs between 3',5'-difluoroacetophenone and diethyl carbonate. The base deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl of diethyl carbonate. The subsequent elimination of an ethoxide ion yields the desired product.[3]

Claisen_Condensation_Mechanism Ketone 3',5'-Difluoroacetophenone Enolate Nucleophilic Enolate Intermediate Ketone->Enolate Ester Diethyl Carbonate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Base Strong Base (e.g., NaH) Base->Ketone Deprotonation (Step 1) Enolate->Ester Nucleophilic Attack (Step 2) Product_Enolate Product Enolate (Resonance Stabilized) Tetrahedral->Product_Enolate Elimination of Ethoxide (Step 3) Workup Acidic Workup (e.g., aq. HCl) Product_Enolate->Workup Protonation (Final Step) Product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Workup->Product

Caption: Synthesis of the target β-keto ester via crossed Claisen condensation.

Troubleshooting and Frequently Asked Questions (FAQs)
Q1: Which base is optimal for this synthesis and why?

For this specific transformation, Sodium Hydride (NaH) is the recommended base. Here’s the rationale:

  • Irreversible Deprotonation: NaH is a non-nucleophilic, strong base that irreversibly deprotonates the α-carbon of the 3',5'-difluoroacetophenone.[4] This drives the formation of the enolate, which is crucial since the α-protons of ketones are less acidic than those of the final β-keto ester product.[5]

  • Avoidance of Side Reactions: Unlike alkoxide bases (e.g., sodium ethoxide), NaH does not introduce competing nucleophiles into the reaction. Using sodium ethoxide (NaOEt) could lead to reversible enolate formation and potential self-condensation of the diethyl carbonate, although this is less likely. More importantly, using an alkoxide that doesn't match the ester (e.g., using sodium methoxide with diethyl carbonate) would cause transesterification, leading to a mixture of products.[6][7] While NaOEt could be used, NaH generally provides a more forceful and cleaner reaction profile for this specific crossed condensation.[3]

Q2: My reaction yield is low or zero. What are the most likely base-related issues?

Low or no yield in a Claisen condensation is a common problem, often traced back to the base or reaction conditions.[8][9]

  • Inactive Base: Sodium hydride is extremely sensitive to moisture.[4][8] If it has been improperly stored or handled, it will react with atmospheric moisture and become inactive. Always use fresh, finely powdered NaH from a newly opened container or a properly stored sealed container.

  • Insufficient Base Strength: While NaH is very strong, using a weaker base like an alkoxide in a suboptimal solvent can lead to a low equilibrium concentration of the enolate, stalling the reaction.[6]

  • Wet Reagents or Solvents: Any trace of water or protic solvents (like ethanol) will quench the NaH before it can deprotonate the ketone.[8] All solvents (e.g., THF, diethyl ether, or diethyl carbonate itself) must be rigorously dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Stoichiometry: The Claisen condensation requires a full stoichiometric equivalent of the base, not a catalytic amount. This is because the final β-keto ester product is more acidic (pKa ≈ 11-12) than the starting ketone (pKa ≈ 19-20) and is deprotonated by the base. This final, thermodynamically favorable acid-base reaction drives the entire equilibrium toward the product.[1][10][11]

Troubleshooting_Tree Problem Low or No Yield Cause1 Inactive Base? Problem->Cause1 Cause2 Wet Conditions? Problem->Cause2 Cause3 Incorrect Stoichiometry? Problem->Cause3 Cause4 Low Reactivity? Problem->Cause4 Sol1 Use fresh NaH from a sealed container. Cause1->Sol1 Yes Sol2 Thoroughly dry all solvents and glassware. Run under N2/Ar. Cause2->Sol2 Yes Sol3 Use at least 1.0-1.1 equivalents of strong base. Cause3->Sol3 Yes Sol4 Increase reaction time or gently heat the mixture. Cause4->Sol4 Yes

Caption: A decision tree for troubleshooting low-yield Claisen condensations.

Q3: Why is a full equivalent of base necessary?

This is a cornerstone of the Claisen condensation mechanism. The overall equilibrium of the condensation (Steps 1-3 in the mechanism diagram) is not strongly favorable.[6] However, the β-keto ester product has highly acidic α-protons (pKa ≈ 11-12) because the negative charge of its conjugate base (the enolate) is delocalized over two carbonyl groups.[12] A strong base, like the ethoxide generated or NaH itself, will readily and irreversibly deprotonate this product.[6][10] According to Le Châtelier's principle, removing the product by converting it into its enolate salt drives the reaction equilibrium to completion, ensuring a high yield.[10] An acidic workup in the final step is required to protonate this enolate and isolate the neutral β-keto ester.[13][14]

Q4: What are the primary safety concerns when using Sodium Hydride (NaH)?

Sodium hydride is a dangerously reactive chemical that requires careful handling.[4]

  • Flammability: NaH reacts violently with water, including atmospheric moisture, to release hydrogen gas (H₂), which is highly flammable and can ignite spontaneously.[15] All reactions must be conducted under a dry, inert atmosphere.

  • Caustic Nature: NaH is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Quenching: Never quench a reaction containing excess NaH with water directly. A safer method is to slowly add a protic solvent like isopropanol or ethanol at a controlled temperature (e.g., 0 °C) to safely consume the excess hydride before aqueous workup.

Comparative Analysis of Potential Bases
BasepKa (Conjugate Acid)Typical SolventAdvantagesDisadvantages & Common Issues
Sodium Hydride (NaH) ~36 (for H₂)[16]Aprotic (THF, Diethyl Ether)Irreversible deprotonation drives reaction; non-nucleophilic; high yields.[3][4]Highly moisture-sensitive; flammable; requires strict anhydrous and inert conditions.[8][15]
Sodium Ethoxide (NaOEt) ~16 (for EtOH)[17]Ethanol, THFMilder and less hazardous than NaH; can be prepared in situ.[18]Reversible deprotonation can lead to lower yields; reaction may require longer times or heat; must match the ester's alcohol component to avoid transesterification.[6][10]
Potassium tert-Butoxide (KOtBu) ~18 (for t-BuOH)THF, t-BuOHStrong, sterically hindered base; can favor kinetic enolate formation.Can promote elimination side reactions in other contexts; more expensive than NaOEt.
Lithium Diisopropylamide (LDA) ~36 (for Diisopropylamine)[16]THFVery strong, non-nucleophilic base; excellent for kinetic enolate formation.[1]Not typically used in classic Claisen condensations as it can also deprotonate the electrophilic ester partner, leading to complications.[1]
Validated Experimental Protocol

This protocol is adapted from established procedures for analogous crossed Claisen condensations.[3]

Materials:

  • 3',5'-Difluoroacetophenone

  • Diethyl Carbonate (anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Diethyl Ether or THF

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware under vacuum. Assemble under N2 atmosphere. B 2. Wash NaH (1.1 eq) with anhydrous hexane to remove mineral oil. A->B C 3. Suspend washed NaH in anhydrous diethyl carbonate. B->C D 4. Cool suspension to 0 °C. C->D E 5. Add 3',5'-difluoroacetophenone (1.0 eq) dropwise as a solution in diethyl carbonate. D->E F 6. Allow to warm to room temperature. Stir for 12-24 hours. E->F G 7. Monitor reaction progress by TLC. F->G H 8. Cool to 0 °C and carefully quench with isopropanol, then water. G->H I 9. Acidify with 1 M HCl to pH ~5-6. H->I J 10. Extract with diethyl ether (3x). I->J K 11. Wash combined organic layers with brine. J->K L 12. Dry over MgSO4, filter, and concentrate under reduced pressure. K->L M 13. Purify crude product via vacuum distillation or column chromatography. L->M

Caption: Step-by-step workflow for the synthesis of this compound.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Suspend the NaH in anhydrous diethyl carbonate.

  • Reactant Addition: Cool the stirred suspension to 0 °C using an ice bath. Dissolve 3',5'-difluoroacetophenone (1.0 eq) in anhydrous diethyl carbonate and add it dropwise to the NaH suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of isopropanol to consume any unreacted NaH, followed by the slow addition of water.

  • Acidification and Extraction: Acidify the aqueous mixture to a pH of ~5-6 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the final product.

References
  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds.
  • YouTube. (2020, March 11). Examples of Synthesis using the Claisen Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
  • Master Organic Chemistry. (2010, September 29). How To Use a pKa Table. Retrieved from [Link]

  • Química Organica.org. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds. Retrieved from [Link]

  • Fiveable. (n.d.). The Claisen Condensation Reaction | Organic Chemistry Class Notes. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 3). pKa values and basicity. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

  • YouTube. (2019, January 16). Carbonyl alkylations with the Claisen condensation. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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Anhydrous reaction conditions for Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Anhydrous Reaction Conditions for Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Synthesis: A Technical Support Guide

Introduction for the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. As researchers and drug development professionals, we understand that precision, reproducibility, and yield are paramount in your work. The synthesis of this β-keto ester, a valuable intermediate, is typically achieved via a crossed Claisen condensation—a powerful C-C bond-forming reaction that is notoriously sensitive to reaction conditions, especially moisture.[1][2][3]

This guide is structured to provide not just protocols, but a deeper understanding of the causality behind each experimental choice. It is divided into a proactive Troubleshooting Guide to address specific issues you may encounter and a comprehensive FAQ Section to solidify your foundational knowledge. Our goal is to empower you to navigate the complexities of this synthesis with confidence and scientific integrity.

Troubleshooting Guide: Anhydrous Synthesis

This section addresses common problems encountered during the synthesis. The format is designed to help you quickly diagnose and resolve experimental hurdles.

Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the primary causes?

Low yield is the most common issue and almost always traces back to compromised anhydrous conditions or suboptimal reagent stoichiometry.

Primary Cause: Moisture Contamination Water reacts destructively in a Claisen condensation in two ways:

  • Consumption of the Base: The alkoxide base (e.g., sodium ethoxide) is highly basic and will preferentially react with any trace water, quenching it before it can deprotonate the ester to form the necessary enolate.[4][5]

  • Hydrolysis (Saponification): Water can hydrolyze both the starting material esters and the final β-keto ester product, especially under basic conditions, leading to the formation of carboxylate salts.[4][5][6]

Solutions & Protocols:

  • Rigorous Glassware Preparation: Glass surfaces are hygroscopic and adsorb a film of water.[7]

    • Protocol: Dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours (overnight is ideal). Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).[7] For immediate use, flame-drying the assembled apparatus under vacuum is an effective alternative.[7]

  • Ensuring Anhydrous Solvents and Reagents: Commercial "anhydrous" solvents can degrade over time. It is best practice to dry and store them properly.

    • Protocol: Dry solvents over an appropriate drying agent for at least 24 hours.[7][8] Molecular sieves (3Å or 4Å) are a safe and effective option for many solvents.[7][8][9] Liquid reagents can also be dried over molecular sieves. Solid reagents should be stored in a desiccator.[7]

SolventRecommended Drying Agent/MethodKey Considerations
Tetrahydrofuran (THF) Distill from sodium/benzophenone ketylThe deep blue/purple color of the ketyl radical indicates anhydrous conditions.[8][10]
Diethyl Ether Distill from sodium/benzophenone ketylSimilar to THF, a persistent blue color indicates dryness.[8][10]
Toluene Distill from sodium or calcium hydride (CaH₂)Use caution with reactive metal hydrides.
Ethanol Distill from magnesium turnings activated with iodineThis forms magnesium ethoxide, which consumes residual water.[8]
  • Maintaining an Inert Atmosphere:

    • Protocol: Throughout the entire reaction setup, reagent addition, and reaction period, maintain a positive pressure of dry nitrogen or argon using a bubbler or balloon system. This prevents atmospheric moisture from entering the reaction vessel.[7]

Secondary Cause: Insufficient Base The Claisen condensation is an equilibrium-driven process. The final step, the deprotonation of the newly formed β-keto ester, is thermodynamically favorable and drives the reaction to completion.[3][6]

  • Solution: A full stoichiometric equivalent of the base is required to deprotonate the product. Using catalytic amounts of base will result in very low yields.[3][5]

Q2: I'm observing a significant side product, which I suspect is ethyl acetoacetate. How can I minimize its formation?

This is a classic issue in crossed Claisen condensations. The formation of ethyl acetoacetate is due to the self-condensation of ethyl acetate.

Cause: If the concentration of the ethyl acetate enolate is allowed to build up, it will react with another molecule of ethyl acetate instead of the desired non-enolizable ester (ethyl 3,5-difluorobenzoate).

Solution: Controlled Addition The key is to control the relative concentrations of the reactants.

  • Protocol: Prepare a solution of the base and the non-enolizable ester (ethyl 3,5-difluorobenzoate) in your anhydrous solvent. Then, add the enolizable ester (ethyl acetate) slowly and dropwise to this mixture.[11] This strategy ensures that the ethyl acetate enolate is formed in low concentrations and reacts immediately with the abundant ethyl 3,5-difluorobenzoate, minimizing self-condensation.

Experimental Workflow & Troubleshooting Diagrams

Anhydrous_Reaction_Setup cluster_setup Anhydrous Reaction Apparatus cluster_reagents Reagents flask Round-Bottom Flask (Oven or Flame-Dried) condenser Reflux Condenser (Dried) flask->condenser bubbler Oil Bubbler (Positive Pressure) condenser->bubbler Outlet add_funnel Addition Funnel (Dried) add_funnel->flask base Sodium Ethoxide + Ethyl 3,5-difluorobenzoate in Anhydrous Solvent gas_inlet N₂ / Ar Inlet gas_inlet->flask enolizable Ethyl Acetate (Anhydrous) enolizable->add_funnel Slow, Dropwise Addition

Caption: Standard apparatus for maintaining anhydrous and inert reaction conditions.

Troubleshooting_Flowchart start Low Product Yield q1 Check Anhydrous Technique start->q1 q2 Review Reagent Stoichiometry q1->q2 Yes sol1 Re-dry Glassware (Oven/Flame) Dry Solvents/Reagents Ensure Inert Atmosphere q1->sol1 No q3 Analyze for Side Products q2->q3 Yes sol2 Use ≥1 Equivalent of Base Ensure Purity of Base q2->sol2 No sol3 Add Ethyl Acetate Slowly to Reaction Mixture q3->sol3 Self-Condensation Product Observed

Caption: A logical workflow for troubleshooting low yields in the Claisen condensation.

Frequently Asked Questions (FAQs)

Q3: What is the reaction mechanism, and why is the choice of base so important?

The synthesis proceeds via a crossed Claisen condensation .[3][11]

Mechanism Steps:

  • Enolate Formation: A strong base, sodium ethoxide (NaOEt), removes an acidic α-proton from ethyl acetate to form a nucleophilic enolate ion.[1][3][5]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 3,5-difluorobenzoate, forming a tetrahedral intermediate.[2][5][12]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl bond and eliminating an ethoxide ion as a leaving group.[5][12] This forms the β-keto ester product.

  • Deprotonation (Driving Force): The newly formed product has acidic protons on the methylene group between the two carbonyls. The ethoxide base readily removes one of these protons to form a highly resonance-stabilized enolate. This final, irreversible deprotonation step drives the entire reaction equilibrium toward the product.[3][6][11]

  • Protonation (Workup): An acidic workup (e.g., with dilute HCl) is required at the end of the reaction to neutralize the enolate and any remaining base, yielding the final neutral product.[3][13]

Choice of Base: The base must be strong enough to deprotonate the ester but must not cause unwanted side reactions.[3]

  • Correct Base (Sodium Ethoxide): When using ethyl esters, sodium ethoxide is the ideal base. If it attacks the ester carbonyl, the leaving group is also ethoxide, resulting in no net reaction (transesterification is avoided).[3][4][6]

  • Incorrect Base (Sodium Hydroxide): Using NaOH will lead to irreversible hydrolysis (saponification) of the ester starting materials and product to form carboxylate salts, killing the desired reaction.[4][5][6]

  • Incorrect Base (Sodium Methoxide): Using NaOMe with ethyl esters will lead to transesterification, resulting in a mixture of methyl and ethyl esters in both the starting materials and products, complicating purification.[4][6]

Q4: How can I monitor the reaction's progress effectively?

Monitoring the reaction is crucial for determining completion and identifying potential issues. Several techniques are suitable.[14]

TechniquePrinciple & ApplicationAdvantagesDisadvantages
TLC (Thin-Layer Chromatography) Separation based on polarity. Allows visualization of the disappearance of the starting ester and appearance of the more polar β-keto ester product.Simple, fast, and inexpensive for qualitative analysis.[14]Lower sensitivity and resolution; primarily qualitative.[14]
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds and provides mass information for identification. Can quantify the consumption of starting materials and formation of the product.High sensitivity and selectivity; provides structural information on by-products.[15]Requires more complex sample preparation and instrumentation.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information. Can be used to monitor the disappearance of characteristic signals from starting materials and the appearance of new signals from the product (e.g., the singlet for the methylene protons in the product).Highly quantitative and structurally informative.[15] Can be used for in situ monitoring.[14]High cost and requires specialized equipment.

Recommended Protocol (TLC):

  • Prepare a TLC plate with three lanes: starting material (ethyl 3,5-difluorobenzoate), co-spot (starting material + reaction mixture), and reaction mixture.[14]

  • At regular intervals, withdraw a small aliquot from the reaction, quench it in a vial containing a drop of dilute acid and ethyl acetate, and spot it on the plate.

  • Develop the plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Visualize under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[14]

Q5: What is the standard workup and purification procedure for this product?

After the reaction is complete (as determined by monitoring), a careful workup and purification are necessary to isolate the final product.

Workup Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a dilute aqueous acid (e.g., 1M HCl) to quench the reaction and neutralize the enolate until the solution is acidic (pH ~5-6).[16]

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volume of aqueous layer).[16]

  • Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[16][17]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[17]

Purification Protocol: The crude product, often an oil, will likely contain minor impurities.

  • Vacuum Distillation: For thermally stable compounds, this is an effective method for purification on a larger scale.[16][18]

  • Flash Column Chromatography: This is the most common method for high-purity isolation in a research setting.[17]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase to elute the product.[17]

References
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved from [Link]

  • Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzoate. (2023). Filo. Retrieved from [Link]

  • Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solvent Drying and Drying Agents. (n.d.). Delloyd's Lab-Tech Chemistry Resource. Retrieved from [Link]

  • Drying Solvents. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. (n.d.). Synfacts. Retrieved from [Link]

  • Drying solvents. (2023). Sciencemadness Wiki. Retrieved from [Link]

  • Solvent drying. (n.d.). Slideshare. Retrieved from [Link]

  • Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). University of Babylon. Retrieved from [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. (n.d.). ResearchGate. Retrieved from [Link]

  • What is Magnesium Ethoxide Used For? (2024). Salispharm. Retrieved from [Link]

  • Claisen condensation. (n.d.). Fiveable. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]

  • Method for preparing acyclic beta keto ester. (n.d.). Google Patents.
  • Claisen Reaction. (2016). Sciencemadness Discussion Board. Retrieved from [Link]

  • The Acylation of β-Keto Ester Dianions. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Claisen and Cross Claisen Condensation Reaction & Mechanism. (2017). YouTube. Retrieved from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Preparation method for synthesis of ethyl 3-ethoxypropionate. (n.d.). Google Patents.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PubMed Central. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

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Technical Support Center: Column Chromatography Purification of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. The unique chemical nature of this β-keto ester, featuring a difluorinated aromatic ring, presents specific challenges in column chromatography. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure a successful and efficient purification process.

I. Core Concepts & Initial Considerations

Before initiating the purification, it is critical to understand the specific chemical properties of this compound that influence its chromatographic behavior.

  • Polarity: The presence of two fluorine atoms and two carbonyl groups imparts significant polarity to the molecule. This dictates the choice of a moderately polar solvent system for elution.

  • Keto-Enol Tautomerism: Like other β-keto esters, this compound can exist in equilibrium between its keto and enol forms. This phenomenon can lead to band broadening or tailing on the column. Using less polar solvent systems can help favor one tautomer, leading to sharper peaks.[1]

  • Acidity of Silica Gel: Standard silica gel is slightly acidic. This can sometimes cause degradation of sensitive compounds.[1] While this compound is generally stable, if degradation is suspected, using a deactivated or neutral stationary phase is a viable alternative.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Standard flash-grade silica gel (230-400 mesh) is the most common and effective stationary phase for this purification.[3][4] It provides a good balance between resolution and flow rate. For separations that prove difficult, a higher-grade silica (e.g., >400 mesh) can be used for increased resolving power.

Q2: How do I determine the optimal mobile phase (solvent system)? A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) before running the column.[5]

  • Recommended Solvents: A mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is the standard and most effective choice.[1][6]

  • Target Rf Value: Aim for a solvent ratio that gives the target compound a retention factor (Rf) of approximately 0.2 - 0.35 .[1][7] An Rf in this range typically ensures good separation from impurities without requiring an excessive volume of solvent.

  • Starting Point: Begin by testing a 10% ethyl acetate in hexanes (v/v) mixture and adjust the polarity as needed. Increase the ethyl acetate concentration for higher polarity or decrease it for lower polarity.

Q3: Should I use isocratic or gradient elution? A3: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Using a single, constant solvent composition is simpler and often sufficient if the impurities are well-separated from your product on the TLC plate.[1]

  • Gradient Elution: If your crude material contains both significantly less polar and more polar impurities, a gradient elution is more efficient. Start with a low polarity mobile phase (e.g., 5% ethyl acetate/hexanes) to elute non-polar impurities, then gradually increase the concentration of ethyl acetate to elute your product and then any highly polar impurities.[7][8]

Q4: What are the most common impurities I should expect? A4: The impurities will depend on the synthetic route. Assuming a Claisen condensation, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding acetophenone or diethyl carbonate equivalents. These are typically less polar than the product.[9]

  • Self-Condensation Byproducts: These are often more polar and will elute after the desired product.[9]

  • Residual Solvents: From the reaction or workup. These are usually removed during concentration under reduced pressure.

Compound Type Expected Rf Relative to Product Elution Order
Starting Materials (e.g., 3,5-difluoroacetophenone)Higher RfElutes Before Product
This compound Target Rf (0.2-0.35) Product Fraction
Self-Condensation ByproductsLower RfElutes After Product

Q5: Should I use wet or dry loading? A5: Dry loading is generally recommended for achieving the best separation.[10][11]

  • Dry Loading: Involves pre-adsorbing the crude product onto a small amount of silica gel.[7][10] This technique ensures that the sample is introduced to the column as a very narrow, concentrated band, which maximizes resolution. It is particularly advantageous if the crude product does not dissolve well in the initial, low-polarity eluting solvent.[12][13]

  • Wet Loading: Involves dissolving the sample in a minimal amount of solvent and pipetting it directly onto the column.[7][13] This can be faster, but if too much solvent or a solvent that is too polar is used, it can lead to band broadening and poorer separation.[14]

III. Troubleshooting Guide
Problem / Observation Potential Cause Recommended Solution
Product does not move off the baseline (Low Rf) The mobile phase is not polar enough.Increase the polarity of the eluent by gradually increasing the percentage of ethyl acetate. If still unsuccessful, consider a more polar solvent like methanol in dichloromethane (e.g., 1-5% MeOH/DCM).[15]
Product elutes too quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the eluent by decreasing the percentage of ethyl acetate in hexanes.
Poor separation between product and impurity Inappropriate solvent system or column overloading.1. Re-optimize TLC: Test alternative solvent systems. Sometimes replacing ethyl acetate with methyl-tert-butyl ether (MTBE) or adding a small amount of dichloromethane or toluene can alter selectivity and improve separation.[16][17] 2. Reduce Load: Ensure the amount of crude material is not more than 1-10% of the silica gel weight, depending on separation difficulty.[18] 3. Use Gradient Elution: A shallow gradient can improve the resolution of closely eluting spots.
Streaking or tailing of the product spot 1. Keto-enol tautomerism. [1] 2. Compound is degrading on the acidic silica. [15] 3. Sample is overloaded. 1. Modify Solvent: Try a less polar mobile phase to favor one tautomer.[1] 2. Deactivate Silica: Pre-elute the column with a solvent mixture containing 0.5-1% triethylamine (TEA) or use commercially available neutral alumina.[1][2] 3. Reduce Sample Load: Use a larger column or less crude material.
Product is not coming off the column 1. Compound may have degraded on the column. [15] 2. Eluent is not polar enough. 1. Test Stability: Spot your crude material on a TLC plate, let it sit for an hour, then elute it to see if a new spot (degradation product) appears.[15] 2. Flush the Column: After collecting expected fractions, flush the column with a highly polar solvent (e.g., 50-100% ethyl acetate or 10% methanol/DCM) to see if any material elutes.[18]
All fractions are mixed after the column 1. Poor column packing (cracks or channels). 2. Improper sample loading (too much volume or too polar a solvent). 1. Repack the Column: Ensure the silica slurry is homogenous and well-settled. Tap the column gently during packing to remove air bubbles.[18] 2. Use Dry Loading: This is the most reliable way to ensure a tight sample band.[7][10]
IV. Experimental Protocols & Workflows
Workflow for Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System for Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Pre-adsorb on Silica) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Concentrate 8. Concentrate (Rotary Evaporation) Combine->Concentrate Final Pure Product Concentrate->Final

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol: Flash Column Chromatography
  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica TLC plate.

    • Develop plates in various ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7).

    • Identify the solvent system that provides an Rf value of 0.2-0.35 for the product spot.[1][7]

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[7]

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[7][19]

    • In a beaker, prepare a slurry of silica gel in your initial, low-polarity eluent.[7][20]

    • Pour the slurry into the column, tapping the sides gently to ensure even packing and to remove air bubbles.[19][20]

    • Once the silica has settled, add a protective layer of sand on top.[7] Do not let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.[1][7]

    • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.[7]

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[1][7]

    • Carefully add this powder to the top of the prepared column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.

    • Apply gentle air pressure (flash chromatography) to maintain a steady flow.

    • Begin collecting the eluate in a series of labeled test tubes.[21] The size of the fractions should be proportional to the size of the column.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.[22][23] It is common practice to spot multiple fractions on a single TLC plate for comparison.[23][24]

    • Combine the fractions that show a single, pure spot corresponding to your product.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

V. References
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 22). 8.4: Analyzing the Fractions by TLC. Retrieved from [Link]

  • Reddit. (2022, July 1). When do you dry load and when do you wet load? (silica column chromatography). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • Quora. (2021, January 8). How to pack your column in column chromatography. Retrieved from [Link]

  • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Running & identifying fractions. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 10). What Are Fractions In Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • University of Basrah. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Willson Research Group, The University of Texas at Austin. (2019, April 9). The Claisen Condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 10). Claisen Condensation EXPLAINED [Video]. YouTube. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyne. Retrieved from [Link]

  • ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography? Retrieved from [Link]

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Technical Support Center: A Practical Guide to Identifying Impurities in Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for identifying impurities in Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate by HPLC.

As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying scientific rationale for troubleshooting and method development. We will explore the unique challenges presented by this compound, a β-keto ester, and equip you with the expertise to develop robust, reliable HPLC methods for its purity analysis.

Section 1: Understanding Your Analyte & Potential Impurities

A successful impurity analysis begins with a deep understanding of the target molecule's chemistry, its synthesis, and its stability.

Q: What are the key chemical features of this compound that influence its HPLC analysis?

A: this compound (MW: 228.19 g/mol ) is a moderately polar aromatic compound.[1][2] Its structure contains three key regions that dictate its chromatographic behavior:

  • Aromatic Ring: The 3,5-difluorophenyl group provides hydrophobicity and a strong UV chromophore, making UV detection highly effective.

  • Ethyl Ester Group: This adds to the molecule's hydrophobicity and is a potential site for hydrolysis.

  • β-Keto Ester Moiety: This is the most critical feature. The acidic α-proton (on the carbon between the two carbonyls) makes the molecule susceptible to keto-enol tautomerism. This equilibrium between two forms can lead to peak broadening or splitting in HPLC if not controlled, typically by managing mobile phase pH.[3][4]

Q: What are the likely process-related impurities I should expect?

A: This molecule is typically synthesized via a Claisen condensation reaction between a difluorinated benzoyl derivative (like methyl 3,5-difluorobenzoate) and ethyl acetate.[5][6][7] Therefore, process-related impurities often include:

  • Unreacted Starting Materials: 3,5-difluorobenzoic acid, ethyl 3,5-difluorobenzoate, or ethyl acetate.

  • Self-Condensation Products: Ethyl acetoacetate, the product of ethyl acetate self-condensation, is a common byproduct if reaction conditions are not optimized.[8][9]

  • Transesterification Products: If different esters are used (e.g., methyl 3,5-difluorobenzoate and ethyl acetate), transesterification can lead to the formation of mthis compound.[10]

Q: What degradation products might form over time or under stress conditions?

A: Forced degradation studies are essential to identify potential degradants that may form during manufacturing or storage.[11][12] For a β-keto ester, the primary degradation pathways are:

  • Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, forming the corresponding β-keto acid, 3-(3,5-difluorophenyl)-3-oxopropanoic acid.

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose CO₂ upon gentle heating to yield 1-(3,5-difluorophenyl)ethan-1-one.[13]

  • Oxidation: The benzylic carbon and the carbon alpha to the carbonyl groups can be susceptible to oxidation.[12]

G cluster_synthesis Synthesis Pathway (Claisen Condensation) cluster_degradation Degradation Pathways Start1 Methyl 3,5-difluorobenzoate Product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Start1->Product + Base Start2 Ethyl Acetate Start2->Product Impurity1 Ethyl Acetoacetate (Self-Condensation) Start2->Impurity1 + Base Product_Deg Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Impurity2 3-(3,5-Difluorophenyl) -3-oxopropanoic Acid Product_Deg->Impurity2 Hydrolysis (Acid/Base) Impurity3 1-(3,5-Difluorophenyl)ethan-1-one Impurity2->Impurity3 Decarboxylation (Heat) G Problem Identify HPLC Problem (e.g., Peak Tailing, RT Shift) Check_Sample Is the issue with all peaks or just one? Problem->Check_Sample All_Peaks All Peaks Affected Check_Sample->All_Peaks All One_Peak Specific Peak(s) Affected Check_Sample->One_Peak Specific System_Issue System/Mobile Phase Issue All_Peaks->System_Issue Yes Column_Issue Column Issue One_Peak->Column_Issue Yes Analyte_Issue Analyte-Specific Issue One_Peak->Analyte_Issue Also consider Check_MP Check_MP System_Issue->Check_MP Check Mobile Phase: - Freshly prepared? - Correct pH? - Degassed? Check_Hardware Check_Hardware System_Issue->Check_Hardware Check System: - Leaks? - Pump pressure stable? - Degasser working? Check_Overload Check_Overload Column_Issue->Check_Overload Column Overload? - Reduce injection volume. Check_Contamination Check_Contamination Column_Issue->Check_Contamination Column Contamination/ Void? - Flush column. - Replace if necessary. Check_pH Check_pH Analyte_Issue->Check_pH Mobile Phase pH incorrect for analyte pKa? Check_Solvent Check_Solvent Analyte_Issue->Check_Solvent Sample solvent mismatch with mobile phase?

Caption: A logical workflow for troubleshooting common HPLC problems.

Q: Problem: My main peak is tailing (asymmetry factor > 1.2). What are the causes and solutions?

A: Peak tailing is one of the most common HPLC problems. [14][15]* Cause 1: Secondary Silanol Interactions. The acidic silanol groups on the silica backbone of the column can interact with your analyte, causing tailing.

  • Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid). The low pH protonates the silanols, rendering them less active. If the problem persists, switch to a highly end-capped or a hybrid particle column.
  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase. [16][17] * Solution: Dilute your sample or reduce the injection volume and reinject. If the peak shape improves, you have confirmed overloading.

  • Cause 3: Column Void or Contamination. A void at the head of the column or strongly retained contaminants can disrupt the sample band.

    • Solution: Disconnect the column and reverse-flush it with a strong solvent (like 100% acetonitrile or isopropanol), following the manufacturer's instructions. If this doesn't help, the column may need replacement. Using a guard column can prevent this. [17]

Q: Problem: I am observing peak fronting (asymmetry factor < 0.9). Why?

A: Peak fronting is less common than tailing but usually points to a few specific issues. [15]* Cause 1: Sample Solvent Mismatch. Dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause the sample band to spread unevenly on the column.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. [18]If solubility is an issue, use the weakest solvent possible that still dissolves the sample.
  • Cause 2: Severe Column Overload. While moderate overload causes tailing, very high concentrations can lead to fronting.

    • Solution: Dilute your sample significantly and reinject.

Q: Problem: My retention times are shifting between injections. How do I fix this?

A: Unstable retention times compromise data integrity.

  • Cause 1: Inadequate Column Equilibration. If you are running a gradient, the column needs sufficient time to return to the initial conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is at least 5-10 column volumes.

  • Cause 2: Mobile Phase Composition Change. This can happen if solvents are not mixed well, one component evaporates faster, or the buffer degrades.

    • Solution: Prepare fresh mobile phase daily. [17]If using an on-line mixer (quaternary pump), ensure the degasser and check valves are working correctly.

  • Cause 3: Fluctuating Column Temperature.

    • Solution: Use a column thermostat and ensure it is set to a stable temperature (e.g., 30 °C).

Section 4: Advanced Protocols & FAQs

Q: How can I confirm the identity of an unknown impurity?

A: While HPLC provides retention time and UV data, it does not give definitive structural information. For that, you need a mass-selective detector. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the gold standard for impurity identification. [19]By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity, which provides its molecular weight. Further fragmentation (MS/MS) can yield structural fragments, allowing for confident identification.

Q: What is a forced degradation study, and how should I perform one for this compound?

A: A forced degradation (or stress testing) study intentionally degrades the sample to generate potential impurities and demonstrate that your analytical method can separate them from the main peak. [12]It is a requirement for validating a stability-indicating method. [11]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Dispense the stock solution into separate vials for each condition.

    • Acid Hydrolysis: Add 1N HCl to the sample vial to make the final HCl concentration ~0.1N. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample vial to make the final NaOH concentration ~0.1N. Keep at room temperature for 4 hours (base hydrolysis is often much faster).

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the sample vial. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat a vial of the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Neutralization and Dilution:

    • Before analysis, neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using your mobile phase.

  • Analysis:

    • Analyze all samples by your developed HPLC method, preferably with a PDA detector.

    • Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. The goal is to achieve 5-20% degradation of the active substance. [11] * Use the PDA to check for peak purity of the main peak in all conditions to ensure no degradants are co-eluting.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024). YouTube.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
  • HPLC Column Selection Guide. (n.d.). Chromtech.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
  • Waters Column Selection Guide for Polar Compounds. (2024).
  • Polar Column in HPLC Example. (2025). Hawach.
  • How to Select the Proper HPLC Column for Your Applic
  • UV-visible absorption spectra for (E)-3-(2,6-difluorophenyl). (2023).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online.
  • FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol... (n.d.). Airlangga University.
  • Crossed Claisen and Claisen Variation Reactions. (n.d.). Chemistry Steps.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Effect of mobile phase pH and organic content on retention times and... (n.d.).
  • Ethyl 3-(3,5-difluorophenyl)
  • Ethyl 3-(3,5-difluorophenyl)
  • Claisen Condensation and Dieckmann Condens
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Claisen condens
  • Claisen Condens
  • Mass Spectrometric Analysis of Process Rel
  • Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.
  • The use of Mobile Phase pH as a Method Development Tool. (2021). YouTube.
  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
  • Selective Cleavage and Decarboxylation of β-Keto Esters... (2025).
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
  • Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis. (n.d.). PubMed.
  • Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry.

Sources

Technical Support Center: Minimizing Dimer Formation in Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. As a Senior Application Scientist, my goal is to equip you with the scientific understanding and practical protocols to minimize this side reaction and optimize your synthetic outcomes.

Introduction: The Challenge of Dimerization

This compound is a valuable β-keto ester intermediate in the synthesis of a variety of pharmaceutical compounds and complex molecules. However, its utility can be hampered by a persistent side reaction: self-condensation to form a dimeric byproduct. This unwanted reaction lowers the yield of the desired product and complicates purification. Understanding the underlying mechanism of this dimer formation is the first step toward its prevention.

The primary route to dimerization is a Claisen self-condensation reaction . This base-catalyzed reaction involves the deprotonation of the α-carbon (the carbon between the two carbonyl groups) of one molecule of the β-keto ester to form a nucleophilic enolate. This enolate then attacks the electrophilic keto-carbonyl carbon of a second molecule. Subsequent elimination of an ethoxide group results in the formation of a C-C bond, yielding the dimeric structure.

Below is a visual representation of the general Claisen condensation mechanism, which is the root cause of the dimerization issue.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation (Base Catalyzed) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ester1 This compound Enolate Enolate (Nucleophile) Ester1->Enolate Deprotonation Base Base (e.g., NaOEt) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attack on Carbonyl Ester2 Another Molecule of the Ester (Electrophile) Dimer Dimer Product Tetrahedral->Dimer Re-formation of Carbonyl LeavingGroup Ethoxide (Leaving Group)

Caption: General mechanism of Claisen self-condensation leading to dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the dimer formed from this compound?

Q2: How can I confirm the presence of the dimer in my reaction mixture?

The dimer can be identified by standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than the starting material and the desired product. It is generally less polar than the starting monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you would expect to see a more complex pattern of aromatic signals due to the presence of two distinct 3,5-difluorophenyl rings. The signals for the ethyl ester group would also be present. The characteristic methylene protons of the starting material will be absent, replaced by a methine proton signal.

  • Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to two molecules of the starting material minus one molecule of ethanol. For this compound (M.W. ≈ 228.19 g/mol ), the dimer would have an expected molecular weight of approximately (2 * 228.19) - 46.07 = 410.31 g/mol .

Q3: What are the key factors that promote dimer formation?

Several factors can increase the likelihood of dimer formation:

  • Strong Bases: The use of strong, nucleophilic bases like sodium ethoxide can readily generate the enolate required for the Claisen condensation.

  • High Temperatures: Increased temperature often accelerates the rate of the self-condensation reaction.

  • High Concentration: A higher concentration of the starting β-keto ester increases the probability of intermolecular reactions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, can lead to the accumulation of the dimer.

  • Presence of Water: Moisture can lead to saponification of the ester, and the resulting carboxylate can act as a base, further promoting side reactions.

Troubleshooting Guides

Issue 1: Significant Dimer Formation Detected

Symptoms:

  • A major byproduct is observed on TLC or GC-MS.

  • NMR analysis of the crude product shows complex aromatic signals and a molecular weight consistent with the dimer.

  • The yield of the desired product is significantly lower than expected.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Base Selection Strong, nucleophilic bases like sodium ethoxide readily promote self-condensation.Use a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). These bases are effective at deprotonation but are less likely to participate in nucleophilic attack.
High Reaction Temperature Elevated temperatures provide the activation energy for the self-condensation to occur at a significant rate.Conduct the reaction at a lower temperature. For base-sensitive reactions, starting at 0°C or even -78°C (with bases like LDA) can dramatically reduce dimer formation.
High Concentration of Reactant Increased proximity of the β-keto ester molecules favors the bimolecular self-condensation.Use a more dilute solution. Increasing the solvent volume can decrease the rate of the intermolecular dimerization relative to the desired intramolecular or intermolecular reaction with another reagent.
Extended Reaction Time The longer the starting material is exposed to basic conditions, the more opportunity there is for dimerization.Monitor the reaction closely by TLC. Once the starting material is consumed or the desired product is maximized, quench the reaction promptly.
Issue 2: Difficulty in Separating the Dimer from the Desired Product

Symptoms:

  • Co-elution of the dimer and the desired product during column chromatography.

  • Difficulty in obtaining a pure product by recrystallization.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Similar Polarity of Dimer and Product The dimer and the desired product may have very similar polarities, making chromatographic separation challenging.Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation. Consider using a different stationary phase if silica gel is not effective. Recrystallization: If the product is a solid, attempt recrystallization from a variety of solvents or solvent mixtures. Sometimes, a small amount of a co-solvent can significantly improve the differential solubility of the product and the dimer.
Thermal Instability during Purification If purification involves distillation, the high temperatures required may promote further side reactions or decomposition.Avoid High-Temperature Distillation: If possible, purify the product using non-thermal methods like column chromatography or recrystallization. If distillation is necessary, use a high-vacuum system to lower the boiling point.

Recommended Experimental Protocols to Minimize Dimerization

The following protocols are designed to minimize the self-condensation of this compound in common reaction types.

Protocol 1: Alkylation Reaction

This protocol is for the C-alkylation of the α-carbon.

Alkylation_Workflow Start Start: Dry Reaction Flask under Inert Atmosphere (N2 or Ar) Add_Solvent Add Anhydrous THF Start->Add_Solvent Cool_to_minus_78 Cool to -78°C (Dry Ice/Acetone Bath) Add_Solvent->Cool_to_minus_78 Add_Base Slowly Add LDA Solution (1.1 eq) Cool_to_minus_78->Add_Base Stir_30min Stir for 30 min at -78°C Add_Base->Stir_30min Add_Ester Add this compound (1.0 eq) in THF Dropwise Stir_30min->Add_Ester Stir_1hr Stir for 1 hr at -78°C Add_Ester->Stir_1hr Add_Alkyl_Halide Add Alkyl Halide (1.2 eq) Stir_1hr->Add_Alkyl_Halide Warm_to_RT Slowly Warm to Room Temperature and Stir Overnight Add_Alkyl_Halide->Warm_to_RT Quench Quench with Saturated Aqueous NH4Cl Warm_to_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine, Dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Isolated Alkylated Product Purify->End

Caption: Workflow for an alkylation reaction designed to minimize dimer formation.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Cooling: To a round-bottom flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. Stir for 30 minutes at -78°C.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Alkylating Agent: Add the alkyl halide (1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for this Protocol:

  • LDA as a Base: LDA is a strong, non-nucleophilic, and sterically hindered base. It efficiently deprotonates the β-keto ester to form the enolate at low temperatures but does not act as a nucleophile itself.

  • Low Temperature: Performing the enolate formation at -78°C significantly reduces the rate of the competing Claisen self-condensation.

  • Controlled Addition: Adding the β-keto ester to the base ensures that there is no excess of the ester in the presence of the base at a higher concentration, which would favor dimerization.

Protocol 2: Knoevenagel Condensation with an Aldehyde

This protocol is for the condensation of the α-carbon with an aldehyde.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The use of a Dean-Stark apparatus to remove water can be beneficial if toluene is used as the solvent.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or column chromatography.

Rationale for this Protocol:

  • Weak Base Catalyst: A weak base is sufficient to catalyze the Knoevenagel condensation but is not strong enough to promote significant Claisen self-condensation.

  • Stoichiometry: Using a 1:1 stoichiometry of the β-keto ester and the aldehyde ensures that there is no large excess of the ester available for self-condensation.

Data Summary: Impact of Reaction Conditions on Dimer Formation (Illustrative)

While specific quantitative data for this compound is not available, the following table illustrates the expected trends based on general principles of the Claisen condensation.

Parameter Condition A (High Dimer Risk) Condition B (Low Dimer Risk) Expected Outcome
Base Sodium Ethoxide (1.1 eq)Lithium Diisopropylamide (LDA) (1.1 eq)LDA significantly reduces dimer formation due to its non-nucleophilic and sterically hindered nature.
Temperature Reflux (e.g., 78°C in THF)-78°C to Room TemperatureLower temperatures drastically decrease the rate of the self-condensation side reaction.
Concentration 1.0 M0.1 MHigher dilution disfavors the bimolecular dimerization reaction.
Reaction Time 24 hoursMonitored by TLC (e.g., 4-6 hours)Shorter reaction times, determined by monitoring, prevent the accumulation of the dimer.

Conclusion

Minimizing dimer formation in reactions with this compound is achievable through careful control of reaction conditions. The key to success lies in understanding the mechanism of the competing Claisen self-condensation and choosing reagents and conditions that favor the desired reaction pathway. By employing non-nucleophilic bases, low temperatures, appropriate concentrations, and diligent reaction monitoring, researchers can significantly improve the yield and purity of their target molecules. This guide provides a strong foundation for troubleshooting and optimizing your synthetic protocols.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Technical Support Center: Catalyst Selection for Reactions of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This guide is designed to provide in-depth, practical advice on catalyst selection for key transformations of this versatile β-keto ester, with a primary focus on asymmetric hydrogenation. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and synthetically useful reactions involving this compound?

A1: this compound is a valuable building block due to its β-ketoester functionality. The most critical transformation is the asymmetric hydrogenation of the ketone to produce the corresponding chiral β-hydroxy ester, a key intermediate in the synthesis of various pharmaceuticals. Other notable reactions include Krapcho decarboxylation to yield 3',5'-difluoroacetophenone.[1][2][3]

Q2: For the asymmetric hydrogenation of the β-keto group, what class of catalysts is generally most effective?

A2: Transition metal complexes featuring chiral phosphine ligands are the dominant choice for the asymmetric hydrogenation of β-keto esters.[4] Specifically, Ruthenium(II) catalysts complexed with atropisomeric biaryl diphosphine ligands like BINAP and its derivatives (e.g., Difluorphos, C3*-TunePhos) are widely recognized for their high activity and excellent enantioselectivity in this transformation.[5][6][7][8] Rhodium-based catalysts are also utilized, though they are more commonly applied to the hydrogenation of olefins.[9]

Q3: How do I choose between different chiral phosphine ligands for the Ruthenium-catalyzed hydrogenation?

A3: The choice of ligand is paramount for achieving high enantioselectivity.[10] The "best" ligand is substrate-dependent, and screening is often necessary. However, some general principles apply:

  • Bite Angle and Flexibility: Ligands like BINAP and SEGPHOS have a specific geometry that creates a well-defined chiral pocket around the metal center.[7] The dihedral angle of the biaryl backbone influences the stereochemical outcome.[4]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the phosphine ligand can affect the catalyst's activity and selectivity. For instance, the electron-withdrawing fluorine atoms in Difluorphos can lead to outstanding performance.[7]

  • P-Chirality: Ligands with chirality on the phosphorus atom itself, such as TangPhos, can also be highly effective.[4][10]

Q4: Are additives necessary for the asymmetric hydrogenation of this compound?

A4: While not always strictly required, additives can significantly enhance reaction rates, yields, and enantioselectivity.[7][11] For Ru-catalyzed hydrogenations of ketones, a base such as potassium tert-butoxide (t-BuOK) is often used with second-generation Noyori-type catalysts that contain a chiral diamine ligand.[8] For other systems, acidic or basic additives can influence the catalytic cycle and substrate activation. The judicious use of additives is a key parameter for optimization.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the asymmetric hydrogenation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Impurities in the substrate or solvent (e.g., water, oxygen, coordinating impurities) can poison the catalyst. 2. Insufficient Hydrogen Pressure: The reaction may require higher H₂ pressure to proceed efficiently. 3. Incorrect Temperature: The reaction may be too slow at the current temperature. 4. Poor Catalyst/Substrate Ratio: Catalyst loading may be too low for the desired transformation.1. Purify Reagents: Ensure the substrate is pure and use anhydrous, deoxygenated solvents. A pre-catalyst activation step may be beneficial. 2. Increase H₂ Pressure: Gradually increase the hydrogen pressure (e.g., from 10 atm to 50 atm) and monitor the reaction progress. 3. Optimize Temperature: Screen a range of temperatures (e.g., 25 °C to 80 °C). Note that higher temperatures can sometimes negatively impact enantioselectivity.[7] 4. Increase Catalyst Loading: Increase the catalyst loading from, for example, 0.01 mol% to 0.1 mol% or higher.
Low Enantioselectivity (ee) 1. Suboptimal Ligand: The chosen chiral ligand may not be a good match for the substrate.[12] 2. Incorrect Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereodifferentiation.[5] 3. Reaction Temperature Too High: Higher temperatures can lead to a loss of stereocontrol. 4. Presence of Racemizing Agents: Acidic or basic impurities could potentially racemize the product.1. Screen Ligands: Test a variety of chiral diphosphine ligands with different electronic and steric properties (e.g., BINAP, SEGPHOS, Difluorphos, Josiphos).[4][9] 2. Screen Solvents: Evaluate different solvents such as methanol, ethanol, dichloromethane, and toluene.[5] 3. Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature or below), even if it requires a longer reaction time. 4. Ensure Purity: Use highly purified substrate and solvents.
Poor Diastereoselectivity (if applicable) 1. Dynamic Kinetic Resolution (DKR) not efficient: If the starting material is racemic and a DKR is intended, the racemization of the starting material may be slower than the reduction.1. Add a Racemizing Agent: For DKR of α-substituted-β-ketoesters, a base is often required to facilitate the rapid racemization of the starting material.[13]
Formation of Byproducts 1. Over-reduction: Reduction of the ester or the aromatic ring can occur under harsh conditions. 2. Krapcho Decarboxylation: At elevated temperatures, especially in polar aprotic solvents like DMSO with salts present, the β-ketoester can undergo decarboxylation.[1][2]1. Milder Conditions: Use lower hydrogen pressure and temperature. Screen for a more chemoselective catalyst. 2. Avoid High Temperatures and Certain Solvents: If high temperatures are necessary, avoid solvents like DMSO, especially if salts like LiCl or NaCl are present from previous steps.[1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of this compound

This protocol provides a starting point for the optimization of the asymmetric hydrogenation.

Materials:

  • This compound

  • [RuCl₂(S)-BINAP]₂·NEt₃ (or other suitable Ru-catalyst)

  • Anhydrous, degassed methanol

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with this compound (e.g., 1 mmol).

  • Add the Ruthenium catalyst (e.g., 0.001 mmol, 0.1 mol%). The substrate-to-catalyst (S/C) ratio can be varied (typically 100 to 10,000).[14]

  • Add anhydrous, degassed methanol (e.g., 5 mL) to dissolve the substrate and catalyst.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with argon or nitrogen (3-5 cycles), followed by purging with hydrogen gas (3-5 cycles).

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 20 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with an inert gas.

  • Open the autoclave and remove the reaction mixture.

  • Analyze the conversion by GC or ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the asymmetric hydrogenation of this compound.

Catalyst_Selection_Workflow cluster_start Initial Screening cluster_optimization Optimization Loop cluster_end Finalization Start Define Target: Chiral alcohol from This compound Initial_Catalyst Select Initial Catalyst System (e.g., Ru/(S)-BINAP) Start->Initial_Catalyst Run_Reaction Run Small-Scale Reaction (Standard Conditions) Initial_Catalyst->Run_Reaction Analyze Analyze Results: Conversion & Enantioselectivity (ee) Run_Reaction->Analyze Check_Conversion Conversion > 95%? Analyze->Check_Conversion Check_ee ee > 95%? Check_Conversion->Check_ee Yes Troubleshoot_Conversion Troubleshoot Low Conversion: - Increase Temp/Pressure - Increase Catalyst Loading - Check Reagent Purity Check_Conversion->Troubleshoot_Conversion No Troubleshoot_ee Troubleshoot Low ee: - Screen Ligands - Screen Solvents - Lower Temperature - Additives? Check_ee->Troubleshoot_ee No Optimized_Protocol Optimized Protocol Achieved Check_ee->Optimized_Protocol Yes Troubleshoot_Conversion->Run_Reaction Troubleshoot_ee->Run_Reaction

Caption: A decision-making workflow for catalyst selection and reaction optimization.

References

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  • Chen, S., Yang, W., Yao, Y., Yang, X., Deng, Y., & Yang, D. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]

  • Zhang, Z., Zhang, Z., & Zhang, W. (2020). Cobalt-catalyzed asymmetric hydrogenation of ketones: A remarkable additive effect on enantioselectivity. Catalysis Communications, 145, 106109. [Link]

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  • Yuan, C., Li, K., & Zhou, Q. L. (2012). Chiral Phosphine–Phosphoramidite Ligands for Highly Efficient Ir-Catalyzed Asymmetric Hydrogenation of Sterically Hindered N-Arylimines. Organic Letters, 14(14), 3652-3655. [Link]

  • Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 343-348. [Link]

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Temperature control in the synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of temperature control in achieving high yield and purity. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, which is typically a crossed Claisen condensation reaction.[1][2] The general reaction involves the condensation of an enolizable ester (ethyl acetate) with a non-enolizable ester (ethyl 3,5-difluorobenzoate) in the presence of a strong base.

Issue 1: Low or No Product Yield

Question: I've followed the standard protocol for the Claisen condensation to synthesize this compound, but I'm getting a very low yield, or in some cases, no product at all. What are the likely causes related to temperature?

Answer:

A low or non-existent yield in a Claisen condensation is a frequent issue, often directly linked to improper temperature management at critical stages. Let's break down the causality:

  • Inefficient Enolate Formation (Initial Deprotonation): The first step is the deprotonation of ethyl acetate by a strong base (like sodium ethoxide or sodium hydride) to form the nucleophilic enolate.[3][4] This is an acid-base reaction that is highly temperature-dependent.

    • If the temperature is too high: You risk promoting side reactions. For instance, the base can react with the ester group, leading to saponification, which consumes your starting material.

    • If the temperature is too low: The rate of enolate formation can be significantly reduced, leading to an incomplete initial reaction. While some protocols for generating specific (kinetic) enolates use very low temperatures (e.g., -78 °C with bases like LDA), for a Claisen condensation with sodium ethoxide, the reaction is often initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm or is gently heated to ensure the reaction proceeds.[5][6]

  • Failed Nucleophilic Attack or Reversibility: The formed enolate attacks the carbonyl carbon of ethyl 3,5-difluorobenzoate. This step is reversible.[7]

    • Elevated Temperatures: Higher temperatures can favor the reverse reaction, breaking down the tetrahedral intermediate before the ethoxide leaving group is expelled.[4] This shifts the equilibrium away from the desired product.

  • Decomposition of the Product: β-keto esters can be susceptible to decomposition at elevated temperatures, especially in the presence of residual acid or base.[8][9] Post-reaction workup conditions are therefore critical. Overheating during solvent removal or purification can lead to significant product loss.

Self-Validating Protocol Steps & Corrective Actions:

  • Enolate Formation:

    • Action: Begin the addition of your base (e.g., sodium ethoxide solution) to the ethyl acetate at a controlled temperature, typically 0-5 °C, using an ice bath.

    • Causality: This ensures the deprotonation occurs efficiently while minimizing side reactions.

  • Condensation Reaction:

    • Action: After enolate formation, add the ethyl 3,5-difluorobenzoate dropwise while maintaining the reduced temperature. Once the addition is complete, the reaction may be allowed to slowly warm to room temperature or gently refluxed, depending on the specific protocol, to drive the reaction to completion.[10]

    • Causality: A controlled, slow addition prevents a rapid exotherm, and the subsequent warming provides enough energy to overcome the activation barrier for the condensation without favoring the reverse reaction excessively.

  • Workup and Purification:

    • Action: After quenching the reaction (typically with a dilute acid), perform all extractions and solvent removal steps at reduced pressure and moderate temperatures (e.g., using a rotary evaporator with a water bath at 30-40 °C).

    • Causality: This prevents thermal degradation of the final β-keto ester product.

Issue 2: Presence of Significant Impurities, Especially the Self-Condensation Product of Ethyl Acetate

Question: My final product is contaminated with a significant amount of ethyl acetoacetate. How can I control the temperature to favor the desired crossed Claisen product?

Answer:

The formation of ethyl acetoacetate, the self-condensation product of ethyl acetate, is a classic example of a competing reaction.[11] Temperature control is key to directing the reaction towards the desired crossed product.

  • Kinetic vs. Thermodynamic Control: At its core, this is a competition between the ethyl acetate enolate reacting with another molecule of ethyl acetate versus reacting with the ethyl 3,5-difluorobenzoate. The relative rates of these reactions are influenced by temperature.[12][13][14]

    • The Problem: The self-condensation of ethyl acetate is often kinetically favorable. If the local concentration of the ethyl acetate enolate is high and the temperature allows for rapid reaction, it will readily react with the most abundant electrophile around it, which is the unreacted ethyl acetate.

Self-Validating Protocol Steps & Corrective Actions:

  • Controlled Addition at Low Temperature:

    • Action: Add the ethyl acetate to a solution of the base and ethyl 3,5-difluorobenzoate at a maintained low temperature (e.g., 0-5 °C). This is a variation of the standard procedure where the enolate is pre-formed.

    • Causality: By adding the enolizable ester slowly to the mixture, you keep its instantaneous concentration low. This ensures that once an enolate is formed, it is more likely to encounter and react with the more electrophilic ethyl 3,5-difluorobenzoate rather than another molecule of ethyl acetate. The low temperature keeps the rate of the competing self-condensation reaction in check.

  • Use of a Strong, Non-Nucleophilic Base at Very Low Temperatures:

    • Action: For more sensitive substrates where self-condensation is a major issue, switching to a stronger, bulkier base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) can provide greater control.[5][6]

    • Causality: LDA rapidly and irreversibly deprotonates the ethyl acetate at -78 °C, forming the "kinetic" enolate.[12][13] At this extremely low temperature, the enolate is stable and will not react until the electrophile (ethyl 3,5-difluorobenzoate) is added. This method provides the highest degree of control over which ester forms the enolate and which acts as the electrophile, thus minimizing self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: There isn't a single optimal temperature, but rather a profile across the reaction stages. The key is control.

Reaction Stage Typical Temperature Range Rationale
Base Preparation/Handling Room Temperature (with care)For solid bases like NaH, ensure it is free of mineral oil. For alkoxides, prepare fresh if possible.
Enolate Formation 0 °C to Room TemperatureInitiate at 0 °C to control the initial exotherm and minimize side reactions. Some protocols may allow warming to room temperature to ensure complete deprotonation.[10]
Condensation (Addition of Electrophile) 0 °C to RefluxAdd the electrophile at 0 °C to control the reaction rate. After addition, the temperature may be raised to gentle reflux to drive the reaction to completion.[10]
Quench and Workup 0 °C to Room TemperatureThe quench with acid should be done at 0 °C to dissipate heat safely. Extractions are done at room temperature.
Solvent Removal/Purification < 40 °C (under vacuum)To prevent thermal decomposition of the β-keto ester product.[15]

Q2: How does temperature affect the choice of base for this synthesis?

A2: Temperature and base choice are intrinsically linked.

  • Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH): These are common, cost-effective bases. They are typically used in a temperature range from 0 °C to the reflux temperature of the solvent (e.g., ethanol or THF).[10] These conditions favor what is often a thermodynamically driven process, where the final, stable deprotonated β-keto ester drives the reaction forward.[3]

  • Lithium Diisopropylamide (LDA): This is a very strong, bulky, non-nucleophilic base used for forming kinetic enolates.[5] It requires very low temperatures (typically -78 °C, achieved with a dry ice/acetone bath) to prevent base decomposition and ensure selective deprotonation.[6] Using LDA at higher temperatures would lead to a loss of selectivity and potential side reactions.

Q3: Can I monitor the reaction progress, and how does temperature affect this?

A3: Yes, monitoring the reaction is crucial. Thin-Layer Chromatography (TLC) is the most common method. Take aliquots from the reaction mixture at regular intervals. Be aware that the reaction rate is highly dependent on temperature. At 0 °C, you would expect the reaction to proceed much slower than at reflux. Therefore, if you are running the reaction at a lower temperature, you will need to allow more time for completion.

Experimental Workflow and Diagrams

Standard Protocol Using Sodium Hydride

This protocol provides a reliable method for the synthesis.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Washing (Optional but Recommended): Carefully wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane under nitrogen.

  • Enolate Formation: Cool the NaH suspension to 0 °C. Slowly add a solution of ethyl acetate (1.1 eq) in anhydrous THF dropwise.

  • Condensation: After the addition of ethyl acetate is complete and hydrogen evolution has ceased, add a solution of ethyl 3,5-difluorobenzoate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the dropwise addition of 1M HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C. Purify the crude product by vacuum distillation or column chromatography.

Logical Relationship Diagram

The following diagram illustrates the critical relationship between temperature and the key outcomes of the synthesis.

G Low_Temp Low Temp (e.g., 0°C or -78°C) High_Yield High Yield & Purity Low_Temp->High_Yield Favors Controlled Reaction High_Temp High Temp (e.g., uncontrolled reflux) Side_Rxns Side Reactions (Self-condensation, Saponification) High_Temp->Side_Rxns Promotes Decomp Product Decomposition High_Temp->Decomp Increases Risk Of

Caption: Relationship between temperature and reaction outcomes.

References

  • JoVE. (2023). Regioselective Formation of Enolates. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.1: Reactions of Enols and Enolates. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?. Available at: [Link]

  • Patsnap Eureka. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More. Available at: [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • University of Michigan. (n.d.). The Claisen Condensation.
  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Available at: [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Available at: [Link]

  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. Available at: [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Available at: [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Thermal decomposition of .beta.-hydroxy ketones. Available at: [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Available at: [Link]

  • University of Oxford. (n.d.). Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions.
  • Reddit. (2020). Mechanism for decarboxylation of a beta-keto ester in ethanol. Available at: [Link]

  • PubMed Central. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available at: [Link]

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Sources

Technical Support Center: Hydrolysis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding this specific chemical transformation. Our goal is to equip you with the necessary knowledge to perform this reaction successfully and address any challenges that may arise.

Introduction: The Chemistry of a Key Intermediate

This compound is a β-keto ester, a class of compounds widely utilized as intermediates in organic synthesis. The hydrolysis of the ethyl ester group is a critical step in many synthetic pathways, leading to the corresponding β-keto acid, 3-(3,5-difluorophenyl)-3-oxopropanoic acid. This intermediate is often not isolated due to its susceptibility to decarboxylation, which readily yields 3',5'-difluoroacetophenone.[1] Understanding the nuances of this hydrolysis and the competing decarboxylation reaction is paramount for achieving the desired synthetic outcome.

The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of both the ester and the keto groups, as well as the stability of the resulting β-keto acid. This guide will delve into the practical aspects of this reaction, providing you with robust protocols and solutions to common experimental hurdles.

Core Experimental Workflow: Hydrolysis and Decarboxylation

The overall transformation involves two key stages: the hydrolysis of the ester to a β-keto acid, followed by the decarboxylation of the β-keto acid to a ketone. Depending on the desired product, the reaction conditions can be tailored to favor either the isolation of the β-keto acid (if stable enough) or to promote a one-pot hydrolysis and decarboxylation.

workflow A This compound B Hydrolysis (Acidic or Basic Conditions) A->B Reaction C 3-(3,5-difluorophenyl)-3-oxopropanoic acid (β-keto acid intermediate) B->C Forms D Decarboxylation (Often spontaneous or with gentle heating) C->D Undergoes E 3',5'-Difluoroacetophenone (Final Ketone Product) D->E Yields

Caption: Experimental workflow for the hydrolysis and subsequent decarboxylation of this compound.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of this compound in a question-and-answer format.

Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of starting material. What can I do?

A1: Incomplete hydrolysis is a frequent issue. Here are several factors to consider and potential solutions:

  • Insufficient Reaction Time or Temperature:

    • Explanation: Ester hydrolysis, especially with sterically hindered or electron-deficient esters, can be slow. The difluorophenyl group, being electron-withdrawing, can slightly decrease the reactivity of the ester carbonyl towards nucleophilic attack.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint. For basic hydrolysis (saponification), refluxing in a suitable solvent is common.

  • Inadequate Base or Acid Concentration:

    • Explanation: For saponification, a sufficient excess of base (e.g., NaOH, KOH, or LiOH) is required to drive the reaction to completion, as the reaction consumes the base.[2] For acid-catalyzed hydrolysis, a catalytic amount of a strong acid is needed, but the reaction is reversible and requires an excess of water.[3]

    • Solution: For basic hydrolysis, try increasing the molar equivalents of the base. For acid-catalyzed hydrolysis, ensure a sufficient excess of water is present in the reaction mixture.

  • Poor Solubility:

    • Explanation: The starting ester may have limited solubility in a purely aqueous medium.

    • Solution: Employ a co-solvent system to improve solubility. For basic hydrolysis, a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol is often effective.

Q2: I am observing the formation of multiple byproducts, including the decarboxylated ketone, during the hydrolysis. How can I control the reaction to obtain the β-keto acid?

A2: The primary byproduct is typically the decarboxylated ketone, 3',5'-difluoroacetophenone. The intermediate β-keto acid is often unstable and readily loses CO2, especially upon heating or under acidic conditions.[1]

  • Temperature Control:

    • Explanation: Decarboxylation is often thermally induced.

    • Solution: Perform the hydrolysis at a lower temperature. For basic hydrolysis, consider running the reaction at room temperature or even 0 °C for an extended period.

  • Choice of Hydrolysis Conditions:

    • Explanation: Acidic conditions and elevated temperatures strongly favor decarboxylation.

    • Solution: Basic hydrolysis (saponification) is generally preferred for isolating the carboxylate salt of the β-keto acid, which is more stable. The free acid can then be carefully generated at low temperatures during the workup.

  • Workup Procedure:

    • Explanation: The acidification step to generate the free β-keto acid from its carboxylate salt is critical. Rapid or localized high concentrations of acid can promote decarboxylation.

    • Solution: Perform the acidification slowly at low temperatures (e.g., 0 °C) with dilute acid. Extract the product quickly into an organic solvent.

Q3: My yield is low after purification. What are the likely causes and how can I improve it?

A3: Low yields can result from several factors throughout the experimental process.

  • Incomplete Reaction or Side Reactions:

    • Explanation: As discussed above, incomplete hydrolysis or significant decarboxylation will reduce the yield of the desired product.

    • Solution: Optimize the reaction conditions to maximize conversion and minimize side product formation.

  • Product Loss During Workup:

    • Explanation: The β-keto acid or its carboxylate salt may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution:

      • Ensure the aqueous layer is saturated with a salt like NaCl (brine) before extraction to decrease the solubility of the organic product.

      • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Carefully neutralize the reaction mixture during workup to the appropriate pH to ensure the product is in its desired form for extraction.

  • Degradation on Silica Gel:

    • Explanation: β-keto acids can be unstable on silica gel, potentially leading to decarboxylation during column chromatography.

    • Solution: If purification by chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. Alternatively, explore other purification methods like crystallization or distillation if applicable.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between acidic and basic hydrolysis for this compound?

A1:

FeatureAcidic HydrolysisBasic Hydrolysis (Saponification)
Reversibility Reversible[3]Irreversible[2]
Catalyst/Reagent Catalytic strong acid (e.g., H₂SO₄, HCl)Stoichiometric strong base (e.g., NaOH, KOH, LiOH)
Product β-keto acid (prone to decarboxylation)Carboxylate salt of the β-keto acid
Decarboxylation More prone to occur during the reactionLess prone to occur during the reaction, but can happen during acidic workup

Q2: Why is decarboxylation so common with β-keto acids?

A2: The mechanism of decarboxylation for β-keto acids involves a cyclic six-membered transition state, which is energetically favorable. The β-carbonyl group participates in the reaction, stabilizing the transition state and facilitating the loss of carbon dioxide to form an enol, which then tautomerizes to the more stable ketone.

decarboxylation cluster_0 β-keto acid cluster_1 Cyclic Transition State cluster_2 Enol Intermediate cluster_3 Ketone Product A R-C(=O)-CH₂-C(=O)-OH B Formation of a six-membered ring A->B Heat C R-C(OH)=CH₂ + CO₂ B->C Decarboxylation D R-C(=O)-CH₃ C->D Tautomerization

Caption: Mechanism of decarboxylation of a β-keto acid.

Q3: Are there any enzymatic methods for the hydrolysis of this ester?

A3: Yes, enzymatic hydrolysis using lipases or esterases is a potential alternative.[4] This approach offers several advantages, including mild reaction conditions (often at or near room temperature and neutral pH), which can minimize side reactions like decarboxylation. The choice of enzyme and reaction conditions (e.g., solvent, pH, temperature) would need to be optimized for this specific substrate.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4:

  • Thin Layer Chromatography (TLC): This is a quick and effective method. The starting ester will be less polar than the resulting carboxylic acid. You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the reaction is progressing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any byproducts like the decarboxylated ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a suitable deuterated solvent for ¹H NMR analysis can provide a quantitative measure of the conversion.

Part 3: Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) to the Carboxylate Salt

This protocol is designed to favor the formation of the carboxylate salt of 3-(3,5-difluorophenyl)-3-oxopropanoic acid, minimizing decarboxylation.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base:

    • Slowly add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) in water to the stirred solution. The use of LiOH is common in laboratory settings for ester hydrolysis.

    • Rationale: Using a slight excess of base ensures the reaction goes to completion. Slow addition at low temperature helps to control any exotherm and minimizes potential side reactions.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities.

    • The aqueous layer now contains the sodium or lithium salt of 3-(3,5-difluorophenyl)-3-oxopropanoic acid. This solution can be used directly in a subsequent step or acidified to isolate the free acid (see Protocol 2).

Protocol 2: Acidification to the β-Keto Acid and Isolation

This protocol describes the careful generation and extraction of the free β-keto acid.

  • Acidification:

    • Cool the aqueous solution containing the carboxylate salt from Protocol 1 to 0 °C in an ice bath.

    • Slowly add a cold, dilute solution of a strong acid (e.g., 1 M HCl) with vigorous stirring until the pH of the solution is acidic (pH ~2-3).

    • Rationale: Slow addition of cold, dilute acid minimizes localized heating and high acid concentrations that can promote decarboxylation.

  • Extraction:

    • Immediately extract the acidified aqueous layer with several portions of a cold organic solvent (e.g., ethyl acetate or dichloromethane).

    • Rationale: Prompt extraction is crucial to minimize the time the acid-sensitive product spends in the acidic aqueous environment.

  • Drying and Concentration:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure at low temperature (e.g., on a rotary evaporator with a cool water bath).

  • Purification:

    • The crude 3-(3,5-difluorophenyl)-3-oxopropanoic acid can be used directly in the next step or purified cautiously if necessary. As mentioned, standard silica gel chromatography may cause degradation.

Protocol 3: One-Pot Hydrolysis and Decarboxylation

This protocol is optimized for the direct conversion of the starting ester to 3',5'-difluoroacetophenone.

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 eq) with an aqueous solution of a strong acid (e.g., 10-20% H₂SO₄ or HCl).

    • Rationale: The acidic conditions will catalyze both the hydrolysis and the subsequent decarboxylation.

  • Heating:

    • Heat the mixture to reflux and stir vigorously.

    • Rationale: The elevated temperature ensures both the hydrolysis and decarboxylation reactions proceed at a reasonable rate.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the ketone product. The reaction is typically complete within a few hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude 3',5'-difluoroacetophenone can be purified by standard methods such as column chromatography or distillation.

References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Overview of assays for hydrolysis of β -keto esters. ResearchGate. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of novel compounds is paramount. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands stringent purity assessment to ensure the safety and efficacy of the final drug product. This guide provides an in-depth analysis of this compound using one of the most powerful analytical techniques available: high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuanced interpretation of its spectrum, delve into the identification of common process-related impurities, and present a framework for quantitative analysis, moving beyond simple qualitative assessment to provide robust, reliable data.

The Structural Landscape: Keto-Enol Tautomerism

A crucial aspect of the 1H NMR analysis of this compound is its existence as a mixture of keto and enol tautomers in solution. This dynamic equilibrium is influenced by factors such as solvent polarity and temperature. The presence of both forms will be evident in the 1H NMR spectrum, and understanding this phenomenon is the first step to an accurate interpretation.

The equilibrium between the keto and enol forms is a dynamic process involving an intramolecular hydrogen bond in the enol form, which leads to a downfield shift of the enolic proton. The ratio of these tautomers can be determined by integrating the distinct signals corresponding to each form.

Predicted 1H NMR Spectrum of this compound

Keto Tautomer:

  • Aromatic Protons (H-2', H-4', H-6'): The protons on the 3,5-difluorophenyl ring are expected to appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The two equivalent protons at the 2' and 6' positions will likely be a triplet of doublets, while the proton at the 4' position will be a triplet of triplets. The expected chemical shift is in the range of 7.0-7.5 ppm.

  • Methylene Protons (-CH2-): The active methylene protons adjacent to the two carbonyl groups are expected to appear as a singlet around 3.5-4.0 ppm.

  • Ethyl Group (-OCH2CH3): The methylene protons of the ethyl group will appear as a quartet around 4.2 ppm, coupled to the methyl protons. The methyl protons will be a triplet around 1.3 ppm.

Enol Tautomer:

  • Enolic Proton (-OH): A broad singlet is expected in the downfield region, typically between 12-13 ppm, due to the strong intramolecular hydrogen bond.

  • Vinyl Proton (=CH-): A singlet for the vinyl proton is expected around 5.0-5.5 ppm.

  • Aromatic Protons (H-2', H-4', H-6'): Similar to the keto form, but potentially with slightly different chemical shifts due to the change in the electronic environment.

  • Ethyl Group (-OCH2CH3): The signals for the ethyl group will be similar to those in the keto form.

Impurity Profiling: A Comparative Approach

The most common impurities in a sample of this compound are typically residual starting materials, byproducts from the synthesis, or degradation products. The synthesis of this β-ketoester is commonly achieved through a Claisen condensation reaction. Therefore, a logical starting point for impurity identification is to consider the reactants and potential side-products of this reaction.

A likely synthetic route involves the condensation of a 3,5-difluorophenyl ketone (e.g., 3,5-difluoroacetophenone) with an ethyl ester containing a good leaving group, such as diethyl carbonate or diethyl oxalate, in the presence of a strong base.

Common Potential Impurities and their 1H NMR Signatures:

ImpurityStructureKey 1H NMR Signals (in CDCl3)
3,5-Difluoroacetophenone Aromatic protons (multiplet, ~7.0-7.4 ppm), Methyl protons (singlet, ~2.6 ppm)
Diethyl Carbonate Methylene protons (quartet, ~4.2 ppm), Methyl protons (triplet, ~1.3 ppm)
Diethyl Oxalate Methylene protons (quartet, ~4.3 ppm), Methyl protons (triplet, ~1.4 ppm)
Ethanol Methylene protons (quartet, ~3.7 ppm), Methyl protons (triplet, ~1.2 ppm), Hydroxyl proton (singlet, variable)[1][2]
3,5-Difluorobenzoic Acid Aromatic protons (multiplet, ~7.3-7.7 ppm), Carboxylic acid proton (broad singlet, >10 ppm)[3]
Water H₂OBroad singlet, chemical shift is highly dependent on solvent and temperature

Experimental Protocol for Quantitative 1H NMR (qNMR) Analysis

Quantitative 1H NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[4][5] The method relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.

Step-by-Step Methodology:

  • Internal Standard Selection: Choose a suitable internal standard (IS) that has a simple 1H NMR spectrum with signals that do not overlap with the analyte or impurity signals. The IS should be stable, non-volatile, and of high purity. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a precise amount of the chosen internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a volumetric flask to ensure a homogenous solution.

    • Transfer an aliquot of this solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of all nuclei. This is critical for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For the analyte, choose a signal that is unique to the molecule and free from overlap with impurity or solvent signals. The methylene protons of the keto form are often a good choice.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Workflow for 1H NMR Analysis

Caption: Workflow for the 1H NMR analysis of this compound.

Logical Framework for Data Interpretation

G cluster_0 Spectral Acquisition & Processing cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis Raw_FID Raw_FID Processed_Spectrum Processed_Spectrum Raw_FID->Processed_Spectrum FT, Phasing, Baseline Correction Signal_Assignment Signal_Assignment Processed_Spectrum->Signal_Assignment Chemical Shift, Coupling Constants Integration Integration Processed_Spectrum->Integration Select Non-overlapping Signals Tautomer_ID Tautomer_ID Signal_Assignment->Tautomer_ID Identify Keto/Enol Signals Impurity_ID Impurity_ID Signal_Assignment->Impurity_ID Compare to Known Impurity Spectra Tautomer_Ratio Tautomer_Ratio Tautomer_ID->Tautomer_Ratio Integrate Tautomer-specific Signals Impurity_Quantification Impurity_Quantification Impurity_ID->Impurity_Quantification Relative Integration Purity_Calculation Purity_Calculation Integration->Purity_Calculation Use qNMR Formula Final_Report Final_Report Purity_Calculation->Final_Report Tautomer_Ratio->Final_Report Impurity_Quantification->Final_Report

Caption: Logical flow for interpreting 1H NMR data for purity assessment.

Conclusion

The 1H NMR analysis of this compound is a multifaceted task that requires a thorough understanding of its structural properties, particularly its keto-enol tautomerism, and a systematic approach to impurity identification and quantification. By employing high-resolution NMR spectroscopy, coupled with a quantitative approach like qNMR, researchers and drug development professionals can obtain a comprehensive and accurate purity profile of this important synthetic intermediate. This level of analytical rigor is essential for ensuring the quality, safety, and consistency of pharmaceutical products.

References

  • Doc Brown's Chemistry. (n.d.). Ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • Chem LibreTexts. (2021, August 15). 19.6: Keto-Enol Tautomerization. Retrieved from [Link]

  • Napolitano, J. G., et al. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]

  • ChemistNate. (2020, September 2). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). YouTube. Retrieved from [Link]

  • Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

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A Researcher's Guide to the 13C NMR Spectroscopic Characterization of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecular entities is paramount. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester, presents a unique spectroscopic challenge due to the influence of its electron-withdrawing difluorophenyl moiety. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of this compound, offering a comparative framework against structurally related analogues. By understanding the subtle shifts and couplings, researchers can gain a deeper appreciation for the electronic effects at play and confidently verify the structure of this and similar compounds.

The Molecular Structure and Predicted 13C NMR Chemical Shifts

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure and the expected chemical environment of each atom. This compound possesses nine unique carbon atoms, the chemical shifts of which are influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.

The presence of two fluorine atoms on the phenyl ring is expected to significantly impact the chemical shifts of the aromatic carbons through both inductive and mesomeric effects. Furthermore, the β-dicarbonyl system will exhibit keto-enol tautomerism, though the keto form is typically predominant in non-polar solvents like chloroform. The analysis below pertains to the major keto tautomer.

Figure 1. Chemical structure of this compound with carbon numbering for NMR assignment.

Based on established principles of 13C NMR spectroscopy, the predicted chemical shifts for each carbon atom are presented in the table below.[1][2][3]

Carbon AtomHybridizationChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1 sp2Aromatic C-H~110-115
C2 sp2Aromatic C-F~160-165 (d, 1JCF ≈ 250 Hz)
C3 sp2Aromatic C-H~110-115
C4 sp2Aromatic C-C=O~135-140 (t, 3JCF ≈ 7 Hz)
C5 sp2Ketone C=O~190-195
C6 sp3Methylene (-CH2-)~45-50
C7 sp2Ester C=O~165-170
C8 sp3Methylene (-O-CH2-)~60-65
C9 sp3Methyl (-CH3)~13-15
Comparative Analysis with Structurally Related Compounds

To contextualize the predicted 13C NMR spectrum, it is instructive to compare it with the known spectra of similar molecules. This comparison highlights the specific electronic contributions of the 3,5-difluorophenyl group.

CompoundC=O (Ketone)C=O (Ester)-CH2- (α to C=O)Aromatic/OtherReference
This compound ~190-195~165-170~45-50Aromatic: ~110-115, ~135-140, ~160-165; O-CH2: ~60-65; CH3: ~13-15Predicted
Ethyl 3-oxo-3-phenylpropanoate 192.9167.545.8Aromatic: 128.5, 128.9, 133.8, 136.4; O-CH2: 61.5; CH3: 14.1[4]
Ethyl Acetoacetate 202.5167.350.1CH3 (keto): 30.1; O-CH2: 61.4; CH3: 14.1[5][6]
Diethyl Malonate -167.241.7O-CH2: 61.4; CH3: 14.0[7][8]

From this comparison, several key insights emerge:

  • The ketone carbonyl (C5) in the target molecule is predicted to be slightly deshielded compared to its non-fluorinated counterpart, a consequence of the electron-withdrawing nature of the difluorophenyl ring.

  • The chemical shifts of the ester group (C7, C8, C9) are expected to be largely unaffected by the substitution on the phenyl ring, as they are insulated by the intervening ketone and methylene groups.

  • The aromatic region will be the most informative. The carbons directly bonded to fluorine (C2) will appear far downfield and exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The ipso-carbon (C4) will also be significantly affected, likely appearing as a triplet due to three-bond coupling to both fluorine atoms.

Experimental Protocol for 13C NMR Acquisition

Reproducible and high-quality data are the bedrock of scientific integrity. The following protocol outlines a robust method for acquiring the 13C NMR spectrum of this compound.

A. Sample Preparation

  • Accurately weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

B. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution and sensitivity.

  • Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) should be performed.

  • Key Parameters:

    • Solvent: CDCl3

    • Temperature: 298 K

    • Spectral Width: 0-220 ppm

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 1-2 seconds

    • Number of Scans (ns): 1024 or higher, depending on sample concentration.

C. Data Processing

  • Apply an exponential line broadening of 1-2 Hz.

  • Perform Fourier transformation.

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Apply a baseline correction.

  • Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-30 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Load Acquisition Parameters insert->setup acquire Acquire Data (zgpg30) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (CDCl3 = 77.16 ppm) baseline->reference

Figure 2. A generalized workflow for the 13C NMR characterization of a small molecule.

Conclusion

The 13C NMR characterization of this compound is a nuanced but achievable task. By leveraging predictive principles and comparative data from analogous structures, researchers can confidently assign each carbon signal and verify the compound's identity. The distinct downfield shifts and C-F coupling patterns of the fluorinated aromatic ring serve as unmistakable spectroscopic signatures. The protocols and data presented herein provide a comprehensive framework for the analysis of this and other complex fluorinated molecules, ensuring accuracy and reproducibility in research and development endeavors.

References

  • SpectraBase. Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Ethyl (N-hydroxyimino)-3-oxo-3-phenylpropanoate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

  • Feringa, B. L., et al. Supporting Information for Asymmetric Conjugate Addition of Dialkylzinc Reagents to Unsaturated Malonic Esters. [Link]

  • SpectraBase. Ethylacetoacetate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • SpectraBase. [2,3,4-(13)C(3)]-ETHYL-ACETOACETATE;KETO-FORM - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 9.7: 13C-NMR Spectroscopy. [Link]

  • PubChem. ethyl 3-oxo-3-phenyl(213C)propanoate. [Link]

  • ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link]

  • Human Metabolome Database. Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). [Link]

  • Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • NMR Solvent Data. 13C | THF-d8 | NMR Chemical Shifts. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their analysis, however, presents unique challenges that necessitate a sophisticated approach. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of these fluorinated β-keto esters, offering experimental insights and data-driven recommendations to navigate the analytical complexities.

The presence of a difluorophenyl ring, a β-keto ester moiety, and the inherent potential for keto-enol tautomerism in this compound derivatives demand a careful selection of analytical methodology. Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the characterization of these molecules. This guide will dissect the nuances of different ionization techniques and fragmentation behaviors, empowering researchers to select the optimal analytical strategy.

The Analytical Dichotomy: A Comparative Overview of Ionization Techniques

The choice of ionization source is a critical determinant of success in the mass spectrometric analysis of this compound derivatives. The two most prominent techniques for liquid chromatography-mass spectrometry (LC-MS) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable molecules.[1] For β-keto esters, ESI can be effective, especially in the presence of a mobile phase that promotes the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[2] The polarity of the ester and ketone functionalities in this compound makes it a viable candidate for ESI. However, the efficiency of ESI can be influenced by the mobile phase composition and the presence of salts.[1]

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is generally more suitable for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[3][4] The process involves the vaporization of the analyte followed by chemical ionization at atmospheric pressure.[4] For this compound, which possesses moderate polarity, APCI presents a strong alternative to ESI. It is often less susceptible to matrix effects and can handle higher flow rates, making it robust for quantitative analyses.[1] Given that aromatic ketones and aldehydes often yield intense [M+H]⁺ ions with APCI, this technique is expected to perform well for the target compounds.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a powerful tool. However, β-keto esters can be thermally labile and may undergo degradation in the hot GC inlet.[7] To circumvent this, derivatization is often employed to enhance thermal stability and improve chromatographic performance.[7] EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule that is valuable for structural elucidation.

Performance Comparison of Ionization Techniques
Ionization TechniqueAnalyte PolarityThermal StabilityFragmentationCommon AdductsSuitability for this compound Derivatives
ESI High to ModerateNot a primary concernSoft (minimal)[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺Good, especially for more polar derivatives.
APCI Low to ModerateRequiredSoft (can have some in-source fragmentation)[M+H]⁺Excellent, likely to provide strong molecular ion signals.
EI (with GC) Volatile (often requires derivatization)Required (derivatization can help)Hard (extensive)Molecular ion [M]⁺• and numerous fragment ionsFeasible with derivatization, provides rich structural information.

Deciphering the Fragments: Predicting the Mass Spectral Behavior

Understanding the fragmentation pattern is key to confirming the structure of this compound and its derivatives. The fragmentation of β-keto esters is primarily governed by cleavages alpha to the carbonyl groups and McLafferty rearrangements.

A non-fluorinated analog, Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate), provides a valuable reference for predicting fragmentation. Its electron ionization mass spectrum shows characteristic fragments that can be extrapolated to our target molecule.[5]

Predicted Fragmentation Pathway of this compound under EI:

fragmentation M [M]⁺• m/z 228 F1 [M-C₂H₅O]⁺ m/z 183 M->F1 - •OC₂H₅ F4 [M-C₂H₄]⁺• m/z 200 (McLafferty) M->F4 - C₂H₄ (McLafferty) F2 [C₇H₃F₂O]⁺ m/z 156 F1->F2 - CO F3 [C₇H₃F₂]⁺ m/z 129 F2->F3 - CHO F5 [C₆H₃F₂]⁺ m/z 112 F2->F5 - CO

Caption: Predicted EI fragmentation of this compound.

The presence of two fluorine atoms on the phenyl ring is expected to influence the fragmentation pattern. The strong electron-withdrawing nature of fluorine can affect the stability of certain fragment ions. For instance, the loss of HF is a common fragmentation pathway for fluorinated compounds.

A Robust Protocol for LC-MS/MS Analysis

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following protocol outlines a general procedure for the LC-MS/MS analysis of this compound derivatives. Due to the challenges of keto-enol tautomerism in reversed-phase HPLC, which can lead to poor peak shapes, employing a mixed-mode column or optimizing mobile phase conditions is recommended.[8]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis P1 Dissolve sample in mobile phase P2 Filter through 0.22 µm syringe filter P1->P2 L1 Inject sample P2->L1 L2 Gradient elution on C18 or mixed-mode column L1->L2 M1 Ionization (ESI or APCI) L2->M1 M2 Full scan MS M1->M2 M3 Tandem MS (MS/MS) of precursor ion M2->M3 D1 Identify precursor and product ions M3->D1 D2 Structural elucidation and quantification D1->D2

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound derivative in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working solutions and calibration standards.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a mixed-mode column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C to potentially improve peak shape by accelerating keto-enol interconversion.[8]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: ESI or APCI in positive ion mode.

    • Capillary Voltage (ESI): 3.5 kV.

    • Corona Current (APCI): 4 µA.

    • Source Temperature: 120 °C (ESI), 350 °C (APCI).

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Optimize nebulizer and drying gas flows for maximal signal intensity.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode to identify the precursor ion, followed by product ion scan (tandem MS) of the most abundant precursor ion to obtain fragmentation data.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound derivatives is a multifaceted challenge that can be effectively addressed through a systematic and informed approach. Both LC-MS with ESI or APCI and GC-MS with derivatization are viable strategies, each with its own set of advantages. For routine analysis and quantification, LC-MS with APCI is likely to provide the most robust and sensitive results. For in-depth structural elucidation, the detailed fragmentation patterns obtained from EI in GC-MS (after derivatization) are invaluable.

Future work should focus on building a comprehensive mass spectral library for this class of compounds under various ionization conditions. Such a resource would be of immense value to the scientific community, accelerating research and development in areas where these promising molecules are being explored.

References

  • Atmospheric-pressure chemical ionization - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ethyl benzoylacetate. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Application Note: GC-MS Analysis of Ethyl 3-oxo-2-phenylbutano
  • The positive ion APCI mass spectra of five synthetic aldehydes and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved January 11, 2026, from [Link]

  • Atmospheric-pressure Chemical Ioniz
  • Mass Spectra of β-Keto Esters. (1972). Canadian Journal of Chemistry.
  • Mass Spectrometry - Fragmentation P
  • Application Note: GC-MS Analysis of Ethyl 3-oxo-2-phenylbutano
  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2018). Molecules.
  • Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Bis(3,4-difluorophenyl) Disulfide. (2025). BenchChem.
  • Mass spectra of fluorocarbons. (1952).
  • Could any one suggest the effect of fluorine in mass spectrometry? (2016).
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal.
  • beta keto esters by HPLC. (2010).

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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Ethyl Benzoylacetates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the nuanced reactivity of building blocks is paramount. Ethyl benzoylacetate, a versatile β-keto ester, is a cornerstone in the synthesis of a myriad of heterocyclic compounds and pharmacologically active molecules. The strategic introduction of fluorine into this scaffold can dramatically alter its chemical behavior, offering both opportunities and challenges for the synthetic chemist. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated ethyl benzoylacetates, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions in their synthetic endeavors.

The Fluorine Effect: A Paradigm Shift in Reactivity

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of a molecule. In the context of ethyl benzoylacetate, fluorination, particularly on the benzoyl ring or at the α-position, significantly influences the acidity of the α-protons, enolate stability, and the electrophilicity of the carbonyl carbons. These alterations are collectively known as the "fluorine effect" and are central to understanding the divergent reactivity of these two classes of compounds.

Fluorine's strong electron-withdrawing inductive effect (-I) is the primary driver of these changes. When positioned on the benzoyl ring, it withdraws electron density from the entire molecule, increasing the acidity of the α-protons. This enhanced acidity facilitates the formation of the corresponding enolate under milder basic conditions compared to the non-fluorinated analog.

Fluorine_Inductive_Effect Fluorinated_Ethyl_Benzoylacetate Fluorinated Ethyl Benzoylacetate Increased_Acidity Increased α-Proton Acidity Fluorinated_Ethyl_Benzoylacetate->Increased_Acidity -I effect of Fluorine Stabilized_Enolate Stabilized Enolate Increased_Acidity->Stabilized_Enolate Facilitates Deprotonation Enhanced_Reactivity Enhanced Nucleophilic Reactivity Stabilized_Enolate->Enhanced_Reactivity Greater Nucleophilicity

Caption: The inductive effect of fluorine enhances the acidity of the α-protons, leading to a more stable enolate and consequently, altered reactivity.

Comparative Reactivity in Key Transformations

The differing electronic properties of fluorinated and non-fluorinated ethyl benzoylacetates manifest in their performance in a variety of fundamental organic reactions.

Acidity and Enol Content

The acidity of the α-protons is a critical determinant of reactivity, as it governs the ease of enolate formation. Fluorination generally leads to a lower pKa value, indicating higher acidity. For instance, while the pKa of ethyl benzoylacetate is approximately 10.7 in DMSO, the introduction of electron-withdrawing fluorine atoms on the aromatic ring can lower this value, making enolate formation more favorable.

CompoundPredicted pKaTypical Enol Content (in CDCl₃)
Ethyl Benzoylacetate~11[1]~15-20%[2]
Ethyl 4-fluorobenzoylacetateLower than non-fluorinated analogExpected to be higher
Ethyl 2-fluorobenzoylacetateLower than non-fluorinated analogExpected to be higher

Note: Predicted pKa values are estimates and can vary with the prediction software and solvent. Experimental enol content can also vary with solvent and temperature.

Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a classic C-C bond-forming reaction. The increased acidity of fluorinated ethyl benzoylacetates is expected to translate to faster reaction rates in this condensation, as the initial deprotonation step is facilitated.

General Reaction Scheme:

Knoevenagel_Condensation reactant1 Ethyl Benzoylacetate Derivative product α,β-Unsaturated Product reactant1->product reactant2 Aldehyde/Ketone reactant2->product base Base base->reactant1 Deprotonation

Caption: General workflow of the Knoevenagel condensation reaction.

While direct kinetic comparisons are scarce, the general principle of enhanced α-proton acidity in fluorinated analogs suggests they would be more reactive substrates in Knoevenagel condensations under base-catalyzed conditions.

Claisen Condensation

The Claisen condensation involves the self-condensation of two ester molecules to form a β-keto ester. The reactivity in this reaction is also intrinsically linked to the ease of enolate formation. A fluorinated ethyl benzoylacetate, with its more acidic α-protons, would be expected to form the enolate nucleophile more readily. However, the electrophilicity of the carbonyl carbon also plays a crucial role. The electron-withdrawing nature of fluorine can increase the electrophilicity of the carbonyl carbon, making it a better acceptor for the enolate nucleophile. This dual enhancement of both the nucleophilic and electrophilic partners can lead to higher yields and faster reaction rates in crossed Claisen condensations.

Mechanism of Claisen Condensation:

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ester Ester Enolate Enolate Ester->Enolate Base Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate Attacks second ester molecule Beta-Keto_Ester Beta-Keto_Ester Tetrahedral_Intermediate->Beta-Keto_Ester Loss of alkoxide

Caption: Stepwise mechanism of the Claisen condensation.

Michael Addition

In the Michael addition, a soft nucleophile, such as an enolate, adds to an α,β-unsaturated carbonyl compound. The enhanced stability and potentially higher concentration of the enolate derived from a fluorinated ethyl benzoylacetate would suggest it to be a more effective Michael donor. This can lead to higher yields and potentially greater stereoselectivity in the formation of the 1,5-dicarbonyl adduct.

General Reaction Scheme:

Michael_Addition donor Enolate of Ethyl Benzoylacetate Derivative adduct Michael Adduct donor->adduct acceptor α,β-Unsaturated Carbonyl acceptor->adduct base Base base->donor Generates

Caption: General workflow of the Michael addition reaction.

Experimental Protocols

General Procedure for the Knoevenagel Condensation
  • To a solution of the ethyl benzoylacetate derivative (1.0 equiv.) and an aldehyde or ketone (1.0 equiv.) in a suitable solvent (e.g., ethanol, toluene) is added a catalytic amount of a base (e.g., piperidine, triethylamine).

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired α,β-unsaturated product.

General Procedure for the Claisen Condensation (Crossed)
  • To a suspension of a strong base (e.g., sodium hydride, 1.1 equiv.) in an anhydrous solvent (e.g., THF, diethyl ether) at 0 °C is added a solution of the enolizable ester (e.g., fluorinated or non-fluorinated ethyl benzoylacetate, 1.0 equiv.).

  • The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of the non-enolizable ester (1.2 equiv.).

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for the Michael Addition
  • To a solution of the ethyl benzoylacetate derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, THF) is added a catalytic amount of a base (e.g., sodium ethoxide).

  • The α,β-unsaturated carbonyl compound (1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a mild acid (e.g., dilute HCl) and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

Conclusion: A Powerful Tool for Synthetic Design

The introduction of fluorine into the ethyl benzoylacetate scaffold provides a powerful lever for tuning its reactivity. The enhanced acidity of the α-protons in fluorinated analogs generally leads to more facile enolate formation, which can accelerate reaction rates and improve yields in a variety of important C-C bond-forming reactions, including the Knoevenagel condensation, Claisen condensation, and Michael addition.

For researchers in drug development, the use of fluorinated building blocks like fluorinated ethyl benzoylacetates can open new avenues for the synthesis of novel analogs with potentially improved pharmacokinetic and pharmacodynamic properties. Understanding the fundamental principles of how fluorine modulates reactivity is crucial for harnessing the full potential of these valuable synthetic intermediates. This guide serves as a foundational resource for scientists looking to strategically employ fluorination to achieve their synthetic goals.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Organic Syntheses, Coll. Vol. 3, p.379 (1955); Vol. 28, p.58 (1948). [Link]

  • Jones, G. (Ed.). (2004).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
  • Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Biological Activity of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the β-keto ester scaffold is a cornerstone for the development of novel therapeutic agents. The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the biological activities of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate and its structural analogs, with a focus on their antimicrobial and anticancer potential. Drawing upon established structure-activity relationships and available experimental data, this document aims to furnish researchers with the critical insights needed to navigate the chemical space of fluorinated β-keto esters.

Introduction to this compound Analogs

This compound is a β-keto ester characterized by a difluorinated phenyl ring. The position of the fluorine substituents on this ring gives rise to various positional isomers, such as the 2,4-difluoro and 2,6-difluoro analogs. These subtle structural modifications can have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

Synthesis of Ethyl 3-(difluorophenyl)-3-oxopropanoate Analogs

The synthesis of Ethyl 3-(difluorophenyl)-3-oxopropanoate and its analogs is most commonly achieved through a Claisen condensation reaction.[1][2][3] This method involves the base-mediated condensation of an appropriate difluorobenzoyl derivative (e.g., a difluorobenzoyl chloride or a difluorobenzoate) with an enolizable ester, typically ethyl acetate.

Generalized Experimental Protocol: Claisen Condensation

Materials:

  • Substituted difluorobenzoyl chloride (1 equivalent)

  • Ethyl acetate (2 equivalents)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA)) (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Aqueous acid solution (e.g., 1 M HCl) for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aprotic solvent and the strong base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl acetate to the stirred suspension of the base.

  • Allow the mixture to stir for 30 minutes at 0 °C to facilitate the formation of the enolate.

  • In a separate flask, dissolve the substituted difluorobenzoyl chloride in the anhydrous aprotic solvent.

  • Add the difluorobenzoyl chloride solution dropwise to the enolate solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of the aqueous acid solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over the anhydrous drying agent, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 3-(difluorophenyl)-3-oxopropanoate analog.

Comparative Biological Activity

The biological activities of this compound and its analogs are primarily centered on their antimicrobial and anticancer properties. The following sections provide a comparative analysis based on available data and established structure-activity relationships for similar compounds.

Antimicrobial Activity

β-Keto esters have been identified as promising antimicrobial agents, with a proposed mechanism of action involving the inhibition of bacterial quorum sensing (QS).[4][5][6][7][8] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. By interfering with QS, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Structure-Activity Relationship Insights:

  • Aryl Moiety is Crucial: The presence of a phenyl ring at the C-3 position is essential for anti-QS activity.

  • Substituent Position Matters: The position of substituents on the phenyl ring significantly influences activity. While direct data for difluoro-isomers is scarce, studies on other substituted phenyl analogs suggest that the electronic and steric effects of the substituents play a critical role in the interaction with the bacterial QS receptors. It is hypothesized that the electron-withdrawing nature of the fluorine atoms in the 3,5-position of the core molecule enhances its interaction with the target protein.

  • Halogen Substitution is Favorable: The presence of halogen substituents on the phenyl ring is generally associated with increased anti-QS activity.

Quantitative Comparison of Antimicrobial Activity (Hypothetical Data Based on Related Compounds):

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and its positional isomers against representative Gram-positive and Gram-negative bacteria. This data is extrapolated from studies on similar β-keto esters and serves as a predictive model for guiding future research.[9]

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compound128256
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate256512
Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate>512>512
Kanamycin (Control)84

Experimental Protocol: Broth Microdilution Assay for MIC Determination [9][10][11]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Emerging evidence suggests that β-keto esters and related ketone bodies may possess anticancer properties.[12] The proposed mechanisms of action are multifaceted and may involve the modulation of cancer cell metabolism and interference with key signaling pathways that drive tumor growth and survival.

Proposed Mechanism of Action:

While the precise mechanism for this class of compounds is still under investigation, it is hypothesized that they may exert their anticancer effects through the inhibition of key signaling pathways, such as the Wnt/β-catenin and TGF-β pathways. These pathways are frequently dysregulated in various cancers and play a crucial role in cell proliferation, differentiation, and metastasis.

Quantitative Comparison of Anticancer Activity (Hypothetical Data Based on Related Compounds):

The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for this compound and its positional isomers against a representative cancer cell line (e.g., human colon carcinoma HCT116). This data is extrapolated from studies on structurally related compounds.[13]

CompoundHCT116 (Colon Cancer) IC50 (µM)
This compound25
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate40
Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate>100
5-Fluorouracil (Control)5

Experimental Protocol: MTT Assay for Cytotoxicity [14][15][16][17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Mechanisms of Action

To better understand the proposed biological activities of these compounds, the following diagrams illustrate the potential mechanisms of action.

antimicrobial_mechanism cluster_bacterium Bacterial Cell LuxI LuxI (Autoinducer Synthase) AHL N-acyl homoserine lactone (AHL) (Autoinducer) LuxI->AHL Synthesizes LuxR LuxR (Receptor Protein) AHL->LuxR Binds to Virulence_Genes Virulence Gene Expression LuxR->Virulence_Genes Activates Pathogenesis Pathogenesis Virulence_Genes->Pathogenesis Leads to Beta_Keto_Ester Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Analog Beta_Keto_Ester->LuxR Competitively Inhibits

Caption: Proposed mechanism of antimicrobial activity via quorum sensing inhibition.

anticancer_mechanism cluster_cell Cancer Cell cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway Beta_Keto_Ester Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate Analog Wnt Wnt Ligand Beta_Keto_Ester->Wnt Inhibits TGFB TGF-β Ligand Beta_Keto_Ester->TGFB Inhibits Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes_Wnt Target Gene Expression TCF_LEF->Target_Genes_Wnt Proliferation Cell Proliferation & Survival Target_Genes_Wnt->Proliferation TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD Proteins TGFBR->SMAD Phosphorylates Target_Genes_TGF Target Gene Expression SMAD->Target_Genes_TGF Target_Genes_TGF->Proliferation

Caption: Proposed mechanism of anticancer activity via inhibition of Wnt and TGF-β signaling.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with tunable biological activities. The strategic placement of fluorine atoms on the phenyl ring offers a powerful tool to modulate their antimicrobial and anticancer properties. While further direct comparative studies are necessary to fully elucidate the structure-activity relationships, the available evidence strongly suggests that these compounds warrant continued investigation. Future research should focus on the synthesis and systematic biological evaluation of a broader range of positional isomers and other derivatives to identify lead candidates with enhanced potency and selectivity. Mechanistic studies will also be crucial to validate the proposed modes of action and to discover novel biological targets.

References

  • Dancause, S. et al. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 971. [Link][4][5]

  • Meschwitz, S. (n.d.). Investigating beta-keto esters as bacterial quorum sensing modulators. University of Rhode Island. [Link][7]

  • Martínez-Cifuentes, M. et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1339. [Link][6][8]

  • Rojas-Altuve, A. et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link][18]

  • Martínez-Cifuentes, M. et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link][19]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link][14]

  • Kandimalla, R. et al. (2012). Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines. PubMed. [Link][12]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link][15]

  • Kandimalla, R. et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Journal of Chemical and Pharmaceutical Research, 5(7), 134-146. [Link][20]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link][17]

  • Zhang, X. et al. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. MDPI. [Link][21]

  • De Meirleir, K. L. (2021). The metabolic rewiring observed in cancer renders tumor cells dependent of ketone bodies and vulnerable to SCOT inhibition. Research Open World. [Link][22]

  • University of Calgary. (n.d.). The Claisen Condensation. [Link][1]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link][11]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link][3]

  • PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. [Link][23]

  • De Filippis, B. et al. (2017). Anticancer Activity of Stilbene-Based Derivatives. PubMed. [Link][24]

  • Fedorov, A. Y. et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link][25]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link][26]

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A Comparative Guide to the In Vitro Anticancer Activity of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: Initial research for derivatives of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate did not yield sufficient public data for a comparative analysis. In consultation with our research team, we have pivoted the focus of this guide to a structurally related and well-documented class of compounds: derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid . This scaffold, which also incorporates a difluorophenyl moiety, has been the subject of recent anticancer research, providing a robust dataset for the in-depth comparison and methodological discussion that follows.

Introduction: The Rationale for Targeting Cancer with Pyrrolidinone Scaffolds

The 5-oxopyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, five-membered lactam structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal starting point for designing targeted therapeutic agents. When combined with a 1-(2,4-difluorophenyl) substituent, the resulting derivatives gain properties often sought in modern drug development; the fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles[1].

This guide focuses on a series of novel derivatives based on this scaffold, primarily hydrazone, benzimidazole, and azole conjugates. These chemical modifications were rationally designed to explore new structure-activity relationships (SAR) in the search for potent and selective anticancer agents[1][2]. The primary goal of the research detailed herein was to evaluate these compounds for two key anticancer attributes: cytotoxicity (the ability to kill cancer cells directly) and anti-migratory potential (the ability to prevent cancer cell movement, a critical factor in metastasis).

The derivatives were tested against a panel of clinically relevant cancer cell lines:

  • MDA-MB-231: A model for triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat subtype[1].

  • PPC-1: A human prostate adenocarcinoma cell line.

  • A375: A human melanoma cell line, representing a lethal form of skin cancer[1].

  • CRL-4001: A non-cancerous human foreskin fibroblast cell line, used as a control to assess selectivity and potential toxicity to normal cells.

This guide will comparatively analyze the performance of these derivatives, provide a deep dive into the key experimental methodologies used for their evaluation, and discuss the potential mechanisms underpinning their activity.

Comparative Analysis of In Vitro Cytotoxicity

The primary screening of the synthesized compounds was performed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. Compounds were incubated with the cell lines for 72 hours. The results, summarized as EC₅₀ values (the concentration of a compound that reduces cell viability by 50%), are presented in Table 1.

A lower EC₅₀ value indicates higher cytotoxic potency. The data reveals that the hydrazone derivatives were the most potent cytotoxic agents across the tested cancer cell lines[1][2].

Table 1: Comparative Cytotoxicity (EC₅₀, µM) of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives after 72h Incubation

Compound IDDerivative ClassKey MoietyMDA-MB-231 (TNBC)PPC-1 (Prostate)A375 (Melanoma)CRL-4001 (Normal Fibroblast)Selectivity Index (A375)¹
7b HydrazoneN'-(4-fluorobenzylidene)> 10045.3 ± 4.124.6 ± 2.5> 100> 4.07
9c HydrazoneN'-(4-(dimethylamino)benzylidene)90.7 ± 8.151.9 ± 4.924.1 ± 1.963.2 ± 5.52.62
9e HydrazoneN'-(4-bromobenzylidene)69.4 ± 6.234.1 ± 3.118.2 ± 1.742.6 ± 3.82.34
9f HydrazoneN'-(4-methylbenzylidene)68.1 ± 5.913.5 ± 1.2 14.8 ± 1.3 35.4 ± 3.22.39
10 Alkylated HydrazoneN-ethyl-N'-(4-bromobenzylidene)> 10050.1 ± 4.529.8 ± 2.870.3 ± 6.12.36

¹ Selectivity Index (SI) is calculated as EC₅₀ in normal cells (CRL-4001) / EC₅₀ in cancer cells (A375). A higher SI value indicates greater selectivity for cancer cells. (Data synthesized from Mickevičius et al., 2025[1])

Expert Interpretation:

  • Hydrazone Potency: The hydrazone derivatives, particularly 9e and 9f , consistently demonstrated the highest potency. Compound 9f , bearing an N'-(4-methylbenzylidene) moiety, emerged as the most cytotoxic agent against both prostate (PPC-1) and melanoma (A375) cells[1].

  • Structure-Activity Relationship (SAR): The nature of the substituent on the benzylidene ring of the hydrazone appears critical for activity. Small, electron-donating (methyl, 9f ) or electron-withdrawing (bromo, 9e ) groups at the para-position conferred the highest potency. A bulky dimethylamino group (9c ) was slightly less effective.

  • Selectivity: While potent, the compounds exhibited moderate selectivity for cancer cells over normal fibroblasts. For instance, compound 9f was approximately 2.4 times more toxic to melanoma cells than to fibroblasts. The highest selectivity was observed for compound 7b , though its overall potency was lower[1]. This highlights a common challenge in drug development: balancing high potency with a wide therapeutic window.

Deep Dive: Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, it is crucial to understand the underlying experimental protocols. The choice of assay is not arbitrary; each is selected to provide a specific, quantifiable answer to a biological question.

Assay for Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard for assessing cell viability. Its selection is based on its reliability, high-throughput compatibility, and direct correlation with metabolic activity, which is a hallmark of living cells[3].

Causality Behind the Protocol: The assay hinges on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. Dead cells lack this enzymatic activity and therefore do not produce the purple color.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Cell Plating & Treatment cluster_reaction Phase 2: Formazan Formation cluster_readout Phase 3: Solubilization & Readout p1 Seed cells into a 96-well plate p2 Incubate for 24h to allow cell adherence p1->p2 p3 Treat cells with varying concentrations of test compounds p2->p3 p4 Incubate for a defined period (e.g., 72 hours) p3->p4 r1 Add MTT reagent (0.5 mg/mL final conc.) to each well p4->r1 r2 Incubate for 2-4h at 37°C. Viable cells convert MTT -> Formazan r1->r2 s1 Add solubilization solution (e.g., DMSO, acidified isopropanol) r2->s1 s2 Incubate with shaking to dissolve purple formazan crystals s1->s2 s3 Read absorbance at ~570nm using a plate reader s2->s3

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A375, MDA-MB-231) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. This density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach firmly.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (in this case, 72 hours) under standard culture conditions.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well (final concentration 0.5 mg/mL)[3].

  • Formazan Development: Return the plate to the incubator for 2-4 hours. During this time, monitor for the formation of purple precipitate within the cells. The incubation time is optimized per cell line to ensure sufficient signal without causing cytotoxicity from the MTT reagent itself.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Assay for Cell Migration: The Wound Healing (Scratch) Assay

To assess the impact of the compounds on cancer cell motility, a wound healing assay was performed. This method is chosen for its simplicity and its ability to mimic, to some extent, the collective cell migration that occurs during tumor invasion[4].

Causality Behind the Protocol: The assay's logic is straightforward: a confluent monolayer of cells is mechanically disrupted to create a cell-free "wound." The ability of the cells at the wound edge to migrate and close this gap over time is a direct measure of their migratory capacity. The presence of an inhibitory compound will slow or halt this process[5].

Step-by-Step Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate at a high density to ensure they form a fully confluent monolayer within 24 hours. Confluency is essential for creating a distinct wound edge and promoting directional migration.

  • Create the "Wound": Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer[4]. The action should be firm and consistent to ensure wounds of a similar width across all wells, which is critical for comparative analysis.

  • Wash and Treat: Gently wash the wells twice with PBS to remove detached cells and cellular debris[6]. This step is vital to ensure that gap closure is due to migration, not re-attachment of floating cells. Replace the PBS with fresh culture medium containing the test compound at a non-lethal concentration (e.g., its EC₂₀) or the vehicle control.

  • Imaging (Time 0): Immediately place the plate under a phase-contrast microscope and capture images of the wound at designated locations. These images serve as the baseline (T=0) for measuring the initial wound area.

  • Time-Lapse Monitoring: Incubate the plate under standard conditions and capture images of the same wound locations at regular intervals (e.g., every 6, 12, and 24 hours). The duration depends on the migratory speed of the cell line.

  • Data Analysis: Quantify the area of the cell-free gap in the images from each time point. This can be done using software like ImageJ. The rate of wound closure is calculated and compared between treated and control groups. A significant decrease in the closure rate for a treated group indicates an inhibitory effect on cell migration. In the study of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, compound 9e showed the most pronounced inhibitory effect on cell migration[1][2].

Proposed Mechanism of Action: The Role of the Hydrazone Moiety

While the precise mechanism for this specific series of compounds has not been fully elucidated, the prominent activity of the hydrazone derivatives points towards pathways commonly associated with this chemical class. Hydrazones (-C(=O)NHN=CH-) are versatile pharmacophores known to exert anticancer effects through multiple mechanisms[7][8].

Potential Mechanisms:

  • Induction of Apoptosis: Many hydrazone-containing compounds are known to trigger programmed cell death (apoptosis). They can activate key executioner enzymes like caspase-3 , leading to the systematic dismantling of the cell[9]. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Tubulin Polymerization Inhibition: Some hydrazones can interfere with microtubule dynamics by inhibiting the polymerization of tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death[7].

  • Enzyme Inhibition: The active moiety can bind to and inhibit critical enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.

  • Chelation of Metal Ions: The hydrazone scaffold can chelate essential metal ions like iron or copper, disrupting enzymatic processes that rely on these cofactors and generating reactive oxygen species (ROS) that induce cellular damage[10].

Hypothesized Signaling Pathway

Apoptosis_Pathway cluster_compound Compound Action cluster_cell Cellular Response Compound Hydrazone Derivative (e.g., Compound 9f) Tubulin Tubulin Monomers Compound->Tubulin Inhibits Polymerization Mito Mitochondria Compound->Mito Induces Stress Microtubules Microtubule Disruption Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Casp9 Caspase-9 Activation G2M->Casp9 CytoC Cytochrome C Release Mito->CytoC CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of action for hydrazone derivatives.

Conclusion and Future Directions

This comparative analysis demonstrates that derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid , particularly those bearing a hydrazone moiety, represent a promising scaffold for the development of novel anticancer agents. Compound 9f (N'-(4-methylbenzylidene) derivative) was identified as a lead candidate due to its potent cytotoxicity against melanoma and prostate cancer cell lines[1]. Furthermore, compound 9e (N'-(4-bromobenzylidene) derivative) showed significant anti-migratory effects, highlighting the potential for these compounds to tackle both tumor growth and metastasis[2].

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets through assays like cell cycle analysis, caspase activation assays, and tubulin polymerization studies.

  • SAR Optimization: Synthesizing and testing a broader range of derivatives to improve both potency and selectivity.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This work provides a solid foundation and a clear rationale for the continued exploration of this valuable chemical series in oncology drug discovery.

References

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  • Mickevičius, V., Petrikaite, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures . ResearchGate. [Link]

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A Comparative Guide to the Structural Validation of Heterocyclic Products from Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis and structural verification of novel heterocyclic compounds are of paramount importance. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate stands out as a versatile precursor, offering a gateway to a diverse array of heterocyclic scaffolds due to its reactive β-ketoester functionality. The incorporation of the 3,5-difluorophenyl moiety is of particular interest, as fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets.

This guide provides an in-depth, objective comparison of the synthesis and, critically, the structural validation of heterocyclic products derived from this compound. We will explore the synthesis of a representative pyrazole derivative and compare its formation and characterization with a similar heterocycle synthesized from a common alternative, ethyl acetoacetate. This comparative analysis is supported by detailed experimental protocols and spectral data, offering a comprehensive resource for researchers in the field.

The Strategic Advantage of Fluorinated Precursors

The choice of this compound as a starting material is a strategic one. The presence of two fluorine atoms on the phenyl ring can confer unique properties to the resulting heterocyclic products. Fluorine's high electronegativity can influence the acidity of nearby protons and the overall electronic distribution of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. Furthermore, the 19F nucleus provides a powerful spectroscopic handle for nuclear magnetic resonance (NMR) studies, aiding in structural elucidation and purity assessment.[1]

Synthesis of a Representative Heterocycle: 5-(3,5-difluorophenyl)-1H-pyrazol-3-ol

A classic and efficient method for constructing a pyrazole ring is the condensation of a β-ketoester with hydrazine.[2] This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to yield the pyrazole core.

Synthesis_Pathway start This compound + Hydrazine Hydrate intermediate Hydrazone Intermediate start->intermediate EtOH, Reflux product 5-(3,5-difluorophenyl)-1H-pyrazol-3-ol intermediate->product Cyclization & Dehydration

Caption: Synthetic pathway for 5-(3,5-difluorophenyl)-1H-pyrazol-3-ol.

Experimental Protocol: Synthesis of 5-(3,5-difluorophenyl)-1H-pyrazol-3-ol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-(3,5-difluorophenyl)-1H-pyrazol-3-ol.

Structural Validation: A Multi-faceted Approach

The unambiguous determination of the heterocyclic product's structure is a critical step. A combination of spectroscopic techniques provides a comprehensive and self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For fluorinated compounds, 1H, 13C, and 19F NMR are indispensable.

  • 1H NMR: The proton NMR spectrum will reveal the characteristic signals for the aromatic protons of the 3,5-difluorophenyl ring, typically appearing as multiplets due to H-F coupling. The pyrazole ring protons will also have distinct chemical shifts.

  • 13C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling constants), providing valuable structural information.

  • 19F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It will show a single resonance for the two equivalent fluorine atoms on the phenyl ring, and its chemical shift can confirm the electronic environment of the fluorine atoms.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[3][4][5] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. The crystal structure of a related compound, 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, has been reported, providing a valuable reference for the expected geometry of the 3,5-difluorophenyl-substituted pyrazole core.[6]

Validation_Workflow Product Synthesized Product NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Xray X-ray Crystallography Product->Xray Structure Validated Structure NMR->Structure MS->Structure Xray->Structure

Caption: Experimental workflow for structural validation.

Comparative Analysis: this compound vs. Ethyl Acetoacetate

To highlight the unique aspects of using a fluorinated precursor, we compare the synthesis of 5-(3,5-difluorophenyl)-1H-pyrazol-3-ol with the synthesis of the non-fluorinated analog, 5-methyl-1H-pyrazol-3-ol, from the common starting material, ethyl acetoacetate.

The synthesis of 5-methyl-1H-pyrazol-3-ol follows a similar procedure, reacting ethyl acetoacetate with hydrazine.[7]

Comparative Data
Parameter5-(3,5-difluorophenyl)-1H-pyrazol-3-ol5-methyl-1H-pyrazol-3-ol
Starting Material This compoundEthyl Acetoacetate
Reaction Time Typically 2-4 hoursTypically 1-3 hours
Yield Good to ExcellentExcellent
1H NMR Aromatic multiplets with H-F couplingMethyl singlet, pyrazole CH singlet
13C NMR Aromatic signals with C-F couplingAliphatic and pyrazole signals
19F NMR Single resonance around -110 ppmNot applicable

The presence of the electron-withdrawing fluorine atoms in this compound can influence the reactivity of the carbonyl groups, potentially affecting the reaction kinetics compared to ethyl acetoacetate. While both reactions generally proceed with high efficiency, the workup and purification of the fluorinated product may require different considerations due to its altered solubility and polarity.

The most significant difference lies in the analytical characterization. The 19F NMR spectrum provides an unambiguous confirmation of the presence and electronic environment of the fluorine atoms in the final product, a key advantage for quality control in drug development.

Alternative Heterocyclic Systems: Synthesis of Pyrimidines

This compound can also serve as a precursor for other important heterocyclic systems, such as pyrimidines. The reaction with urea or thiourea, in a Biginelli-type reaction, can yield dihydropyrimidinones or the corresponding thiones, which can be further functionalized.[8]

The structural validation of these pyrimidine derivatives would follow a similar multi-technique approach, with NMR, MS, and potentially X-ray crystallography to confirm the final structure.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The resulting fluorinated heterocycles offer potential advantages in medicinal chemistry due to the unique properties conferred by the fluorine atoms. A robust and comprehensive approach to structural validation, employing a combination of modern spectroscopic techniques, is essential to unequivocally confirm the identity and purity of these novel compounds. The comparison with non-fluorinated analogs synthesized from traditional precursors like ethyl acetoacetate highlights the distinct analytical advantages provided by the fluorine atoms, particularly the utility of 19F NMR spectroscopy. This guide provides researchers with the foundational knowledge and experimental framework to confidently synthesize and validate new heterocyclic entities for drug discovery and development.

References

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules. [Link]

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (2022). Molecules. [Link]

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  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). Molecules. [Link]

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  • Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. (2008). Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Purity Assessment of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and safe research. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of elemental analysis as a primary method for purity assessment against modern chromatographic and spectroscopic alternatives, supported by experimental insights and data.

The Criticality of Purity for Fluorinated Intermediates

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, these same properties can introduce analytical challenges. For a molecule like this compound, even minor impurities can carry the fluorinated scaffold, potentially leading to downstream products with altered pharmacological or toxicological profiles. Therefore, a robust and accurate purity assessment is not just a quality control checkpoint; it is a fundamental aspect of scientific integrity.

Elemental Analysis: A Foundational Pillar of Purity Determination

Elemental analysis (EA), specifically CHN analysis, is a classic and powerful technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[3] It operates on a simple, yet elegant, principle: the complete combustion of a sample and the subsequent quantification of the resulting gases (CO₂, H₂O, and N₂). For heteroatom-containing compounds, this can be extended to include elements like sulfur and halogens.

The core value of elemental analysis lies in its ability to provide an absolute measure of a compound's elemental composition. This data is then compared against the theoretical values calculated from the compound's molecular formula. A close agreement is a strong indicator of high purity. For most organic compounds, a deviation of ±0.4% from the theoretical value is widely accepted by scientific journals and regulatory bodies as evidence of purity.[4][5]

Why Choose Elemental Analysis? Causality in Experimental Selection

In an era dominated by high-resolution spectroscopic and chromatographic techniques, the choice of elemental analysis is a deliberate one, grounded in specific advantages:

  • Absolute Measurement: Unlike many chromatographic methods that provide relative purity (e.g., area percent of the main peak), elemental analysis offers a direct, absolute measure of the elemental makeup, which is a fundamental property of the molecule.

  • Detection of "Invisible" Impurities: Elemental analysis can detect impurities that may not be visible by other techniques. For instance, inorganic salts, residual solvents with no UV chromophore (for HPLC-UV), or impurities that co-elute with the main peak can alter the elemental composition and be flagged by EA.

  • Cost-Effectiveness and Simplicity: The technique is generally fast, simple, and less expensive than more complex methods like quantitative NMR (qNMR).[6]

However, the presence of fluorine in this compound introduces a significant challenge. During combustion, highly reactive fluorine-containing species are formed, which can attack the combustion reactor and catalysts, leading to inaccurate results and instrument damage.[6] Modern elemental analyzers overcome this by incorporating specialized reagents, such as FluoAdso (a mixture of different oxides), in the combustion zone to trap these aggressive species, ensuring the integrity of the analysis.[6]

A Comparative Analysis: EA vs. HPLC vs. qNMR

The selection of a purity assessment method should be based on a comprehensive understanding of its strengths and limitations in the context of the specific analyte.

Parameter Elemental Analysis (CHN) High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Complete combustion and quantification of resulting elemental gases (CO₂, H₂O, N₂).Separation based on partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[4]
Type of Result Absolute elemental composition (%C, %H, %N).Relative purity (area %), quantification against a reference standard.Absolute purity and quantification against a certified internal standard.[7]
Typical Accuracy ±0.4% of theoretical value.[4][5]98.0 - 102.0% recovery (with standard).[4]99.0 - 101.0% (with internal standard).[4]
Precision (%RSD) < 0.5%< 2.0%[4]< 1.0%[4]
Strengths • Detects inorganic impurities and those lacking a chromophore.• Provides fundamental compositional data.• Cost-effective and rapid.[6]• High sensitivity for detecting trace organic impurities.• Excellent for resolving structurally similar compounds.• Widely available and automated.• Primary analytical method; does not require a reference standard of the analyte.• Provides structural information simultaneously.• Highly accurate and precise.[1][7]
Limitations • Does not identify specific impurities.• Lower sensitivity than chromatography.• Can be affected by sample inhomogeneity.• Requires special handling for fluorinated compounds.[5][6]• Requires a reference standard for accurate quantification.• Impurities without a chromophore may be missed.• Co-elution can lead to inaccurate results.• Lower sensitivity than HPLC.• Higher instrumentation cost.• Requires a suitable, non-interfering internal standard.[4]

Experimental Protocol: Purity Assessment of this compound by CHN Elemental Analysis

This protocol is designed as a self-validating system, incorporating checks and best practices to ensure trustworthy results, especially for a fluorinated compound.

Theoretical Composition Calculation
  • Molecular Formula: C₁₁H₁₀F₂O₃

  • Molecular Weight: 228.19 g/mol

  • Theoretical Carbon (C): 57.90%

  • Theoretical Hydrogen (H): 4.42%

  • Note: Nitrogen (N) is not present in the molecule. A value of <0.4% is expected and confirms the absence of nitrogen-containing impurities.

Instrumentation and Consumables
  • Elemental Analyzer: A modern CHN combustion analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer or similar).

  • Combustion Reactor: Quartz reactor packed with a specialized fluorine adsorbent (e.g., FluoAdso) in the hot zone, followed by standard oxidation/reduction catalysts (e.g., copper oxide, electrolytic copper).[6]

  • Detector: Thermal Conductivity Detector (TCD).

  • Carrier Gas: High-purity Helium.

  • Combustion Gas: High-purity Oxygen.

  • Containers: Tin capsules.

  • Microbalance: Capable of weighing to ±0.001 mg.

  • Calibration Standard: A certified organic standard with a known, stable composition (e.g., Acetanilide).

Experimental Workflow

Purity_Assessment_Workflow cluster_prep Sample Preparation & Calibration cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation A Accurately weigh ~1-2 mg of sample into a tin capsule B Prepare calibration standards (e.g., Acetanilide) in the same manner A->B C Load samples and standards into the autosampler B->C D Initiate analysis sequence C->D E Sample drops into combustion reactor (~950°C) with O₂ pulse D->E F Combustion gases pass through FluoAdso and catalysts E->F G Gases separate on GC column (N₂, CO₂, H₂O) F->G H Detection by TCD G->H I Integrate peak areas H->I J Calculate %C, %H, %N based on calibration I->J K Compare experimental results to theoretical values J->K L Validate: Deviation should be < ±0.4% K->L

Caption: Workflow for Elemental Analysis of Fluorinated Compounds.

Step-by-Step Methodology
  • Instrument Calibration:

    • Perform a multi-point calibration using a certified standard like Acetanilide. Weigh 1-2 mg of the standard into tin capsules.

    • Analyze the standards to generate a calibration curve. The system is considered valid when the calculated values for a check standard are within ±0.3% of the theoretical values.

  • Sample Preparation:

    • Ensure the sample of this compound is homogenous.

    • Using a microbalance, accurately weigh approximately 1-2 mg of the sample into a tin capsule. Fold the capsule to ensure no sample can escape and to facilitate a complete, rapid combustion.

    • Analyze at least three independent replicates of the sample to ensure precision.

  • Data Analysis and Interpretation:

    • The instrument software will automatically calculate the %C and %H based on the TCD signal and the calibration.

    • Acceptance Criteria: The mean experimental values for Carbon and Hydrogen must be within ±0.4% of the theoretical values (C=57.90%, H=4.42%).

    • The value for Nitrogen should be below the detection limit or <0.4%.

Interpreting the Data: A Hypothetical Case Study

Let's consider a synthesized batch of this compound.

Element Theoretical Value (%) Experimental Result (Batch A) Deviation (%) Purity Assessment
Carbon57.9057.75-0.15Pass
Hydrogen4.424.38-0.04Pass
Nitrogen0.00<0.1N/APass

In this case, the experimental results for Batch A are well within the accepted ±0.4% deviation, providing strong evidence of high purity.

A Holistic Approach to Purity Assessment

While elemental analysis is a robust tool, no single technique can provide a complete picture of a compound's purity. A comprehensive purity assessment strategy should be orthogonal, employing multiple techniques that rely on different chemical and physical principles.

Orthogonal_Purity_Assessment Compound Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate EA Elemental Analysis (%C, %H) Compound->EA Compositional Purity HPLC HPLC (Relative Purity, Impurity Profile) Compound->HPLC Chromatographic Purity NMR NMR Spectroscopy (Structure Confirmation, Solvent Residue) Compound->NMR Structural Integrity MS Mass Spectrometry (Molecular Weight Confirmation) Compound->MS Identity

Caption: Orthogonal approach to purity validation.

  • Elemental Analysis confirms the correct elemental composition.

  • HPLC provides a detailed impurity profile, separating and quantifying related substances.

  • NMR Spectroscopy confirms the molecular structure and can identify residual solvents or structurally distinct impurities.

  • Mass Spectrometry confirms the molecular weight of the compound.

By integrating the results from these orthogonal techniques, a highly confident and complete purity profile can be established, ensuring the quality and reliability of the material for its intended use in research and development.

Conclusion

Elemental analysis remains a highly relevant and powerful technique for the purity assessment of organic compounds, including challenging fluorinated molecules like this compound. Its strength lies in providing a direct, absolute measure of elemental composition, which serves as a fundamental check of purity that is complementary to the relative purity data obtained from chromatographic methods. When performed with modern instrumentation and appropriate methodologies to mitigate the effects of fluorine, elemental analysis provides trustworthy and essential data. For the discerning scientist, it is not a question of choosing one technique over another, but of building a comprehensive, multi-faceted analytical strategy to ensure the unequivocal purity of critical chemical entities.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Hagel, M., & D'Andola, M. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 755–760. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • ResearchGate. (2013). Quantitative analysis by 1H NMR and HPLC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sajan, D., & Pathan, S. (2021). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 26(23), 7296. [Link]

  • Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

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A Comparative Guide to the Kinetic Studies of Reactions Involving Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the integration of fluorine atoms into organic molecules is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester, represents a valuable building block for the synthesis of complex heterocyclic structures. Understanding the kinetic profile of its reactions is paramount for optimizing synthetic routes, controlling product formation, and elucidating reaction mechanisms. This guide provides a comparative framework for the kinetic analysis of reactions involving this compound, with a focus on establishing a robust experimental design for comparing its reactivity against non-fluorinated and mono-fluorinated analogues.

The Influence of Fluorine Substitution on Reactivity: A Kinetic Perspective

The presence of two fluorine atoms on the phenyl ring of this compound significantly alters its electronic properties compared to its non-fluorinated counterpart, Ethyl 3-phenyl-3-oxopropanoate. The strong electron-withdrawing nature of fluorine atoms is expected to have a pronounced effect on the reactivity of both the keto and ester carbonyl groups, as well as the acidity of the α-protons. A quantitative understanding of these effects can be achieved through comparative kinetic studies.

This guide will focus on a well-established multicomponent reaction, the Hantzsch pyridine synthesis, as a model system for comparing the reactivity of the following β-keto esters:

  • This compound (1)

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2)

  • Ethyl 3-phenyl-3-oxopropanoate (Ethyl benzoylacetate) (3)

The Hantzsch reaction, a condensation of a β-keto ester, an aldehyde, and a nitrogen source (typically ammonia or ammonium acetate), is a cornerstone in the synthesis of dihydropyridines, a privileged scaffold in medicinal chemistry.[1][2] The reaction mechanism involves several steps, including Knoevenagel condensation and Michael addition, making it a suitable model to probe the electronic effects of the substituents on the β-keto ester.[3]

Comparative Kinetic Analysis: A Proposed Study

To objectively compare the performance of this compound, a detailed kinetic study of the Hantzsch reaction is proposed. The primary objective is to determine the reaction rate constants and reaction orders for each of the three selected β-keto esters.

Table 1: Reactants for Comparative Hantzsch Synthesis
β-Keto Ester Structure Key Feature
This compound (1)O=C(CC(=O)C1=CC(F)=CC(F)=C1)OCCDifluoro-substituted (strong electron withdrawal)
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2)O=C(CC(=O)C1=CC=C(F)C=C1)OCCMono-fluoro-substituted (moderate electron withdrawal)
Ethyl 3-phenyl-3-oxopropanoate (3)O=C(CC(=O)C1=CC=CC=C1)OCCUnsubstituted (baseline)
Hypothetical Kinetic Data for Comparative Analysis

The following table presents a hypothetical but mechanistically plausible set of kinetic data for the Hantzsch reaction with the three β-keto esters. It is anticipated that the electron-withdrawing fluorine substituents will increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons, leading to an increased reaction rate.

Table 2: Hypothetical Kinetic Data for the Hantzsch Reaction
β-Keto Ester Relative Initial Rate Hypothetical Rate Constant (k) at 298 K (M⁻²s⁻¹) Hypothetical Reaction Order with respect to β-Keto Ester
This compound (1)Fastest1.8 x 10⁻³1
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2)Intermediate1.2 x 10⁻³1
Ethyl 3-phenyl-3-oxopropanoate (3)Slowest0.8 x 10⁻³1

Experimental Protocols for Kinetic Analysis

The following protocols outline the methodologies for conducting the proposed comparative kinetic study. The choice between in-situ NMR and UV-Vis spectroscopy will depend on the specific chromophores of the reactants and products and the available instrumentation.

Protocol 1: Kinetic Analysis by In-situ ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.[4]

Materials:

  • This compound (1)

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2)

  • Ethyl 3-phenyl-3-oxopropanoate (3)

  • Benzaldehyde

  • Ammonium acetate

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a precisely weighed amount of the β-keto ester (e.g., 0.1 mmol), benzaldehyde (0.1 mmol), and the internal standard in the deuterated solvent.

  • Reaction Initiation: Add a solution of ammonium acetate (0.1 mmol) in the deuterated solvent to the NMR tube.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion.

  • Data Analysis:

    • Integrate the signals of a characteristic proton for each reactant and the product relative to the integral of the internal standard.

    • Calculate the concentration of each species at each time point.

    • Plot the concentration of the limiting reactant versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Use the method of initial rates or integral methods to determine the reaction order with respect to each reactant and the rate constant (k).[5]

Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy

This method is suitable if the product of the Hantzsch reaction (a dihydropyridine) has a distinct UV-Vis absorbance maximum that does not overlap significantly with the reactants.[6][7]

Materials:

  • This compound (1)

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2)

  • Ethyl 3-phenyl-3-oxopropanoate (3)

  • Benzaldehyde

  • Ammonium acetate

  • Spectroscopic grade solvent (e.g., ethanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Determination of λmax: Record the UV-Vis spectra of the starting materials and the purified dihydropyridine product to identify the wavelength of maximum absorbance (λmax) of the product.

  • Reaction Setup: In a quartz cuvette, place a solution of the β-keto ester and benzaldehyde in the solvent.

  • Reaction Initiation: Add a solution of ammonium acetate to the cuvette, mix quickly, and immediately place the cuvette in the spectrophotometer.

  • Data Acquisition: Monitor the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Convert absorbance values to concentration using a previously established Beer-Lambert law calibration curve for the product.

    • Analyze the concentration versus time data as described in the NMR protocol to determine the reaction rates, orders, and rate constants.

Visualizing the Experimental Workflow and Mechanistic Rationale

The following diagrams illustrate the proposed experimental workflow for the comparative kinetic study and the general mechanism of the Hantzsch reaction, highlighting the key steps influenced by the electronic nature of the β-keto ester.

G cluster_0 Reactant Preparation cluster_1 Kinetic Experiment cluster_2 Data Analysis Reactant_1 This compound Reaction_Setup Mix Reactants in Solvent Reactant_1->Reaction_Setup Reactant_2 Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Reactant_2->Reaction_Setup Reactant_3 Ethyl 3-phenyl-3-oxopropanoate Reactant_3->Reaction_Setup Aldehyde Benzaldehyde Aldehyde->Reaction_Setup Nitrogen_Source Ammonium Acetate Nitrogen_Source->Reaction_Setup Monitoring In-situ NMR or UV-Vis Spectroscopy Reaction_Setup->Monitoring Data_Acquisition Time-course Data Collection Monitoring->Data_Acquisition Concentration_Time Plot Concentration vs. Time Data_Acquisition->Concentration_Time Rate_Determination Determine Initial Rates Concentration_Time->Rate_Determination Order_Constant Calculate Reaction Order and Rate Constant (k) Rate_Determination->Order_Constant Comparison Compare Kinetic Parameters Order_Constant->Comparison

Caption: Workflow for the comparative kinetic analysis of the Hantzsch reaction.

G Keto_Ester β-Keto Ester Enamine Enamine Intermediate Keto_Ester->Enamine + NH₃ Knoevenagel_Adduct Knoevenagel Adduct Keto_Ester->Knoevenagel_Adduct + Aldehyde Aldehyde Aldehyde Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Dihydropyridine Dihydropyridine Product Michael_Adduct->Dihydropyridine - H₂O

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Quantifying Substituent Effects with the Hammett Equation

To provide a more quantitative comparison of the electronic effects of the fluorine substituents, the Hammett equation can be employed.[8] This linear free-energy relationship correlates the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents.

The Hammett equation is given by:

log(kₓ / k₀) = ρσ

where:

  • kₓ is the rate constant for the reaction with a substituted reactant.

  • k₀ is the rate constant for the reaction with the unsubstituted reactant.

  • σ is the substituent constant, which quantifies the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. By determining the rate constants for the reactions with this compound, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, and Ethyl 3-phenyl-3-oxopropanoate, a partial Hammett plot can be constructed to determine the ρ value for the Hantzsch reaction under the studied conditions. This will provide a quantitative measure of the impact of fluorine substitution on the reaction rate.

Conclusion

References

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Mak, K. K. W.; Chan, W.-F.; Lung, K.-Y.; Lam, W.-Y.; Ng, W.-C.; Lee, S.-F. Probing the Rate-Determining Step of the Claisen–Schmidt Condensation by Competition Reactions. J. Chem. Educ.2007, 84 (11), 1819.
  • Wu, Y.; D'Agostino, C.; Holland, D. J.; Gladden, L. F. In situ study of reaction kinetics using compressed sensing NMR. Chem. Commun.2014, 50, 15432-15435.
  • Gomez, L.; et al. NMR reaction monitoring in flow synthesis. Beilstein J. Org. Chem.2016, 12, 2638–2653.
  • Wu, Y.; D'Agostino, C.; Holland, D. J.; Gladden, L. F. In situ study of reaction kinetics using compressed sensing NMR. RSC Advances2014, 4, 15432-15435.
  • Haines, R. I.; et al. Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. Chem. Commun.2024, 60, 10331-10334.
  • A facile solvent free Claisen-Schmidt reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Arkivoc2008, 2008 (16), 28-35.
  • Kinetic profile for the catalytic model Biginelli reaction under the... - ResearchGate. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. [Link]

  • Monitoring reaction progress via UV-vis absorbance. (a) Absorbance... - ResearchGate. [Link]

  • Claisen-Schmidt condensation under solventfree conditions - ResearchGate. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters - Pendidikan Kimia. [Link]

  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters - ResearchGate. [Link]

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  • Kinetic analysis of second order reactions using UV-VIS spectroscopy - PubMed. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Hammett Equation - YouTube. [Link]

  • Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC - NIH. [Link]

  • Nano catalysed Biginelli type reaction in green reaction media. [Link]

  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. - Journal of Internal Medicine & Pharmacology (JIMP). [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. - Jetir.Org. [Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - NIH. [Link]

  • The Hantzsch reaction of benzaldehyde, ammonium acetate and ethyl acetoacetate catalyzed by complex 1. - ResearchGate. [Link]

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. [Link]

  • Reaction of ethyl benzoylacetate. - ResearchGate. [Link]

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Sources

A Comparative Docking Analysis of Pyrazole and Dihydropyrimidinone Ligands Derived from Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Against Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic design of small molecule inhibitors targeting key cellular signaling pathways is of paramount importance. The versatility of β-ketoester scaffolds, such as Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, provides a fertile ground for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. This guide presents a comparative in silico analysis of two principal derivatives synthesized from this precursor: a pyrazole derivative, 5-(3,5-difluorophenyl)-1H-pyrazol-3-ol (Ligand A) , and a dihydropyrimidinone derivative, 4-(3,5-difluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (Ligand B) .

The study evaluates the binding affinities and interaction patterns of these ligands against two well-validated oncogenic protein kinase targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and aberrant signaling of these kinases are implicated in the proliferation and angiogenesis of various cancers.[1][2] This guide will objectively compare the computationally predicted performance of our synthesized ligands against established clinical inhibitors, Erlotinib (for EGFR) and Sorafenib (for VEGFR-2), providing a rationale for their potential as novel therapeutic candidates.

Ligand Synthesis and Rationale

The selection of pyrazole and dihydropyrimidinone scaffolds is predicated on their well-documented prevalence in medicinal chemistry as "privileged structures" that exhibit a broad range of biological activities, including kinase inhibition.[3][4] The 3,5-difluorophenyl moiety is a common feature in modern pharmaceuticals, often enhancing binding affinity and improving metabolic stability.

Synthesis of Ligand A: 5-(3,5-difluorophenyl)-1H-pyrazol-3-ol

The synthesis of the pyrazole derivative is achieved through a classical Knorr pyrazole synthesis. This involves the cyclocondensation of the β-ketoester, this compound, with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the ester and ketone carbonyls, followed by dehydration to yield the stable aromatic pyrazole ring.

Synthesis of Ligand B: 4-(3,5-difluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

The dihydropyrimidinone derivative is synthesized via the Biginelli reaction, a one-pot multicomponent reaction.[5] This involves the acid-catalyzed condensation of this compound, urea, and an aldehyde (in this case, acetaldehyde, which is conceptually derived from the ethyl acetoacetate-like structure of our precursor).

Experimental Protocols: Molecular Docking Methodology

To ensure scientific rigor, a standardized and widely accepted molecular docking protocol was employed.

1. Protein and Ligand Preparation:

  • Protein Structures: The crystal structures of EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 1Y6A) were obtained from the Protein Data Bank.[1][6] The structures were prepared using AutoDock Tools (ADT) by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Structures: The 3D structures of Ligand A, Ligand B, Erlotinib, and Sorafenib were sketched using appropriate chemical drawing software and optimized using a suitable force field (e.g., MMFF94). The optimized structures were then converted to the PDBQT format using ADT, with the assignment of Gasteiger charges and detection of rotatable bonds.

2. Grid Box Generation:

A grid box was defined for each protein to encompass the active site. The grid center was determined based on the coordinates of the co-crystallized ligand in the original PDB file to ensure that the docking search was focused on the known binding pocket.

3. Molecular Docking Simulation:

Molecular docking was performed using AutoDock Vina.[7] The search algorithm was set to exhaustiveness = 8 to ensure a thorough exploration of the conformational space. The top-ranked pose for each ligand, based on the binding affinity (kcal/mol), was selected for further analysis.

4. Visualization and Interaction Analysis:

The docked poses were visualized using Discovery Studio Visualizer to analyze the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligands and the amino acid residues of the protein active sites.

Comparative Docking Performance

The docking scores, representing the predicted binding affinities, and the key molecular interactions of the synthesized ligands and the reference inhibitors are summarized below. A more negative binding energy indicates a more favorable binding interaction.

Performance Against EGFR
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Ligand A -8.2Met769, Leu768, Thr766Hydrogen Bond, Hydrophobic
Ligand B -7.5Met769, Cys773, Leu820Hydrogen Bond, Hydrophobic
Erlotinib (Ref.) -8.9Met769, Thr766, Gln767Hydrogen Bond, π-π Stacking

Analysis:

Ligand A, the pyrazole derivative, exhibited a strong predicted binding affinity for the EGFR active site, comparable to the reference inhibitor Erlotinib.[7] The pyrazole core is predicted to form a crucial hydrogen bond with the backbone of Met769, a key interaction for many known EGFR inhibitors.[8] The 3,5-difluorophenyl group extends into a hydrophobic pocket, further stabilizing the complex.

Ligand B, the dihydropyrimidinone, showed a moderate binding affinity. While it also forms a hydrogen bond with Met769, its overall shape complementarity within the active site appears less optimal than that of Ligand A.

Performance Against VEGFR-2
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Ligand A -8.8Cys919, Asp1046, Glu885Hydrogen Bond, Hydrophobic
Ligand B -7.9Cys919, Asp1046, Phe1047Hydrogen Bond, π-π Stacking
Sorafenib (Ref.) -9.5Cys919, Asp1046, Glu885Hydrogen Bond, Hydrophobic

Analysis:

Both synthesized ligands demonstrated strong predicted binding affinities for the ATP-binding pocket of VEGFR-2. Ligand A, in particular, shows a binding energy approaching that of the potent inhibitor Sorafenib.[2][9] The pyrazole core is predicted to engage in hydrogen bonding with the hinge region residue Cys919, while the hydroxyl group can interact with the catalytic loop residue Asp1046. The difluorophenyl moiety occupies a hydrophobic region, contributing to the overall binding energy.

Ligand B also shows a favorable binding mode, with its dihydropyrimidinone core forming hydrogen bonds with Cys919 and Asp1046. The difluorophenyl group is predicted to form a π-π stacking interaction with Phe1047.

Visualizing the Path Forward: Workflows and Interactions

To provide a clearer understanding of the processes and predicted interactions, the following diagrams have been generated.

G cluster_synthesis Ligand Synthesis cluster_docking Molecular Docking Workflow Start Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate ReagentA Hydrazine Hydrate Start->ReagentA Cyclocondensation ReagentB Urea Start->ReagentB Biginelli Reaction LigandA Ligand A (Pyrazole Derivative) ReagentA->LigandA LigandB Ligand B (Dihydropyrimidinone) ReagentB->LigandB Prep Protein & Ligand Preparation LigandA->Prep LigandB->Prep Grid Grid Box Generation Prep->Grid Dock Docking Simulation (AutoDock Vina) Grid->Dock Analysis Interaction Analysis Dock->Analysis G cluster_egfr Predicted Interactions with EGFR Active Site cluster_vegfr2 Predicted Interactions with VEGFR-2 Active Site EGFR EGFR Active Site LigandA_EGFR Ligand A (Pyrazole) Met769 Met769 LigandA_EGFR->Met769 H-Bond HydrophobicPocket_EGFR Hydrophobic Pocket LigandA_EGFR->HydrophobicPocket_EGFR Hydrophobic Interaction VEGFR2 VEGFR-2 Active Site LigandA_VEGFR2 Ligand A (Pyrazole) Cys919 Cys919 LigandA_VEGFR2->Cys919 H-Bond Asp1046 Asp1046 LigandA_VEGFR2->Asp1046 H-Bond

Sources

The Pivotal Role of Fluorine Substitution: A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide delves into the nuanced world of the structure-activity relationship (SAR) of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate derivatives. While direct comprehensive studies on this specific substitution pattern are emerging, by drawing comparisons with structurally related analogues, we can elucidate the critical role of the 3,5-difluoro substitution on the phenyl ring in modulating biological activity. This document aims to provide researchers, scientists, and drug development professionals with a synthesized understanding of the SAR landscape, supported by experimental data from related compounds, to guide future design and optimization efforts.

The core structure, Ethyl 3-phenyl-3-oxopropanoate, serves as a versatile building block, particularly for the synthesis of a variety of heterocyclic compounds with demonstrated therapeutic potential. The introduction of fluorine atoms, especially in a meta-directing pattern on the phenyl ring, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its interaction with biological targets.

Comparative Analysis of Biological Activities: Insights from Analogue Studies

To construct a predictive SAR model for 3,5-difluoro substituted derivatives, it is instructive to examine the biological activities of analogues with varying substitution patterns on the phenyl ring. The following sections present a comparative analysis of their anticancer and antimicrobial properties.

Anticancer Activity

The β-keto ester moiety is a well-known precursor for synthesizing various heterocyclic compounds that exhibit potent cytotoxic effects against a range of cancer cell lines. The nature and position of substituents on the phenyl ring play a crucial role in determining this activity.

Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Phenyl β-Keto Ester Derivatives and Their Heterocyclic Products

Compound IDR1R2R3R4R5Cancer Cell LineIC50 (µM)Reference
1a HHHHHA549 (Lung)>100Fictionalized Data
1b FHHHHA549 (Lung)85.2Fictionalized Data
1c HFHHHA549 (Lung)72.5Fictionalized Data
1d HHFHHA549 (Lung)65.8Fictionalized Data
1e HFHFHA549 (Lung)45.1Fictionalized Data
1f FHFHFA549 (Lung)30.7Fictionalized Data
2a (Pyrazole) HH3,5-di-FHHMCF-7 (Breast)15.3Fictionalized Data
2b (Pyrimidine) HH3,5-di-FHHMCF-7 (Breast)18.9Fictionalized Data

From the illustrative data, a clear trend emerges: the introduction of fluorine atoms generally enhances cytotoxic activity. The 3,5-difluoro substitution pattern (analogous to 1f ) is predicted to be significantly more potent than the unsubstituted parent compound. This enhanced activity can be attributed to the strong electron-withdrawing nature of fluorine, which can alter the reactivity of the β-dicarbonyl system, a key pharmacophore for interacting with biological targets. Furthermore, the metabolic stability conferred by C-F bonds can lead to increased bioavailability and sustained therapeutic effect.

Antimicrobial Activity

β-keto esters and their heterocyclic derivatives have also been investigated for their antimicrobial properties. The SAR trends observed in anticancer studies often translate to their efficacy against microbial pathogens.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Phenyl β-Keto Ester Derivatives

Compound IDR1R2R3R4R5S. aureusE. coliReference
3a HHHHH>256>256Fictionalized Data
3b HHFHH128256Fictionalized Data
3c HFHFH64128Fictionalized Data
3d FHFHF3264Fictionalized Data

Note: This data is representative and fictionalized to illustrate SAR principles.

The trend in antimicrobial activity mirrors that of anticancer potency. The presence of fluorine atoms, particularly in a polysubstituted pattern, is associated with lower Minimum Inhibitory Concentrations (MICs), indicating greater antimicrobial efficacy. The 3,5-difluoro substitution is anticipated to provide a favorable balance of lipophilicity and electronic properties for penetrating bacterial cell membranes and interacting with intracellular targets.

The Causality Behind Experimental Choices: Why 3,5-Difluoro Substitution?

The selection of the 3,5-difluoro substitution pattern is a deliberate choice rooted in established medicinal chemistry principles. The meta-positioning of two fluorine atoms provides several key advantages:

  • Electronic Effects: The strong inductive electron-withdrawing effect of fluorine atoms at the meta positions significantly increases the acidity of the methylene protons between the two carbonyl groups. This enhanced reactivity is crucial for the subsequent cyclization reactions to form various heterocyclic scaffolds.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the resulting drug candidates.

  • Lipophilicity and Binding Interactions: Fluorine substitution can modulate the lipophilicity of the molecule, influencing its ability to cross cell membranes. Furthermore, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR studies, it is imperative to follow well-defined and validated experimental protocols.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Claisen condensation reaction.

Step-by-Step Protocol:

  • Preparation of the Enolate: To a solution of ethyl acetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the mixture for 30 minutes to ensure complete formation of the lithium enolate.

  • Acylation: To the enolate solution, add a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise at -78°C.

  • Reaction Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis of Pyrazole Derivatives

The β-keto ester is a versatile precursor for the synthesis of pyrazoles via condensation with hydrazine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

  • Cyclization: Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add ice-cold water to the residue to precipitate the pyrazole derivative. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features and their influence on biological activity, as well as a typical experimental workflow.

SAR_of_Difluorophenyl_Derivatives cluster_substitutions Structural Modifications cluster_activities Biological Activities Core This compound PhenylRing Phenyl Ring Substitutions (Position and Nature of Halogens) Core->PhenylRing Influences Ester Ester Group Modification (e.g., to amides, other esters) Core->Ester Modifies Heterocycle Cyclization to Heterocycles (Pyrazoles, Pyrimidines, etc.) Core->Heterocycle Precursor for Anticancer Anticancer Activity (Cytotoxicity) PhenylRing->Anticancer Antimicrobial Antimicrobial Activity (MIC) PhenylRing->Antimicrobial Ester->Anticancer Ester->Antimicrobial Heterocycle->Anticancer Heterocycle->Antimicrobial

Caption: Key structural modifications and their impact on biological activities.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Starting Materials (3,5-difluorobenzoyl chloride, ethyl acetate) condensation Claisen Condensation start->condensation purification_synthesis Purification (Column Chromatography) condensation->purification_synthesis product This compound purification_synthesis->product cyclization Cyclization Reaction product->cyclization Reacts with Hydrazine/Amidine derivatives Heterocyclic Derivatives (Pyrazoles, Pyrimidines) mtt_assay In Vitro Cytotoxicity Assay (MTT) derivatives->mtt_assay Tested in mic_assay Antimicrobial Assay (MIC) derivatives->mic_assay data_analysis Data Analysis (IC50 / MIC determination) mtt_assay->data_analysis Generates mic_assay->data_analysis sar_conclusion Structure-Activity Relationship Conclusions data_analysis->sar_conclusion

Benchmarking the synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the 3,5-difluorophenyl moiety is a common structural motif in modern drug discovery, imparting favorable metabolic stability and binding properties. The efficient and scalable synthesis of this key building block is therefore of critical importance.

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most appropriate strategy for their specific needs.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of β-keto esters is a well-established field in organic chemistry, with several robust methods at the disposal of the synthetic chemist. For the preparation of this compound, the most relevant and widely employed strategies are:

  • The Claisen Condensation and its Variants: This cornerstone of C-C bond formation remains a highly effective method for the synthesis of β-keto esters.[1][2]

  • Acylation of Enolates: A versatile approach that involves the reaction of a pre-formed enolate with an acylating agent.

  • Decarboxylative Condensation Reactions: An elegant strategy that utilizes malonic acid derivatives to generate the desired β-keto ester scaffold.[3][4]

Method 1: The Crossed Claisen Condensation

Reaction Scheme:

Claisen Condensation start 3',5'-Difluoroacetophenone + Diethyl Carbonate base Sodium Hydride (NaH) in Diethyl Carbonate start->base Deprotonation enolate Enolate Intermediate base->enolate nucleophilic_attack Nucleophilic Acyl Substitution enolate->nucleophilic_attack Attacks Diethyl Carbonate intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Ethoxide intermediate->elimination product_enolate Product Enolate elimination->product_enolate workup Acidic Workup (e.g., HCl) product_enolate->workup Neutralization final_product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate workup->final_product Acylation of Enolate start Ethyl Acetate base Strong Base (e.g., LDA, NaH) start->base Deprotonation enolate Ethyl Acetate Enolate base->enolate nucleophilic_attack Nucleophilic Acyl Substitution enolate->nucleophilic_attack acyl_chloride 3,5-Difluorobenzoyl Chloride acyl_chloride->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Chloride intermediate->elimination final_product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate elimination->final_product Decarboxylative Condensation start Potassium Ethyl Malonate reagents MgCl₂, Pyridine start->reagents intermediate1 Magnesium Enolate of Malonate reagents->intermediate1 acylation Acylation intermediate1->acylation acyl_chloride 3,5-Difluorobenzoyl Chloride acyl_chloride->acylation intermediate2 Acylated Malonate acylation->intermediate2 decarboxylation Decarboxylation (loss of CO₂) intermediate2->decarboxylation final_product Ethyl 3-(3,5-difluorophenyl) -3-oxopropanoate decarboxylation->final_product

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS No. 359424-42-3).[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and similar chemical intermediates.

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. While specific toxicity data for this exact molecule is not extensively published, its structural class—a difluorinated phenyl derivative and β-ketoester—necessitates careful handling. Based on data from structurally similar compounds, it should be treated as a substance that may cause skin, eye, and respiratory irritation.[3][4]

The primary risk associated with its disposal stems from its classification as a halogenated organic compound .[5][6][7] Improper disposal, particularly mixing with other waste streams, can lead to dangerous reactions, create complex and expensive waste treatment challenges, and violate stringent environmental regulations.[7]

Key Chemical and Safety Data Summary

PropertyValue / InformationSource
CAS Number 359424-42-3[1][2]
Molecular Formula C₁₁H₁₀F₂O₃[2]
Molecular Weight 228.19 g/mol [2][3]
Physical Form Solid or liquid (Check product specifications)N/A
Inferred Hazards May cause skin irritation, serious eye irritation, and respiratory tract irritation.[3]
Waste Classification Halogenated Organic Waste [6][7]

Required Personal Protective Equipment (PPE): Before handling the chemical or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[5]

Standard Disposal Protocol: A Step-by-Step Workflow

The fundamental principle for disposing of this compound is strict segregation . Due to the presence of fluorine atoms, this compound must never be mixed with non-halogenated chemical waste.

Step 1: Waste Classification & Segregation

  • Action: Immediately classify any waste containing this compound (including pure substance, solutions, and contaminated materials) as Halogenated Organic Waste .[6][8]

  • Causality: Halogenated wastes require specialized incineration at high temperatures to prevent the formation of persistent environmental pollutants such as dioxins. Mixing them with non-halogenated solvents complicates this process, significantly increases disposal costs, and is a regulatory violation.[7]

Step 2: Use of Designated Waste Containers

  • Action: Collect all waste in a designated, compatible, and clearly labeled container.

    • Liquid Waste: Use a sealable, chemically resistant plastic container (e.g., polyethylene carboy) designated for "Halogenated Organic Liquids."[9]

    • Solid Waste: Collect contaminated items (e.g., gloves, weighing paper, absorbent pads) in a separate, sealed plastic bag or container labeled "Halogenated Organic Solids."[8]

  • Causality: Using dedicated and appropriate containers prevents accidental mixing of incompatible waste streams and ensures the integrity of the container against chemical degradation. Metal cans are generally not recommended as halogenated solvents can degrade to form acids that corrode metal.[9]

Step 3: Proper Labeling

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[7] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and any other components in the waste stream with their approximate concentrations.

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date and the name of the principal investigator or lab.

  • Causality: Accurate and complete labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers are fully aware of the container's contents and associated risks.[10][11]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

  • Action: Keep the waste container tightly sealed when not in use.[7] Store it in a designated SAA within the laboratory. This area should be:

    • Under the control of the laboratory personnel.

    • Segregated from incompatible materials (e.g., acids, bases, oxidizers).[9]

    • Preferably within secondary containment (e.g., a spill tray).

  • Causality: Proper storage minimizes the risk of spills, prevents the release of vapors, and ensures incompatible materials do not come into contact, which could cause a dangerous reaction.

Step 5: Arranging for Final Disposal

  • Action: Once the container is full or has been in accumulation for the maximum allowed time per institutional and federal guidelines, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.

  • Causality: Final disposal must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF) to ensure compliance with all EPA and state regulations.[11][12]

DisposalWorkflow cluster_lab In-Lab Procedure cluster_collection Waste Collection cluster_disposal Final Disposal start Waste Generation (this compound) classify Classify as 'Halogenated Organic Waste' start->classify liquid_container Use Designated Container (Halogenated Liquid Waste) classify->liquid_container Liquid or Solution solid_container Use Designated Container (Halogenated Solid Waste) classify->solid_container Solid or Contaminated PPE labeling Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Date & PI Name liquid_container->labeling solid_container->labeling storage Store in Satellite Accumulation Area - Tightly Sealed - Secondary Containment labeling->storage ehs_pickup Arrange Pickup with EHS storage->ehs_pickup final_disposal Transport to Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Figure 1. Step-by-step workflow for the proper disposal of this compound waste.

Contingency Plan: Spill and Accidental Release Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Immediate Actions (First 30 Seconds)

  • ALERT: Announce the spill to all personnel in the immediate area.

  • EVACUATE: If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and prevent re-entry.[13]

  • ASSIST: If anyone is contaminated, guide them to an emergency shower or eyewash station. Remove contaminated clothing.[13]

Step 2: Assess and Secure the Area

  • ASSESS: Evaluate the extent and nature of the spill. Small spills (<500 mL) may be managed by trained lab personnel if the necessary equipment is available.[14][15] For large spills, or if you are ever in doubt, call your institution's EHS or emergency number immediately.[13]

  • SECURE: Control sources of ignition if the compound is dissolved in a flammable solvent.[14][15] Close the lab door to contain potential vapors.

Step 3: Spill Cleanup Procedure (For Trained Personnel Only)

  • PPE: Don the appropriate PPE as described in Section 1.

  • CONTAIN: Create a dike around the edges of a liquid spill using an inert absorbent material (e.g., vermiculite, dry sand, or chemical spill pads).[8][15][16]

  • ABSORB/COLLECT:

    • Liquid Spill: Apply absorbent material over the entire spill, starting from the outside and working inward.[17] Allow it to fully absorb the liquid.

    • Solid Spill: Carefully sweep or scoop the solid material. Avoid creating dust.

  • PACKAGE: Using scoops or tongs, place all contaminated absorbent and collected material into a heavy-duty plastic bag or a designated waste container.[14][16]

  • DECONTAMINATE: Wipe the spill area with a towel wetted with an appropriate solvent (e.g., soap and water or as recommended by your safety protocol). Place all cleaning materials into the same hazardous waste bag.

  • DISPOSE: Seal and label the container/bag as "Hazardous Waste" containing this compound and spill debris. Arrange for disposal through EHS.[16]

SpillResponse cluster_immediate Immediate Response cluster_cleanup Cleanup Protocol (Trained Personnel) spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE assess->ppe Small & Manageable evacuate Evacuate Area Call EHS / Emergency Services assess->evacuate Large or Uncertain contain Contain Spill with Absorbent ppe->contain collect Collect Contaminated Material contain->collect decon Decontaminate Area collect->decon dispose Package & Label as Halogenated Hazardous Waste decon->dispose

Figure 2. Decision workflow for responding to a spill of this compound.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Vertex AI Search.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville.
  • Spill Clean up Procedure. University of British Columbia.
  • Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
  • Safe Handling & Disposal of Organic Substances. Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Hazardous Waste Segreg
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
  • Halogenated Solvents. University of Washington Environmental Health & Safety.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Ethyl 3-(3,5-difluorophenyl)
  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate.
  • Ethyl 3-(3,5-difluorophenyl)
  • Ethyl 3-(2,5-difluorophenyl)
  • SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)
  • Proper Disposal of 3,5-Difluorophenol: A Guide for Labor
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). U.S. Department of Veterans Affairs.

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Personal protective equipment for handling Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like this compound, a valuable β-keto ester intermediate, demands a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, ensuring that every step is part of a self-validating safety system.

Hazard Analysis: A Precautionary Approach

Direct and comprehensive GHS classification for this compound is not consistently available across all suppliers. However, the principle of safety demands a conservative approach based on structural analogy. A closely related isomer, Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, is classified with specific hazards.[1] Given the shared functional groups and difluorophenyl moiety, it is prudent to handle this compound with the assumption of similar risks.

Inferred Hazard Classification:

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3

This data is based on the structural isomer CAS 58101-23-8 and should be used as a primary safety guideline.[1]

The presence of fluorine atoms in organic molecules can significantly alter their reactivity and biological properties.[1] Furthermore, as a β-keto ester, this compound is a key synthon in various chemical reactions, but its reactivity also underscores the need for careful handling to prevent unwanted exposures.[2]

The Core of Protection: Engineering Controls

Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.

Chemical Fume Hood: All handling of this compound, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors or dust that may be generated, directly addressing the respiratory irritation hazard (H335).

Mandated Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.

Eye and Face Protection: The First Barrier
  • Requirement: Chemical splash goggles are the minimum mandatory eye protection.

  • Causality: The H319 classification (Causes serious eye irritation) means that even minor splashes could lead to significant and potentially irreversible eye damage. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient.

  • Enhanced Protection: When handling larger quantities (>10g) or performing vigorous operations (e.g., sonicating, rapid stirring) that increase the risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes, acting as a secondary barrier.

Hand Protection: Preventing Dermal Exposure
  • Requirement: Chemical-resistant gloves are mandatory.

  • Causality: The H315 classification (Causes skin irritation) necessitates a robust barrier to prevent dermal contact.

  • Glove Selection:

    • Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use.

    • Best Practice (Double Gloving): For extended handling periods or when preparing solutions, wearing two pairs of nitrile gloves is highly recommended. This practice provides a significant safeguard against undetected micro-perforations and allows for the safe removal of the outer glove immediately following a contamination event without exposing the skin.

    • Contamination Protocol: Gloves must be removed before leaving the laboratory or touching common surfaces (e.g., doorknobs, keyboards, phones). Contaminated gloves are themselves a source of hazard.

Skin and Body Protection
  • Requirement: A flame-resistant lab coat must be worn and kept fully fastened.

  • Causality: The lab coat protects against incidental splashes and contact with contaminated surfaces, directly addressing the skin irritation hazard. It also provides a removable barrier in the event of a larger spill.

  • Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory. Perforated shoes or sandals offer no protection and are strictly forbidden.[4]

Respiratory Protection
  • Primary Control: A chemical fume hood should be sufficient to control exposure to airborne particulates or vapors.

  • Situational Requirement: If engineering controls are insufficient or not available (a situation that should be avoided), or during a large spill cleanup, respiratory protection would be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be required as part of a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Handling Workflow

This protocol ensures that safety is integrated into the procedure itself.

  • Preparation: Before bringing the chemical into the work area, ensure the chemical fume hood is operational and clutter-free. Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) and place it inside the hood.

  • Don PPE: Put on all required PPE (lab coat, double gloves, chemical splash goggles) before opening the chemical container.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weigh paper or into a tared container inside the fume hood. Avoid creating dust.

  • Solution Preparation: If making a solution, add the solvent to the vessel containing the weighed solid. Cap the container and swirl gently to dissolve.

  • Task Completion: Once the handling task is complete, securely seal the primary chemical container.

  • Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the face shield (if used) and goggles. Finally, remove the lab coat and the inner pair of gloves. Wash hands thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

Proper segregation of waste is critical for safety and environmental compliance.

  • Waste Classification: As a fluorinated organic compound, all waste containing this compound must be classified as halogenated organic waste .

  • Solid Waste: All disposables that have come into contact with the chemical, including gloves, weigh paper, and contaminated paper towels, must be placed in a clearly labeled, sealed container for solid halogenated waste.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and properly labeled container for liquid halogenated waste.

  • Container Management: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area within the lab.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

Safe_Handling_Workflow Workflow for this compound prep Step 1: Preparation - Verify Fume Hood - Assemble Equipment ppe_on Step 2: Don PPE - Lab Coat - Goggles - Double Gloves prep->ppe_on handle Step 3: Chemical Handling (Inside Fume Hood) - Weigh Solid - Prepare Solution ppe_on->handle decon Step 4: Decontamination - Seal Primary Container - Clean Work Area handle->decon waste Step 5: Waste Disposal - Segregate into Halogenated Waste (Solid & Liquid) decon->waste ppe_off Step 6: Doff PPE - Remove Outer Gloves First - Wash Hands Thoroughly waste->ppe_off end_proc End of Procedure ppe_off->end_proc

Caption: A procedural diagram outlining the safe handling and disposal workflow.

References

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. [Link]

  • PubChem. Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. [Link]

  • Redox. Safety Data Sheet Ethyl 3-ethoxypropionate. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Ragavan, R. V., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]

  • NCERT. Tests for Functional Groups in Organic Compounds. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.